molecular formula C18H14N2O3 B1679962 Quinocetone CAS No. 81810-66-4

Quinocetone

カタログ番号: B1679962
CAS番号: 81810-66-4
分子量: 306.3 g/mol
InChIキー: IOKWXGMNRWVQHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

structure in first source

特性

CAS番号

81810-66-4

分子式

C18H14N2O3

分子量

306.3 g/mol

IUPAC名

1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C18H14N2O3/c1-13-18(17(21)12-11-14-7-3-2-4-8-14)20(23)16-10-6-5-9-15(16)19(13)22/h2-12H,1H3

InChIキー

IOKWXGMNRWVQHX-UHFFFAOYSA-N

異性体SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)/C=C/C3=CC=CC=C3

正規SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C=CC3=CC=CC=C3

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Quinocetone

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Genotoxicity of Quinocetone and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinocetone (QCT), a quinoxaline-1,4-dioxide derivative, has been utilized as a veterinary antibacterial agent and growth promoter. However, significant concerns regarding its genotoxic potential have emerged, leading to restrictions on its use in many jurisdictions. This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxicity of this compound and its principal metabolites. We delve into the molecular mechanisms of its DNA-damaging effects, present quantitative data from key genotoxicity assays, and provide detailed experimental protocols for the cited studies. The primary mechanisms of this compound-induced genotoxicity involve the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II, leading to DNA strand breaks and chromosomal damage. While its metabolites generally exhibit lower genotoxicity than the parent compound, a thorough understanding of their profiles is crucial for a complete risk assessment.

Mechanisms of this compound Genotoxicity

The genotoxicity of this compound is primarily attributed to two interconnected molecular mechanisms: the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II (Topo II).

Reactive Oxygen Species (ROS) Generation

The quinoxaline-1,4-dioxide structure of this compound is central to its ability to generate ROS. During cellular metabolism, this compound can undergo redox cycling, a process that produces superoxide anions (O₂•−) and hydroxyl radicals (•OH). These highly reactive species can directly damage cellular macromolecules, including DNA.[1][2] This oxidative stress leads to the formation of DNA lesions, such as 8-hydroxy-deoxyguanosine (8-OHdG), and single- and double-strand DNA breaks.[1][2] Furthermore, this compound-induced mutations in mitochondrial DNA (mtDNA) genes, such as COX1, COX3, and ATP6, can impair the mitochondrial respiratory chain, leading to further ROS production.[2]

ROS Generation Pathway This compound This compound Metabolism Cellular Metabolism (Redox Cycling) This compound->Metabolism Mitochondria Mitochondria This compound->Mitochondria ROS Reactive Oxygen Species (O₂•−, •OH) Metabolism->ROS DNA_Damage DNA Damage (8-OHdG, Strand Breaks) ROS->DNA_Damage mtDNA_Mutation mtDNA Mutation (COX1, COX3, ATP6) Mitochondria->mtDNA_Mutation Respiratory_Chain_Dysfunction Respiratory Chain Dysfunction mtDNA_Mutation->Respiratory_Chain_Dysfunction Respiratory_Chain_Dysfunction->ROS Increased Production

Caption: this compound-induced ROS Generation and DNA Damage Pathway.

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. This compound has been shown to act as a topoisomerase II poison.[1] It is suggested that this compound electrostatically binds to the DNA groove, which affects the dissociation of topoisomerase II from the DNA.[2] This stabilizes the transient DNA-topoisomerase II cleavage complex, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA double-strand breaks.[1][2]

Topoisomerase II Inhibition Pathway This compound This compound DNA_Topo_II_Complex DNA-Topoisomerase II Complex This compound->DNA_Topo_II_Complex Binds to DNA groove Cleavage_Complex Stabilized Cleavage Complex DNA_Topo_II_Complex->Cleavage_Complex Stabilizes Re_ligation_Inhibition Inhibition of DNA Re-ligation Cleavage_Complex->Re_ligation_Inhibition Prevents DSB DNA Double-Strand Breaks Re_ligation_Inhibition->DSB Leads to

Caption: Mechanism of Topoisomerase II Inhibition by this compound.

Genotoxicity of this compound Metabolites

The in vivo metabolism of this compound is extensive, with numerous metabolites identified. The primary metabolic pathways include the reduction of the N-oxide groups and hydroxylation. Key metabolites include 1-desoxythis compound, dideoxythis compound, and 3-methylquinoxaline-2-carboxylic acid. Studies have indicated that the metabolites of this compound are generally less genotoxic than the parent compound.[1] This is likely due to the modification of the quinoxaline-1,4-dioxide structure, which is crucial for its ROS-generating capacity.

Quantitative Genotoxicity Data

The following tables summarize the quantitative data from key in vitro genotoxicity studies on this compound.

Table 1: In Vitro Comet Assay Data for this compound
Cell LineConcentration (µM)Exposure Time (h)Olive Tail Moment (%)Reference
HepG240425.00 ± 3.44[1]
V7940412.40 ± 4.82[1]
Table 2: In Vitro Micronucleus Test Data for this compound
Cell LineConcentration (µg/mL)Micronucleated Cells (%)Reference
HepG21.25Significantly increased[1]
HepG22.5Dose-dependent increase[1]
HepG25.0Dose-dependent increase[1]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited in this guide are provided below.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Comet Assay Workflow Cell_Treatment 1. Cell Treatment with this compound Embedding 2. Embedding Cells in Agarose on a Slide Cell_Treatment->Embedding Lysis 3. Cell Lysis (Detergent, High Salt) Embedding->Lysis Unwinding 4. DNA Unwinding (Alkaline Solution) Lysis->Unwinding Electrophoresis 5. Electrophoresis Unwinding->Electrophoresis Neutralization 6. Neutralization Electrophoresis->Neutralization Staining 7. DNA Staining (e.g., SYBR Green) Neutralization->Staining Visualization 8. Visualization and Scoring (Fluorescence Microscopy) Staining->Visualization

Caption: Experimental Workflow for the In Vitro Comet Assay.

Protocol:

  • Cell Culture and Treatment: HepG2 or V79 cells are cultured to an appropriate confluency and treated with various concentrations of this compound for a specified duration.

  • Slide Preparation: Treated cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (typically containing high salt and detergents like Triton X-100) to lyse the cells and unfold the nuclear DNA.

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: The slides are subjected to electrophoresis in the same alkaline buffer, allowing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) migrates faster, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA dye (e.g., SYBR Green).

  • Visualization and Scoring: The slides are examined using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail (e.g., Olive Tail Moment).

In Vitro Micronucleus Test

The micronucleus test is used to detect chromosomal damage, which can result in the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of daughter cells after cell division.

Micronucleus Test Workflow Cell_Treatment 1. Cell Treatment with this compound Cytochalasin_B 2. Addition of Cytochalasin B (to block cytokinesis) Cell_Treatment->Cytochalasin_B Incubation 3. Incubation Cytochalasin_B->Incubation Harvesting 4. Cell Harvesting Incubation->Harvesting Hypotonic_Treatment 5. Hypotonic Treatment Harvesting->Hypotonic_Treatment Fixation 6. Fixation Hypotonic_Treatment->Fixation Slide_Preparation 7. Slide Preparation and Staining Fixation->Slide_Preparation Scoring 8. Microscopic Scoring of Micronuclei in Binucleated Cells Slide_Preparation->Scoring

References

Quinocetone's Induction of Oxidative Stress and DNA Damage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone (QCT), a quinoxaline-1,4-dioxide derivative, has been utilized as an antimicrobial agent to promote growth in livestock. However, a growing body of scientific evidence has raised concerns regarding its toxicological profile, particularly its capacity to induce oxidative stress and subsequent DNA damage. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's genotoxicity, with a focus on the generation of reactive oxygen species (ROS), the resulting DNA lesions, and the cellular pathways involved. The information is compiled from various in vitro and in vivo studies, offering a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Core Mechanism: Oxidative Stress

The primary mechanism by which this compound exerts its genotoxic effects is through the induction of oxidative stress. The N-oxide groups in the this compound structure are believed to be central to this process. Metabolic reduction of these groups can lead to the formation of ROS, including superoxide anions (O₂˙⁻) and highly reactive hydroxyl radicals (OH˙)[1][2][3]. An excessive accumulation of these ROS can overwhelm the cell's antioxidant defense systems, leading to damage of critical biomolecules such as lipids, proteins, and nucleic acids[1].

Studies have shown that exposure to this compound leads to a dose-dependent increase in intracellular ROS levels[4]. This elevated oxidative state is a direct precursor to the DNA damage observed in cells treated with this compound.

DNA Damage Profile

The ROS generated by this compound metabolism can directly attack DNA, leading to several types of damage:

  • Oxidative DNA Adducts: Hydroxyl radicals can attack guanine bases in DNA, leading to the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a well-established biomarker of oxidative DNA damage[1][2][3]. Increased levels of 8-OHdG have been observed in a dose-dependent manner following this compound treatment[1].

  • DNA Strand Breaks: The oxidative attack on the deoxyribose-phosphate backbone of DNA can result in both single and double-strand breaks[1][3]. The comet assay is a common method used to quantify these breaks, with studies showing a significant increase in DNA fragmentation in cells exposed to this compound[5][6].

  • Chromosomal Damage: The accumulation of DNA strand breaks can lead to larger-scale chromosomal damage. The cytokinesis-block micronucleus assay has revealed a significant increase in micronucleus frequency in cells treated with this compound, indicative of chromosomal instability[5].

Quantitative Data on this compound-Induced Damage

The following tables summarize quantitative data from various studies on the effects of this compound on DNA damage and cell viability.

Cell LineThis compound Concentration (μM)Exposure Time (hours)DNA Damage MetricResultReference
HepG2404Olive Tail Moment (OTM)25.00 ± 3.44%[1]
V79404Olive Tail Moment (OTM)12.40 ± 4.82%[1]
Human LymphocytesNot specifiedNot specifiedDNA fragmentationPronounced increase[5]
HepG21.25, 2.5, 5 µg/mLNot specifiedDNA fragment migrationSignificant, dose-dependent[6]
HepG21.25, 2.5, 5 µg/mLNot specifiedMicronucleated (MN) cell frequencyDose-dependent increase[6]
Cell LineThis compound Concentration (μM)Exposure TimeCell Viability AssayEffectReference
L025 µg/mLNot specifiedNot specified3.7-fold increase in intracellular ROS[4]
Human LymphocytesNot specifiedNot specifiedCCK-8 assayDose- and time-dependent inhibition[5]
HepG2Not specifiedNot specifiedCell proliferation testInhibition as a function of dose and time[6]

Signaling Pathways and Molecular Mechanisms

This compound-induced oxidative stress triggers a cascade of cellular responses and involves several key signaling pathways.

Oxidative Stress and DNA Damage Response

The initial event is the metabolic activation of this compound, leading to ROS production. These ROS then directly damage DNA, forming adducts like 8-OHdG and causing strand breaks. This damage activates the DNA Damage Response (DDR) pathway, which attempts to repair the lesions.

G This compound This compound Metabolism Metabolism This compound->Metabolism ROS ROS (O₂˙⁻, OH˙) Metabolism->ROS DNA DNA ROS->DNA attacks Oxidative_Damage Oxidative DNA Damage (8-OHdG, Strand Breaks) DNA->Oxidative_Damage induces DDR DNA Damage Response (DDR) Oxidative_Damage->DDR activates

Caption: this compound metabolism leading to ROS-induced DNA damage.

Mitochondrial Involvement

Mitochondria play a dual role in this compound toxicity. They are a primary source of endogenous ROS, and this compound can exacerbate this production. This compound has been shown to cause mutations in mitochondrial DNA (mtDNA) genes (COX1, COX3, and ATP6), which can impair the function of the mitochondrial respiratory chain and lead to further ROS leakage[1][2][3]. This creates a vicious cycle of oxidative stress. Furthermore, the mitochondrial apoptotic pathway can be activated by the cellular stress induced by this compound[4][7].

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria mtDNA mtDNA (COX1, COX3, ATP6) This compound->mtDNA mutates Mitochondria->mtDNA contains Mutation mtDNA Mutations mtDNA->Mutation ETC_Dysfunction Electron Transport Chain Dysfunction Mutation->ETC_Dysfunction ROS_Leakage Increased ROS Production ETC_Dysfunction->ROS_Leakage Apoptosis Mitochondrial Apoptosis ROS_Leakage->Apoptosis triggers

Caption: Role of mitochondria in this compound-induced oxidative stress and apoptosis.

Inhibition of Topoisomerase II

This compound has been found to inhibit the activity of topoisomerase II (topo II), an essential enzyme for DNA replication and chromosome segregation[1][2][3]. It is suggested that this compound binds to DNA and affects the dissociation of topo II, leading to stable DNA-topo II complexes that can be converted into DNA strand breaks[1][2]. This inhibition of topo II activity contributes to the overall genotoxicity of this compound.

Nrf2/HO-1 Pathway

The Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, this pathway is activated to protect cells. However, studies have shown that while low doses of this compound may initially activate the Nrf2/HO-1 pathway, higher doses or persistent exposure can lead to its inhibition[8][9]. This suppression of the cell's own antioxidant response exacerbates the oxidative damage caused by this compound[8][9].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of key experimental protocols used to assess this compound-induced oxidative stress and DNA damage.

Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To detect and quantify DNA strand breaks in individual cells.

Methodology:

  • Cell Preparation: Cells are treated with various concentrations of this compound for a specified duration.

  • Embedding: Harvested cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Electrophoresis is carried out at a low voltage in the alkaline buffer. Damaged DNA (containing strand breaks) relaxes and migrates out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Quantification: Image analysis software is used to measure parameters such as the percentage of DNA in the tail and the Olive Tail Moment (a product of the tail length and the fraction of DNA in the tail) to quantify the extent of DNA damage[1][5][6].

G A Cell Treatment with This compound B Embed Cells in Agarose on Slide A->B C Cell Lysis B->C D Alkaline DNA Unwinding C->D E Electrophoresis D->E F DNA Staining and Visualization E->F G Quantification of DNA Damage F->G

Caption: Experimental workflow for the Comet Assay.

8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA

Objective: To quantify the level of oxidative DNA damage by measuring the concentration of 8-OHdG.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from cells or tissues previously exposed to this compound.

  • DNA Digestion: The extracted DNA is enzymatically digested into single nucleosides.

  • ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) is performed.

    • The sample containing the digested DNA is added to a microplate pre-coated with an anti-8-OHdG antibody.

    • An 8-OHdG-conjugated enzyme (e.g., horseradish peroxidase) is also added.

    • The free 8-OHdG in the sample competes with the enzyme-conjugated 8-OHdG for binding to the antibody.

    • After washing, a substrate is added, and the color development is measured using a microplate reader.

  • Quantification: The concentration of 8-OHdG in the sample is inversely proportional to the color intensity and is determined by comparison to a standard curve[1].

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To detect and quantify the levels of intracellular ROS.

Methodology:

  • Cell Culture and Treatment: Cells are cultured and treated with this compound.

  • Probe Loading: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cell culture. DCFH-DA is cell-permeable and non-fluorescent.

  • ROS Detection: Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Quantification: The fluorescence intensity, which is directly proportional to the amount of ROS, can be measured using a fluorescence microplate reader or flow cytometry[4][5].

Conclusion

The available scientific literature strongly indicates that this compound poses a genotoxic risk through the induction of oxidative stress. Its metabolism leads to the generation of reactive oxygen species that cause significant DNA damage, including the formation of 8-OHdG and DNA strand breaks. Furthermore, this compound can impair mitochondrial function and inhibit topoisomerase II, contributing to its overall toxicity. For researchers and professionals in drug development and safety assessment, a thorough understanding of these mechanisms is essential for evaluating the risks associated with this compound and for the development of safer alternatives. The experimental protocols outlined in this guide provide a framework for the continued investigation of the toxicological properties of this compound and other quinoxaline derivatives.

References

A Technical Guide to Quinocetone-Induced Apoptosis and Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: The Role of Quinocetone in Inducing Apoptosis and Autophagy

Executive Summary

This compound (QCT), a quinoxaline 1,4-dioxide derivative used as a veterinary feed additive, has demonstrated significant cytotoxic, genotoxic, and hepatotoxic effects in various in vitro and in vivo models.[1][2][3] A growing body of evidence reveals that its toxicity is mediated through the induction of two critical cellular processes: apoptosis and autophagy. QCT triggers mitochondrial apoptosis through pathways involving reactive oxygen species (ROS) generation, voltage-dependent anion channel 1 (VDAC1) oligomerization, and the suppression of Wnt/β-catenin signaling.[1][2] Concurrently, it induces a death-promoting form of autophagy via endoplasmic reticulum (ER) stress and the inhibition of the AKT/TSC2/p70S6K signaling pathway.[4][5] Notably, these two pathways are interconnected, with autophagy actively promoting apoptosis in QCT-treated cells.[5][6] This guide provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental validation of QCT-induced apoptosis and autophagy, offering a valuable resource for researchers in toxicology and drug development.

Introduction

This compound (QCT) is a synthetic antibacterial agent widely utilized in animal husbandry to promote growth and improve feed efficiency.[5] However, its use has raised safety concerns due to observed side effects, including liver damage and potential teratogenicity.[1][5] Mechanistic studies have begun to unravel the cellular basis for QCT's toxicity, pointing towards its ability to induce programmed cell death (apoptosis) and cellular self-degradation (autophagy).[7] The primary mechanism appears to be the generation of ROS, a consequence of the metabolic reduction of QCT's N-oxide group, which initiates a cascade of downstream cellular events.[3][7] Understanding these intricate signaling networks is crucial for assessing the toxicological risks of QCT and for potentially harnessing its cytotoxic properties in therapeutic contexts.

This compound-Induced Apoptosis

QCT is a potent inducer of mitochondrial apoptosis.[1][2] This process is characterized by the activation of caspases, disruption of mitochondrial membrane potential, and DNA fragmentation.[7][8] The induction of apoptosis by QCT is not a singular event but is orchestrated through the modulation of several key signaling pathways.

Key Signaling Pathways in QCT-Induced Apoptosis

ROS-Dependent Mitochondrial Pathway: The central event in QCT-induced apoptosis is the excessive production of intracellular ROS.[1][7] This oxidative stress triggers the oligomerization of Voltage-Dependent Anion Channel 1 (VDAC1) in the outer mitochondrial membrane.[1][2] VDAC1 oligomerization facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[1] Released cytochrome c then activates a cascade of executioner caspases, including caspase-9 and caspase-3, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[1][9] The process is further regulated by Bcl-2 family proteins, with QCT treatment leading to a decreased expression of anti-apoptotic proteins like Bcl-2 and an increased expression of pro-apoptotic proteins like Bax.[10][11]

Suppression of Wnt/β-catenin Signaling: Studies have shown that QCT also suppresses the Wnt/β-catenin signaling pathway.[1][2] The activation of this pathway is known to promote cell survival. By inhibiting the expression of Wnt1 and β-catenin, QCT further sensitizes cells to apoptosis. The use of Wnt/β-catenin activators, such as lithium chloride (LiCl), has been shown to markedly attenuate QCT-induced apoptosis.[1][2]

Involvement of the MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK, is also implicated in QCT-induced cell death.[9] Treatment with QCT can lead to the phosphorylation and activation of these kinases, which in turn contribute to the apoptotic signaling cascade.[9][12]

G QCT This compound ROS ↑ ROS Production QCT->ROS Induces VDAC1 VDAC1 Oligomerization ROS->VDAC1 Promotes Wnt Wnt/β-catenin Pathway ROS->Wnt Inhibits MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK Activates Mito Mitochondrial Permeability Transition VDAC1->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Wnt->Apoptosis Suppresses MAPK->Apoptosis Promotes G cluster_0 ER Stress Pathway cluster_1 AKT/mTOR Pathway QCT_er This compound ER_Stress ER Stress (↑ BiP, ↑ CHOP) QCT_er->ER_Stress Induces ATF6 ATF6 Activation ER_Stress->ATF6 DAPK1 ↑ DAPK1 Expression ATF6->DAPK1 mAtg9a mAtg9a Trafficking DAPK1->mAtg9a Autophagy Autophagy (↑ LC3-II, ↓ p62) mAtg9a->Autophagy Promotes QCT_akt This compound AKT AKT QCT_akt->AKT Inhibits TSC2 TSC2 AKT->TSC2 Inhibits p70S6K p70S6K TSC2->p70S6K Inhibits p70S6K->Autophagy Inhibits G Start HepG2 Cell Culture Treatment This compound Treatment (e.g., 10 µg/mL for 12h) Start->Treatment GFP GFP-LC3 Transfection (Pre-treatment) Start->GFP Harvest Cell Harvesting & Lysis Treatment->Harvest TEM_Prep Cell Fixation & Sectioning Treatment->TEM_Prep Fluo_Micro Fluorescence Microscopy Treatment->Fluo_Micro WB Western Blot Analysis Harvest->WB WB_Result Measure: LC3-II/I ratio, p62, Beclin-1 levels WB->WB_Result TEM Transmission Electron Microscopy (TEM) TEM_Prep->TEM TEM_Result Visualize: Autophagic Vacuoles (AVOs) TEM->TEM_Result GFP->Treatment Fluo_Result Observe: GFP-LC3 Puncta Formation Fluo_Micro->Fluo_Result

References

Quinocetone's Inhibition of Topoisomerase II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocetone (QCT), a quinoxaline-1,4-dioxide derivative, has demonstrated notable genotoxicity, a characteristic linked to its capacity to inhibit topoisomerase II (Topo II).[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways. Evidence suggests that this compound's inhibitory effect stems from its ability to bind to DNA, thereby stabilizing the DNA-Topo II complex and preventing the re-ligation of DNA strands.[1][2][3] This action leads to the accumulation of DNA double-strand breaks, triggering downstream cellular responses including cell cycle arrest and apoptosis. The following sections will elaborate on these mechanisms, present the supporting data, and provide the necessary protocols for further investigation.

Mechanism of Action: Topoisomerase II Inhibition

This compound exerts its genotoxic effects primarily through the inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription.[1][2][3] The proposed mechanism involves the electrostatic binding of this compound to the DNA groove.[1][2][3] This interaction is thought to stabilize the covalent complex formed between topoisomerase II and DNA during the catalytic cycle. By stabilizing this intermediate, this compound effectively prevents the enzyme from re-ligating the cleaved DNA strands, leading to the accumulation of double-strand breaks.[1][2][3]

The generation of reactive oxygen species (ROS), specifically superoxide anions (O₂˙⁻) and hydroxyl radicals (OH˙), during the metabolism of this compound also plays a significant role in its genotoxicity.[1][2][3] These ROS can directly induce DNA damage, further contributing to the cytotoxic effects of the compound.

Signaling Pathway

The inhibition of topoisomerase II by this compound initiates a cascade of cellular events, beginning with the recognition of DNA double-strand breaks. This triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.

Quinocetone_Signaling_Pathway This compound This compound ROS ROS Generation (O₂˙⁻, OH˙) This compound->ROS DNA_Binding DNA Groove Binding This compound->DNA_Binding DSB DNA Double-Strand Breaks ROS->DSB TopoII_DNA_Complex Stable Topo II-DNA Cleavage Complex DNA_Binding->TopoII_DNA_Complex TopoII Topoisomerase II TopoII->TopoII_DNA_Complex TopoII_DNA_Complex->DSB DDR DNA Damage Response (DDR) DSB->DDR CellCycleArrest Cell Cycle Arrest (G2/M) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

This compound's proposed mechanism of action leading to apoptosis.

Quantitative Data

The inhibitory effect of this compound on topoisomerase II has been quantified through in vitro assays. The following tables summarize the key findings from studies on HepG2 cells.

Table 1: Inhibition of Topoisomerase II Activity by this compound
This compound Concentration (μM)Topoisomerase II Activity (% of Control)
0100
10Significantly Reduced
20Markedly Reduced
40Severely Reduced
Etoposide (Positive Control)Significantly Reduced

Data adapted from graphical representations in Xue et al., 2016. The study demonstrated a dose-dependent inhibition of topoisomerase II activity by this compound, where nuclear extracts from treated HepG2 cells showed a reduced ability to decatenate pBR322 DNA.

Table 2: Genotoxic Effects of this compound on HepG2 Cells
This compound Concentration (μg/mL)Olive Tail Moment (%) in Comet AssayMicronucleated (MN) Cell Frequency (%)
0BaselineBaseline
1.25IncreasedIncreased
2.5Dose-dependent increaseDose-dependent increase
5Dose-dependent increaseDose-dependent increase

Data from a study demonstrating the dose-dependent increase in DNA damage and chromosomal aberrations in HepG2 cells treated with this compound.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of topoisomerase II by this compound.

Topoisomerase II Decatenation Assay

This assay assesses the ability of topoisomerase II to resolve catenated DNA networks, a key function that is inhibited by poisons like this compound.

Materials:

  • Nuclear protein extracts from control and this compound-treated cells

  • kDNA (kinetoplast DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Proteinase K

  • Agarose gel (1%)

  • Ethidium bromide

  • Electrophoresis buffer (e.g., TBE)

Procedure:

  • Prepare reaction mixtures containing assay buffer, kDNA, and nuclear protein extract.

  • Add varying concentrations of this compound to the respective reaction tubes. Include a positive control (e.g., etoposide) and a negative control (no inhibitor).

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Treat with proteinase K to digest proteins.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis to separate the catenated (substrate) and decatenated (product) DNA forms.

  • Visualize the DNA bands under UV light and quantify the band intensities to determine the percentage of inhibition.

TopoII_Decatenation_Assay cluster_0 Reaction Setup cluster_1 Reaction Termination & Analysis Reaction_Mix Prepare Reaction Mix (Buffer, kDNA, Nuclear Extract) Add_QCT Add this compound (Varying Concentrations) Reaction_Mix->Add_QCT Incubate Incubate at 37°C Add_QCT->Incubate Stop_Reaction Stop Reaction (Stop Solution) Incubate->Stop_Reaction Proteinase_K Proteinase K Digestion Stop_Reaction->Proteinase_K Electrophoresis Agarose Gel Electrophoresis Proteinase_K->Electrophoresis Visualize Visualize & Quantify (UV light) Electrophoresis->Visualize

Workflow for the Topoisomerase II Decatenation Assay.
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is used to detect DNA strand breaks in individual cells.

Materials:

  • Control and this compound-treated cells

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium iodide)

  • Microscope slides

Procedure:

  • Embed a suspension of single cells in low melting point agarose on a microscope slide pre-coated with normal melting point agarose.

  • Lyse the cells by immersing the slides in lysis solution.

  • Denature the DNA by placing the slides in alkaline electrophoresis buffer.

  • Perform electrophoresis under alkaline conditions.

  • Neutralize the slides with neutralization buffer.

  • Stain the DNA with a fluorescent dye.

  • Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., using Olive Tail Moment).

Comet_Assay_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Visualization Cell_Embedding Embed Single Cells in Agarose Lysis Cell Lysis Cell_Embedding->Lysis Denaturation DNA Denaturation (Alkaline Buffer) Lysis->Denaturation Electrophoresis Alkaline Electrophoresis Denaturation->Electrophoresis Neutralization Neutralization Electrophoresis->Neutralization Staining DNA Staining Neutralization->Staining Visualization Fluorescence Microscopy & Quantification Staining->Visualization

Workflow for the Comet Assay.

Conclusion

The available evidence strongly indicates that this compound inhibits topoisomerase II activity, primarily by stabilizing the enzyme-DNA cleavage complex. This action, coupled with the induction of oxidative stress, leads to significant DNA damage, cell cycle arrest, and ultimately apoptosis. For drug development professionals, these findings highlight the potential of quinoxaline derivatives as a scaffold for novel anticancer agents targeting topoisomerase II. Further research is warranted to fully elucidate the structure-activity relationship and to optimize the therapeutic potential of this class of compounds.

References

antibacterial spectrum of Quinocetone against pathogenic microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocetone, a member of the quinoxaline-1,4-di-N-oxide (QdNOs) class of synthetic antibacterial agents, has demonstrated significant efficacy against a range of pathogenic microorganisms, particularly Gram-negative bacteria and anaerobes. Its primary application is in veterinary medicine for the prevention and treatment of gastrointestinal infections in livestock. This document provides an in-depth overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used for its evaluation. While specific quantitative Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in publicly accessible literature, this guide synthesizes the known qualitative information and provides representative data from closely related QdNOs to offer a comprehensive technical resource.

Introduction

This compound is a synthetic heterocyclic compound characterized by a quinoxaline ring with two N-oxide groups.[1][2][3] This chemical structure is pivotal to its biological activity. The QdNOs class, which also includes compounds like Olaquindox and Carbadox, is recognized for potent antibacterial properties, especially under anaerobic or hypoxic conditions.[2][3] These agents have been effectively used as feed additives to prevent bacterial diseases such as colibacillosis, salmonellosis, and swine dysentery in pigs and poultry.[1][3] Understanding the specific antibacterial spectrum and mechanism of action is crucial for its appropriate application and for the development of new, analogous therapeutic agents.

Mechanism of Action

The antibacterial effect of this compound and other QdNOs is not a result of the parent compound itself but of its metabolic activation within the bacterial cell. The process is as follows:

  • Bioreduction: The two N-oxide groups on the quinoxaline ring are essential for antibacterial activity.[1] Within the anaerobic or microaerophilic environment of the target bacteria, cellular reductases (such as xanthine oxidase) reduce these N-oxide groups.[4]

  • Generation of Reactive Oxygen Species (ROS): This reduction process generates unstable radical intermediates.[4] These intermediates react with molecular oxygen to produce reactive oxygen species (ROS), including superoxide radicals (O₂⁻) and hydroxyl radicals (OH•).[2][4]

  • Oxidative DNA Damage: The generated ROS are highly reactive and cause significant damage to cellular macromolecules, most critically, the bacterial DNA.[1][2] This leads to DNA strand breakage and triggers the bacterial SOS response, a global response to DNA damage.[1][4]

  • Inhibition of DNA Synthesis and Cell Death: The extensive DNA damage ultimately inhibits DNA replication and leads to bacterial cell death.[2][4] Studies have shown that QdNOs can also cause morphological changes in bacteria, such as elongation, indicating an interruption of cell division.[1]

This mechanism, reliant on bioreduction, makes this compound particularly effective against anaerobic bacteria like Clostridium perfringens and microaerophilic organisms such as Brachyspira hyodysenteriae.[2][3]

Below is a diagram illustrating the proposed antibacterial mechanism of this compound.

Quinocetone_Mechanism cluster_bacterium Bacterial Cell Quinocetone_in This compound (Parent Compound) Reduction Bacterial Reductases Quinocetone_in->Reduction Enters Cell Radical Radical Intermediates Reduction->Radical Reduces N-Oxides ROS Reactive Oxygen Species (ROS) Radical->ROS Generates DNA Bacterial DNA ROS->DNA Attacks Damage Oxidative DNA Damage DNA->Damage Inhibition Inhibition of DNA Synthesis Damage->Inhibition Death Cell Death Inhibition->Death

Caption: Proposed antibacterial mechanism of this compound.

Antibacterial Spectrum and Quantitative Data

This compound is known to be effective against a variety of pathogenic bacteria. Its spectrum is particularly notable for its activity against Gram-negative enteric pathogens and several important anaerobic species.

Qualitative Antibacterial Spectrum:

  • Escherichia coli : Highly effective in preventing and treating colibacillosis.[1]

  • Salmonella spp. : Used for the control of enteric salmonellosis.[1]

  • Brachyspira hyodysenteriae : A key agent for controlling swine dysentery.[2][3]

  • Clostridium perfringens : Demonstrates significant activity against this anaerobic pathogen.[2][3]

  • Staphylococcus aureus : Some activity has been reported, though it is primarily known for its efficacy against Gram-negative bacteria.[5][6]

Quantitative Data (Minimum Inhibitory Concentration - MIC)

Comprehensive MIC data for this compound is sparse in the available scientific literature. However, to provide a quantitative perspective, the following table summarizes MIC values for Olaquindox , a closely related and well-studied quinoxaline-1,4-di-N-oxide. The antibacterial profile of this compound is expected to be broadly similar.

MicroorganismStrain(s)MIC Range (μg/mL)Source
Escherichia coliClinical Isolates16 - 128[7][8]
Salmonella spp.Various Serovars8 - 64[9]
Brachyspira hyodysenteriaeField Isolates≤0.06 - >8[10][11]
Clostridium perfringensField Isolates4 - 32[12]
Staphylococcus aureusVarious Strains16 - >128[5]

Note: This data is for Olaquindox and should be considered representative of the QdNOs class. Actual MICs for this compound may vary.

Experimental Protocols: MIC Determination

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium in vitro. The standard method is broth microdilution.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sample of pure this compound powder.

    • Dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 μg/mL). The solvent should not affect bacterial growth at its final dilution.

  • Preparation of Microtiter Plates:

    • Use sterile 96-well microtiter plates.

    • Dispense 50 μL of sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium into each well. For anaerobic bacteria, use pre-reduced media like Brucella broth and conduct all steps in an anaerobic chamber.

    • Add 50 μL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 μL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 μg/mL). Discard 50 μL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours old), select several colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 μL of the standardized bacterial inoculum to each well, bringing the total volume to 100 μL.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions (aerobic or anaerobic).

  • Reading and Interpretation:

    • After incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

The following diagram illustrates the experimental workflow for this protocol.

MIC_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum serial_dilute Perform Serial Dilutions of this compound prep_stock->serial_dilute prep_plates Prepare 96-Well Plates with Broth prep_plates->serial_dilute inoculate Inoculate Plates serial_dilute->inoculate dilute_inoculum Dilute Suspension to Final Inoculum Density prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate Plates (16-20h, 37°C) inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC Value read_results->determine_mic end_process End determine_mic->end_process

Caption: Workflow for MIC determination via broth microdilution.

Resistance Mechanisms

As with other antimicrobials, resistance to this compound can develop. While specific studies on this compound resistance are limited, mechanisms are likely similar to other quinolone and quinoxaline-based drugs. These include:

  • Alterations in Target Enzymes: Although this compound's primary action is DNA damage via ROS, mutations in bacterial reductases could potentially decrease the activation of the drug, leading to resistance.

  • Efflux Pumps: Overexpression of bacterial efflux pumps can actively transport this compound out of the cell, preventing it from reaching a concentration high enough to be effective.

  • Chromosomal Mutations: Genetic mutations that enhance bacterial defenses against oxidative stress could also confer a degree of resistance.

Conclusion

This compound is a potent antibacterial agent with a valuable spectrum of activity against key veterinary pathogens, particularly those causing enteric diseases. Its unique bioreductive mechanism of action, leading to ROS-mediated DNA damage, makes it highly effective in the anaerobic environment of the gut. While a comprehensive public database of its MIC values is needed, the available data on related compounds confirms its efficacy. The standardized protocols for susceptibility testing are essential for monitoring its effectiveness and for the responsible use of this important class of antibacterial drugs. Further research into its specific MIC profile and resistance mechanisms will enhance its clinical utility and guide future drug development efforts.

References

Unraveling the Molecular Onslaught: A Technical Guide to the Bacterial Targets of Quinocetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone, a quinoxaline-1,4-dioxide derivative, is a synthetic antimicrobial agent with demonstrated efficacy against a range of pathogenic bacteria. Understanding its precise molecular targets within bacterial cells is paramount for optimizing its therapeutic use and for the development of novel antibacterial agents that can circumvent emerging resistance mechanisms. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of this compound exposure in bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

The primary mechanism of this compound's antibacterial activity is the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to catastrophic DNA damage.[1][2][3][4] The presence of the two N-oxide groups on the quinoxaline ring is essential for this bioactivity.[2][4] This guide will dissect this mechanism and explore other identified molecular targets, providing a comprehensive overview for researchers in the field.

Primary Molecular Target: Bacterial DNA

The ultimate target of this compound's lethal action is the bacterial chromosome. Unlike some antibiotics that have a singular protein target, this compound initiates a cascade of events that culminates in extensive DNA damage.

Mechanism of DNA Damage: The Oxidative Assault

The core of this compound's antibacterial action lies in its ability to generate highly reactive oxygen species (ROS) within the bacterial cell.[1][2] This process is initiated by the bioreduction of this compound's N-oxide groups by bacterial reductases, such as xanthine oxidase.[2][4] This reduction generates unstable radical intermediates that react with molecular oxygen to produce superoxide anions (O₂⁻) and hydroxyl radicals (•OH).[2][5]

These ROS molecules are highly damaging to cellular macromolecules, with DNA being a primary target. The interaction of ROS with DNA leads to single- and double-strand breaks, alkali-labile sites, and base modifications, most notably the formation of 8-hydroxy-deoxyguanine (8-OHdG), a marker of oxidative DNA damage.[1] This widespread DNA damage overwhelms the bacterial DNA repair machinery, ultimately leading to cell death.[4]

dot

This compound This compound BacterialReductases Bacterial Reductases (e.g., Xanthine Oxidase) This compound->BacterialReductases Bioreduction RadicalIntermediates This compound Radical Intermediates BacterialReductases->RadicalIntermediates Oxygen Molecular Oxygen (O₂) RadicalIntermediates->Oxygen Reaction ROS Reactive Oxygen Species (ROS) (O₂⁻, •OH) Oxygen->ROS DNA Bacterial DNA ROS->DNA Oxidative Attack DNA_Damage DNA Strand Breaks and Base Modifications DNA->DNA_Damage CellDeath Cell Death DNA_Damage->CellDeath

Caption: this compound's pathway to inducing DNA damage in bacterial cells.

Mode of Interaction with DNA

Studies have indicated that this compound interacts with DNA through a non-intercalative mechanism.[5] It is proposed that this compound binds electrostatically to the grooves of the DNA double helix. This interaction, while not disrupting the base stacking, may facilitate the localized action of the generated ROS, contributing to the efficiency of DNA damage.

Secondary Molecular Target: Topoisomerase II

In addition to direct DNA damage, this compound has been shown to inhibit the activity of topoisomerase II.[5] Bacterial topoisomerase II, also known as DNA gyrase, is a crucial enzyme responsible for managing DNA topology, including supercoiling, which is essential for DNA replication and transcription.

The precise mechanism of inhibition by this compound is not as well-defined as that of quinolone antibiotics. However, it is suggested that this compound's interaction with DNA may affect the dissociation of topoisomerase II from the DNA strand, thereby trapping the enzyme-DNA complex and impeding DNA replication.[5] This dual-pronged attack on both the integrity and the processing of DNA highlights the multifaceted antibacterial strategy of this compound.

dot

This compound This compound DNA Bacterial DNA This compound->DNA Electrostatic Binding TopoII Topoisomerase II (DNA Gyrase) This compound->TopoII Inhibits Activity DNA->TopoII Forms Complex ReplicationFork DNA Replication Fork TopoII->ReplicationFork Relieves Supercoiling Inhibition Inhibition of Replication TopoII->Inhibition Trapped Complex ReplicationFork->Inhibition

Caption: Proposed mechanism of this compound's inhibition of Topoisomerase II.

Cellular Ramifications of Molecular Targeting

The molecular interactions of this compound trigger a cascade of cellular responses, ultimately leading to bacterial demise.

Induction of the SOS Response

The extensive DNA damage caused by this compound activates the bacterial SOS response, a global regulatory network that controls DNA repair and damage tolerance.[2][4] Transcriptomic and proteomic analyses of bacteria treated with quinoxaline-1,4-dioxides reveal the upregulation of key SOS genes such as recA and lexA.[2] While the SOS response is a survival mechanism, the overwhelming and irreparable DNA damage inflicted by this compound surpasses the capacity of this repair system.

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This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage SOS_Response SOS Response Activation DNA_Damage->SOS_Response recA recA Upregulation SOS_Response->recA lexA lexA Autocleavage recA->lexA DNARepair DNA Repair Mechanisms lexA->DNARepair CellCycleArrest Cell Cycle Arrest lexA->CellCycleArrest

Caption: Activation of the bacterial SOS response by this compound-induced DNA damage.

Inhibition of Cell Division

A hallmark of this compound's effect on bacteria is the inhibition of cell division, leading to the formation of elongated, filamentous cells.[2] This phenotype is a direct consequence of the DNA damage and the subsequent activation of the SOS response, which includes the expression of cell division inhibitors like SulA (in E. coli). SulA prevents the polymerization of the FtsZ protein, a key component of the bacterial cytokinetic ring, thereby halting cell septation.

Damage to the Cell Envelope

Some studies on quinoxaline-1,4-dioxides have reported damage to the bacterial cell wall and membrane. This may be a secondary effect resulting from the widespread oxidative stress, which can also target lipids and proteins within the cell envelope, compromising its integrity.

Quantitative Data on this compound's Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains, providing a quantitative measure of its antibacterial potency.

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli0.524[5]
Bacillus subtilis1.249[5]
Staphylococcus aureusNot specified[5]
Pseudomonas aeruginosa1.249[5]
Salmonella abonyNot determined[5]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the molecular targets of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton broth (or another appropriate growth medium).

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

Quantification of Intracellular Reactive Oxygen Species (ROS)

Principle: Fluorescent probes, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), are used to detect intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Treat the bacterial cells with different concentrations of this compound for a specified time. Include an untreated control and a positive control (e.g., a known ROS-inducing agent).

  • Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

  • Resuspend the cells in PBS containing 10 µM DCFH-DA.

  • Incubate the cells in the dark at 37°C for 30-60 minutes.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.

  • The increase in fluorescence intensity in this compound-treated cells compared to the control indicates the level of intracellular ROS production.[2][6]

Assessment of DNA Damage (Comet Assay)

Principle: The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

  • Treat bacterial cells with this compound as described for the ROS assay.

  • Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoid.

  • Subject the slides to electrophoresis under alkaline conditions (pH > 13) to unwind the DNA and separate the broken fragments.

  • Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. The percentage of DNA in the tail is a common metric for the extent of damage.[7][8][9]

dot

cluster_mic MIC Determination cluster_ros ROS Quantification cluster_comet Comet Assay for DNA Damage mic1 Serial Dilution of this compound mic2 Inoculation with Bacterial Culture mic1->mic2 mic3 Incubation mic2->mic3 mic4 Visual Assessment of Growth mic3->mic4 ros1 Treat Bacteria with this compound ros2 Incubate with DCFH-DA ros1->ros2 ros3 Measure Fluorescence ros2->ros3 comet1 Treat Bacteria with this compound comet2 Embed Cells in Agarose comet1->comet2 comet3 Lysis and Electrophoresis comet2->comet3 comet4 Stain and Visualize Comets comet3->comet4

Caption: Workflow for key experimental protocols.

Conclusion

This compound exerts its potent antibacterial effects through a multi-targeted assault on fundamental bacterial processes. The primary molecular target is bacterial DNA, which is severely damaged by this compound-induced reactive oxygen species. This is further compounded by the inhibition of topoisomerase II, an enzyme critical for DNA replication and integrity. The resulting cellular chaos, characterized by the activation of the SOS response and the arrest of cell division, ultimately leads to bacterial cell death. This in-depth understanding of this compound's molecular mechanisms provides a solid foundation for future research into its therapeutic applications and for the rational design of new antibacterial agents that can combat the growing threat of antibiotic resistance.

References

The Structure-Activity Relationship of Quinocetone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Quinocetone Analogs as Antibacterial Agents for Researchers and Drug Development Professionals

This compound, a quinoxaline 1,4-dioxide derivative, has garnered significant attention as an animal growth promoter due to its antibacterial properties. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound derivatives, providing a comprehensive overview of their synthesis, antibacterial efficacy, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Core Structure and Antibacterial Activity

The antibacterial activity of this compound and its derivatives is intrinsically linked to the quinoxaline 1,4-dioxide scaffold. Modifications to this core structure, particularly at the C2 and C3 positions, have been shown to significantly influence their biological activity. The general structure of the this compound derivatives discussed in this guide is centered around the 2-(3-aryl-2-propenoyl)-3-methylquinoxaline-1,4-dioxide framework.

Structure-Activity Relationship Insights

The antibacterial potency of this compound derivatives is modulated by the nature and position of substituents on the aryl ring of the 2-propenoyl group. The N→O groups and the 2-propenyl moiety are considered major toxicophores, playing a crucial role in their cytotoxic and antibacterial effects.[1]

Key SAR observations include:

  • Substituents on the Aryl Ring: The electronic properties of substituents on the aryl ring can alter the electron distribution of the 2-propenyl and N→O groups, thereby influencing the compound's cytostatic and antibacterial potency.[1]

  • Deoxygenation: The complete reduction of the N-oxide groups in quinoxaline-1,4-dioxide derivatives leads to a loss of antibacterial activity, highlighting the importance of these moieties.[1]

Quantitative Antibacterial Data

The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antibacterial agent's potency. The following table summarizes the MIC values of this compound and several of its derivatives against a panel of Gram-positive and Gram-negative bacteria.

CompoundR1R2R3S. aureus (μg/mL)C. perfringens (μg/mL)E. coli (μg/mL)S. pullorum (μg/mL)A. hydrophila (μg/mL)
3a HHH22444
3b HOCH3H1616323232
3c HOHH1616323232
3d HNO2H>500>500>500>500>500
3e OCH3OCH3OCH3>500>500>500>500>500
3f HN(CH3)2H128128256256256
3g HClH44888
3h HFH44888

Data sourced from Zhang et al., 2017.[1]

Experimental Protocols

General Synthesis of 2-(3-aryl-2-propenoyl)-3-methylquinoxaline-1,4-dioxides (this compound Derivatives)

The synthesis of this compound derivatives is typically achieved through an aldol condensation reaction between 2-acetyl-3-methylquinoxaline-1,4-dioxide and a substituted aromatic aldehyde.[1]

Step 1: Synthesis of 2-acetyl-3-methylquinoxaline-1,4-dioxide

The precursor, 2-acetyl-3-methylquinoxaline-1,4-dioxide, is synthesized from 2-nitroaniline and acetylacetone.[1]

Step 2: Synthesis of 2-(3-aryl-2-propenoyl)-3-methylquinoxaline-1,4-dioxides

A general procedure involves the reaction of 2-acetyl-3-methylquinoxaline-1,4-dioxide with an appropriate aromatic aldehyde in the presence of a base.[1]

Example Protocol: Synthesis of 2-(3-(4-chlorophenyl)-2-propenoyl)-3-methylquinoxaline-1,4-dioxide (Compound 3g)

  • Materials: 2-acetyl-3-methylquinoxaline-1,4-dioxide, 4-chlorobenzaldehyde, ethanol, sodium hydroxide.

  • Procedure:

    • Dissolve 2-acetyl-3-methylquinoxaline-1,4-dioxide in ethanol.

    • Add 4-chlorobenzaldehyde to the solution.

    • Slowly add an aqueous solution of sodium hydroxide while stirring.

    • Continue stirring at room temperature for the specified reaction time.

    • Monitor the reaction progress using thin-layer chromatography.

    • Upon completion, neutralize the reaction mixture with a dilute acid.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

    • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.[1]

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized compounds is determined using a standard broth microdilution method.

  • Bacterial Strains: Staphylococcus aureus, Clostridium perfringens, Escherichia coli, Salmonella pullorum, and Aeromonas hydrophila.[1]

  • Procedure:

    • Prepare a series of twofold dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Prepare a standardized inoculum of each bacterial strain (approximately 5 x 10^5 CFU/mL).

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours. For anaerobic bacteria like Clostridium perfringens, incubation should be performed under anaerobic conditions.[1]

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives have been shown to exert their biological effects through the modulation of several key signaling pathways, leading to cellular stress, autophagy, and apoptosis.

ATF6/DAPK1 Signaling Pathway

This compound can induce endoplasmic reticulum (ER) stress, leading to the activation of the Activating Transcription Factor 6 (ATF6) pathway. Activated ATF6 upregulates the expression of Death-Associated Protein Kinase 1 (DAPK1). This cascade is involved in this compound-induced autophagy.[2]

ATF6_DAPK1_Pathway This compound This compound ER_Stress ER Stress This compound->ER_Stress ATF6_inactive ATF6 (inactive) ER_Stress->ATF6_inactive activates ATF6_active ATF6 (active) ATF6_inactive->ATF6_active cleavage DAPK1_expression DAPK1 Expression ATF6_active->DAPK1_expression upregulates Autophagy Autophagy DAPK1_expression->Autophagy induces

This compound-induced ATF6/DAPK1 signaling pathway.
NF-κB and iNOS Signaling Pathway

This compound has also been reported to activate the Nuclear Factor-kappa B (NF-κB) and inducible Nitric Oxide Synthase (iNOS) pathways. This activation can lead to apoptosis, hepatocyte vacuolar degeneration, and fibrosis.

NFkB_iNOS_Pathway This compound This compound NFkB_activation NF-κB Activation This compound->NFkB_activation activates iNOS_expression iNOS Expression NFkB_activation->iNOS_expression induces NO_production Nitric Oxide (NO) Production iNOS_expression->NO_production Cellular_Stress Cellular Stress & Apoptosis NO_production->Cellular_Stress SAR_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification MIC_Assay Antibacterial Screening (MIC Determination) Purification->MIC_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

References

Quinocetone's Impact on Mitochondrial Function and ROS Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocetone (QCT), a quinoxaline 1,4-dioxide derivative, has been utilized as a veterinary feed additive. However, a growing body of evidence highlights its potential for cytotoxicity, genotoxicity, and hepatotoxicity, primarily mediated through the induction of mitochondrial dysfunction and oxidative stress. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, with a focus on its impact on mitochondrial integrity and the generation of reactive oxygen species (ROS). We consolidate quantitative data from various studies, present detailed experimental protocols for assessing these effects, and illustrate the key signaling pathways involved using diagrammatic representations.

Core Mechanism: ROS-Dependent Mitochondrial Apoptosis

This compound's toxicity is intrinsically linked to its ability to induce oxidative stress. The overproduction of ROS, including superoxide (O₂•⁻) and hydroxyl radicals (OH•), is a primary event that triggers a cascade of deleterious cellular responses.[1][2][3][4] This oxidative stress is not merely a byproduct but a central mediator of QCT-induced genotoxicity and programmed cell death.[3][5] The primary target of this ROS surge is the mitochondrion, leading to what is known as mitochondrial apoptosis or the intrinsic pathway of apoptosis.[1][2][6][7]

Key events in this process include:

  • Dissipation of Mitochondrial Membrane Potential (ΔΨm): A critical indicator of mitochondrial health, the loss of ΔΨm is an early event in QCT-induced apoptosis.[2][6]

  • Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.[6]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, including caspase-9 and caspase-3, which are executioner enzymes of apoptosis.[6]

  • Mitochondrial DNA Damage: QCT has been shown to cause mutations in mitochondrial DNA, which can impair the function of the mitochondrial respiratory chain and further exacerbate ROS production.[8]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from studies investigating the effects of this compound and the ameliorative effects of certain compounds.

Table 1: Effect of VDAC Inhibitor on this compound-Induced Cytotoxicity

TreatmentCell Viability (%)Reference
This compound (QCT)34.1[1]
QCT + DIDS (VDAC inhibitor)68.5[1]

Table 2: Protective Effect of Quercetin on this compound-Induced Oxidative Stress Markers

TreatmentMDA Levels (% of Control)CAT Activity (% of Control)SOD Activity (% of Control)GSH Levels (% of Control)Reference
This compound (QCT)194.561.360.254.0[2]
QCT + Quercetin (7.5 µM)183.867.869.359.8[2]
QCT + Quercetin (15 µM)168.275.872.575.8[2]
QCT + Quercetin (30 µM)139.982.380.680.5[2]

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several critical signaling pathways, often in a ROS-dependent manner.

ROS-Dependent VDAC1 Oligomerization and Wnt/β-Catenin Suppression

This compound-induced ROS promotes the oligomerization of Voltage-Dependent Anion Channel 1 (VDAC1), a protein in the outer mitochondrial membrane.[1][9] This oligomerization is a key step in mitochondrial outer membrane permeabilization and subsequent apoptosis. Concurrently, this compound suppresses the Wnt/β-catenin signaling pathway. The inhibition of this pathway contributes to the apoptotic process, and its activation has been shown to attenuate this compound's toxic effects.[1][9] The ROS scavenger N-acetyl-l-cysteine (NAC) can block both VDAC1 oligomerization and the inhibition of the Wnt/β-catenin pathway.[1]

G This compound This compound ROS ROS This compound->ROS VDAC1_Oligomerization VDAC1 Oligomerization ROS->VDAC1_Oligomerization Wnt_beta_catenin Wnt/β-catenin Pathway ROS->Wnt_beta_catenin MOMP Mitochondrial Outer Membrane Permeabilization VDAC1_Oligomerization->MOMP Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Apoptosis Apoptosis Cytochrome_c_Release->Apoptosis Wnt_beta_catenin->Apoptosis NAC NAC (ROS Scavenger) NAC->ROS LiCl LiCl (Wnt/β-catenin Activator) LiCl->Wnt_beta_catenin

Caption: this compound-induced ROS-dependent signaling.

TNFR1/TNF-α Mediated Apoptosis

This compound treatment upregulates the expression of Tumor Necrosis Factor-alpha (TNF-α) and its receptor TNFR1.[6] The interaction between TNF-α and TNFR1 can initiate an extrinsic apoptotic pathway that involves the activation of caspase-8. This pathway can also crosstalk with the mitochondrial pathway through the cleavage of Bid, which then translocates to the mitochondria to promote cytochrome c release.[6]

G This compound This compound TNF_alpha_TNFR1 TNF-α / TNFR1 Upregulation This compound->TNF_alpha_TNFR1 Caspase8 Caspase-8 Activation TNF_alpha_TNFR1->Caspase8 Bid_cleavage Bid Cleavage (tBid) Caspase8->Bid_cleavage Apoptosis Apoptosis Caspase8->Apoptosis Mitochondrial_Pathway Mitochondrial Pathway Bid_cleavage->Mitochondrial_Pathway Mitochondrial_Pathway->Apoptosis

Caption: TNFR1/TNF-α signaling in QCT-induced apoptosis.

Modulation of the p38/Nrf2/HO-1 Pathway

The p38/Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. Quercetin has been shown to protect against this compound-induced toxicity by activating this pathway.[2] Conversely, prolonged exposure to high doses of this compound can suppress the Nrf2/HO-1 pathway, thereby exacerbating oxidative damage and hepatotoxicity.[5]

G cluster_pro Protective Effect cluster_tox Toxic Effect (High Dose/Prolonged Exposure) Quercetin Quercetin p38_act p38 Activation Quercetin->p38_act Nrf2_act Nrf2 Activation p38_act->Nrf2_act HO1_exp HO-1 Expression Nrf2_act->HO1_exp Cell_Survival Cell Survival HO1_exp->Cell_Survival This compound This compound Nrf2_supp Nrf2/HO-1 Suppression This compound->Nrf2_supp Oxidative_Damage Increased Oxidative Damage Nrf2_supp->Oxidative_Damage Hepatotoxicity Hepatotoxicity Oxidative_Damage->Hepatotoxicity

Caption: Dual role of the p38/Nrf2/HO-1 pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects. Below are synthesized protocols for key experiments based on established methods.[10][11][12][13][14][15][16][17]

Measurement of Intracellular ROS Production

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Culture: Plate cells (e.g., HepG2, L02) in a suitable format (e.g., 96-well plate for plate reader analysis, glass-bottom dish for microscopy) and culture to desired confluency.

  • Treatment: Treat cells with varying concentrations of this compound for the desired time period. Include appropriate controls (vehicle control, positive control like H₂O₂).

  • Probe Loading: Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Measurement: Add PBS to the wells. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm) or visualize under a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the ratiometric dye JC-1.

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in protocol 4.1.

  • JC-1 Staining: After treatment, remove the medium and incubate the cells with 5 µg/mL JC-1 staining solution in culture medium for 20-30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Imaging/Flow Cytometry:

    • Microscopy: Image the cells immediately using a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

    • Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in staining buffer. Analyze the cells using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.

Experimental Workflow Diagram

G start Start cell_culture Cell Seeding and Culture start->cell_culture treatment Treatment with this compound (Dose- and Time-Response) cell_culture->treatment ros_assay ROS Measurement (e.g., DCFH-DA) treatment->ros_assay mmp_assay Mitochondrial Membrane Potential Assay (e.g., JC-1) treatment->mmp_assay apoptosis_assay Apoptosis Analysis (e.g., Annexin V/PI Staining) treatment->apoptosis_assay protein_analysis Western Blot for Signaling Proteins treatment->protein_analysis data_analysis Data Analysis and Interpretation ros_assay->data_analysis mmp_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: General workflow for investigating QCT effects.

Conclusion

The available evidence strongly indicates that this compound's toxicity is mediated through the induction of ROS production, leading to mitochondrial dysfunction and the activation of apoptotic signaling pathways. The key molecular events include ROS-dependent VDAC1 oligomerization, suppression of the Wnt/β-catenin pathway, and modulation of the TNFR1/TNF-α and Nrf2/HO-1 signaling cascades. Understanding these mechanisms is crucial for risk assessment and the development of potential protective strategies against this compound-induced cellular damage. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

Investigating the Carcinogenic Potential of Quinocetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocetone (QCT), a quinoxaline 1,4-dioxide derivative, has been utilized as an animal growth promoter. However, mounting evidence from in vitro studies points towards a significant genotoxic and cytotoxic profile, raising concerns about its carcinogenic potential. This technical guide provides an in-depth analysis of the current scientific literature on the subject, summarizing key experimental findings, detailing methodologies, and visualizing the implicated molecular pathways. The data presented herein indicates that this compound induces DNA damage through the generation of reactive oxygen species (ROS), inhibits crucial DNA repair enzymes, and triggers apoptotic pathways, all of which are hallmarks of carcinogenic compounds.

Introduction

Quinoxaline-1,4-dioxides (QdNOs) are a class of compounds known for their antibacterial properties. While effective as growth promoters in veterinary medicine, several members of this family, such as carbadox and olaquindox, have been banned due to their carcinogenic and mutagenic effects.[1] this compound, a newer member of this class, is now under scrutiny for similar reasons. Understanding the mechanisms underlying its toxicity is crucial for assessing its risk to animal and human health. This document synthesizes the findings from key studies to provide a comprehensive overview of the carcinogenic potential of this compound.

Cytotoxicity Data

This compound has demonstrated significant cytotoxic effects in a dose- and time-dependent manner across various cell lines. The following tables summarize the quantitative data from key cytotoxicity assays.

Table 2.1: Cell Viability after Treatment with this compound and Other Quinoxalines
CompoundConcentration (μM)Exposure Time (h)Cell LineCell Viability (%)
This compound (QCT) 404HepG276.40 ± 4.50
Carbadox (CBX)404HepG283.50 ± 2.60
Olaquindox (OLA)404HepG280.20 ± 5.40
Mequindox (MEQ)404HepG284.50 ± 6.60

Data sourced from an in vitro study comparing the cytotoxicity of different quinoxaline compounds.[1]

Table 2.2: Dose-Dependent Cytotoxicity of this compound in Human Lymphocytes
TreatmentConcentration (µM)Exposure Time (h)Cell Viability Inhibition (%)
This compound524Significant inhibitory effects
This compound1024Dose-dependent increase in inhibition
This compound2024Dose-dependent increase in inhibition
This compound4024Dose-dependent increase in inhibition

This study demonstrated that this compound has severe inhibitory effects on human lymphocytes in a dose- and time-dependent manner.[2]

Genotoxicity Data

The genotoxic potential of this compound has been evaluated through various assays that measure DNA damage and chromosomal aberrations.

Table 3.1: DNA Strand Break Induction by this compound and Other Quinoxalines
CompoundConcentration (μM)Exposure Time (h)Cell LineOlive Tail Moment (OTM) (%)
This compound (QCT) 404HepG225.00 ± 3.44
This compound (QCT) 404V7912.40 ± 4.82
Carbadox (CBX)404HepG214.66 ± 3.12
Carbadox (CBX)404V799.82 ± 2.88
Olaquindox (OLA)404HepG222.50 ± 2.68
Olaquindox (OLA)404V7918.85 ± 3.08

Results from a Single Cell Gel Electrophoresis (SCGE) or Comet Assay, indicating that this compound induces a high level of DNA strand breaks, particularly in the more sensitive HepG2 cell line.[1]

Table 3.2: Induction of 8-hydroxy-deoxyguanine (8-OHdG) by this compound
This compound Concentration (μM)Exposure Time (h)Cell Line8-OHdG Levels
0 (Control)4HepG2Baseline
104HepG2Increased
204HepG2Dose-dependent increase
404HepG2Dose-dependent increase

This compound treatment leads to a dose-dependent increase in 8-OHdG levels, a biomarker of oxidative DNA damage.[1]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: HepG2 and V79 cells were seeded in 96-well plates at a density of 5 x 10⁴ cells/mL and allowed to adhere for 12 hours.[1]

  • Treatment: Cells were treated with various concentrations of this compound (ranging from 5 to 160 μM) for different time points (0.5, 1, 2, 4, and 8 hours).[1] A control group was treated with 0.1% DMSO.[1]

  • MTT Incubation: After treatment, the medium was replaced with a medium containing MTT at a final concentration of 0.5 mg/mL, and the plates were incubated at 37°C for 4 hours.[1]

  • Formazan Solubilization: The supernatant was removed, and the formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the control.

Comet Assay (Single Cell Gel Electrophoresis - SCGE)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: HepG2 or V79 cells were treated with 40 μM of this compound for 4 hours.[1]

  • Agarose Embedding: A suspension of 10 μL of cells (approximately 10⁶ cells) was mixed with 130 μL of 0.8% low melting point agarose and spread on a microscope slide.[1]

  • Lysis: The slides were immersed in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium N-lauroylsarcosine, pH 10, with 1% Triton X-100 and 10% DMSO added before use) for 4 hours in the refrigerator.[1]

  • Electrophoresis: After lysis, the slides were placed in an electrophoresis tank with an alkaline buffer to unwind the DNA and then subjected to electrophoresis.

  • Staining and Visualization: The DNA was stained with a fluorescent dye (e.g., ethidium bromide) and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail."

Cytokinesis-Block Micronucleus (CBMN) Test

The CBMN test is used to assess chromosomal damage by detecting the presence of micronuclei in binucleated cells.

  • Cell Treatment: HepG2 cells were exposed to this compound at concentrations of 1.25, 2.5, and 5 µg/mL.[3]

  • Cytokinesis Block: Cytochalasin B is added to the cell culture to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained.

  • Microscopic Analysis: The frequency of micronucleated cells is determined by scoring a predefined number of binucleated cells under a microscope. A dose-dependent increase in the frequency of micronucleated cells was observed.[3]

Signaling Pathways and Mechanisms of Action

This compound's carcinogenic potential is underpinned by its ability to induce oxidative stress and interfere with critical cellular processes. The following diagrams illustrate the key signaling pathways involved.

This compound-Induced Oxidative Stress and DNA Damage Pathway

G QCT This compound (QCT) Metabolism Cellular Metabolism QCT->Metabolism is metabolized by mtDNA Mitochondrial DNA (COX1, COX3, ATP6) QCT->mtDNA causes mutations in ROS Reactive Oxygen Species (ROS) (O2·−, ·OH) Metabolism->ROS generates DNA DNA ROS->DNA causes Guanine Guanine ROS->Guanine attacks DNA_Strand_Breaks DNA Strand Breaks DNA->DNA_Strand_Breaks OHdG 8-hydroxy-deoxyguanine (8-OHdG) Guanine->OHdG forms Mitochondria Mitochondria mtDNA_Mutations mtDNA Mutations mtDNA->mtDNA_Mutations Increased_ROS Increased ROS Production mtDNA_Mutations->Increased_ROS leads to

Caption: this compound metabolism generates ROS, leading to oxidative DNA damage.

Inhibition of Topoisomerase II and DNA Replication

G QCT This compound (QCT) DNA_Groove Binds to DNA Groove (Electrostatic Interaction) QCT->DNA_Groove DNA_TopoII_Complex DNA-Topo II Complex DNA_Groove->DNA_TopoII_Complex affects TopoII Topoisomerase II (Topo II) TopoII->DNA_TopoII_Complex forms Dissociation Dissociation of Topo II from DNA DNA_TopoII_Complex->Dissociation prevents Inhibition Inhibition of Topo II Activity DNA_TopoII_Complex->Inhibition leads to Dissociation->TopoII required for normal function Replication DNA Replication Inhibition->Replication impacts Impact Impacted DNA Replication Replication->Impact

Caption: this compound inhibits Topoisomerase II, impacting DNA replication.

Nrf2/HO-1 Pathway Suppression and Hepatocyte Damage

G cluster_low Low Dose QCT cluster_high High Dose QCT Low_QCT Low Dose QCT (e.g., 50 mg/kg/day) Low_Oxidative_Stress Oxidative Stress Low_QCT->Low_Oxidative_Stress Nrf2_HO1_Activation Nrf2/HO-1 Pathway Activation Low_Oxidative_Stress->Nrf2_HO1_Activation Cell_Repair Cell Self-Repair Nrf2_HO1_Activation->Cell_Repair Normal_Function Normal Liver Function Cell_Repair->Normal_Function High_QCT High Dose QCT (e.g., 800, 2400 mg/kg/day) High_Oxidative_Stress Excessive Oxidative Stress High_QCT->High_Oxidative_Stress Nrf2_HO1_Inhibition Nrf2/HO-1 Pathway Inhibition High_Oxidative_Stress->Nrf2_HO1_Inhibition leads to ROS_Generation Excessive ROS Generation Nrf2_HO1_Inhibition->ROS_Generation DNA_Damage Oxidative DNA Damage ROS_Generation->DNA_Damage Inflammation Inflammation ROS_Generation->Inflammation Apoptosis Apoptosis ROS_Generation->Apoptosis Hepatocyte_Damage Hepatocyte Damage DNA_Damage->Hepatocyte_Damage Inflammation->Hepatocyte_Damage Apoptosis->Hepatocyte_Damage

Caption: Dose-dependent effect of this compound on the Nrf2/HO-1 pathway.

Discussion and Conclusion

The evidence presented in this guide strongly suggests that this compound possesses significant genotoxic and cytotoxic properties, which are key characteristics of carcinogenic substances. The primary mechanism of its toxicity appears to be the induction of oxidative stress through the generation of reactive oxygen species.[1][4] This leads to oxidative DNA damage, including the formation of 8-OHdG and DNA strand breaks.[1][3] Furthermore, this compound has been shown to cause mutations in mitochondrial DNA, which can exacerbate ROS production and trigger apoptosis.[1][4][5]

The inhibition of topoisomerase II by this compound represents another critical mechanism contributing to its genotoxicity.[1][6] By stabilizing the DNA-topo II complex, this compound prevents the re-ligation of DNA strands, leading to replication errors and genomic instability.[1][6]

Studies on the Nrf2/HO-1 pathway reveal a dose-dependent effect. While low doses may activate this protective pathway, higher doses inhibit it, leading to uncontrolled oxidative stress and subsequent hepatocyte damage, inflammation, and apoptosis.[7]

References

Quinocetone's Influence on Gut Microbiota in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone, a quinoxaline derivative, has been utilized as a feed additive in animal husbandry to promote growth and prevent diseases. Its antibacterial properties are central to its mode of action, which inevitably extends to the complex ecosystem of the gut microbiota. Understanding the intricate interactions between this compound and the gut microbiome is crucial for optimizing its use, ensuring animal health, and evaluating its broader physiological impacts. This technical guide synthesizes available research on the effects of this compound on the gut microbiota in various animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.

Data Summary: this compound's Impact on Gut Microbiota

Currently, publicly available research providing specific quantitative data on the direct impact of this compound on the gut microbiota composition in animal models is limited. While studies have focused on its metabolism and tissue residues, detailed analyses of its effects on microbial diversity and the relative abundance of different bacterial taxa are not readily found in the searched scientific literature. The following table is a template that can be populated as more specific research becomes available.

Animal ModelDosageDurationPhylum/Genus/SpeciesChangeReference
e.g., Broilerse.g., 50 mg/kg feede.g., 42 dayse.g., Firmicutese.g., Increased[Future Study]
e.g., Bacteroidetese.g., Decreased
e.g., Lactobacilluse.g., Increased
e.g., Weaned Pigletse.g., 100 mg/kg feede.g., 28 dayse.g., Proteobacteriae.g., No significant change[Future Study]
e.g., Prevotellae.g., Decreased
e.g., Common Carpe.g., 25 mg/kg feede.g., 60 dayse.g., Fusobacteriae.g., Increased[Future Study]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies commonly employed in studies investigating the effects of feed additives on animal gut microbiota. These can serve as a framework for designing and interpreting research on this compound.

Animal Models and Husbandry
  • Animals: Specific pathogen-free (SPF) broilers (e.g., Arbor Acres), weaned piglets (e.g., Duroc × Landrace × Yorkshire), or common carp (e.g., Cyprinus carpio) are typically used.

  • Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light cycles. Pens or tanks are cleaned regularly to maintain hygiene.

  • Acclimation: A period of at least one week is standard for animals to acclimate to the experimental conditions before the start of the trial.

  • Diet: A basal diet, formulated to meet the nutritional requirements of the specific animal and life stage, is provided. Feed and water are available ad libitum.

Experimental Design and Treatment
  • Groups: Animals are randomly allocated to different treatment groups, including a control group (basal diet) and one or more experimental groups receiving the basal diet supplemented with varying concentrations of this compound.

  • Dosage: The dosage of this compound is based on recommended levels for growth promotion or therapeutic use.

  • Duration: The experimental period varies depending on the animal model and research objectives, typically ranging from several weeks to a few months.

Sample Collection and Processing
  • Fecal/Intestinal Samples: Fresh fecal samples or intestinal contents (from the ileum, cecum, or colon) are collected at specified time points during the experiment. Samples are collected aseptically, immediately frozen in liquid nitrogen, and stored at -80°C until analysis.

  • Intestinal Morphology: Intestinal tissue samples (e.g., duodenum, jejunum, ileum) may be collected, fixed in formalin, and processed for histological analysis to assess parameters like villus height and crypt depth.

Microbiota Analysis
  • DNA Extraction: Total microbial DNA is extracted from the collected samples using commercial kits according to the manufacturer's instructions.

  • 16S rRNA Gene Sequencing: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using specific primers. The amplicons are then sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: The raw sequencing data is processed to filter out low-quality reads. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold. Taxonomic assignment is performed using databases such as Greengenes or SILVA. Alpha diversity (e.g., Chao1, Shannon, Simpson indices) and beta diversity (e.g., Principal Coordinate Analysis - PCoA) are calculated to assess within-sample diversity and between-sample differences, respectively.

Visualizing Experimental and Logical Frameworks

Diagrams are powerful tools for illustrating complex experimental workflows and conceptual relationships. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_sampling Data and Sample Collection cluster_analysis Analysis Animal_Selection Animal Selection (e.g., Broilers, Piglets, Carp) Acclimation Acclimation Period (1 week) Animal_Selection->Acclimation Randomization Randomization into Treatment Groups Acclimation->Randomization Control_Group Control Group (Basal Diet) Randomization->Control_Group Quinocetone_Group This compound Group(s) (Basal Diet + this compound) Randomization->Quinocetone_Group Fecal_Collection Fecal/Intestinal Sample Collection Control_Group->Fecal_Collection Tissue_Collection Intestinal Tissue Collection Control_Group->Tissue_Collection Performance_Data Growth Performance Data Collection Control_Group->Performance_Data Quinocetone_Group->Fecal_Collection Quinocetone_Group->Tissue_Collection Quinocetone_Group->Performance_Data DNA_Extraction Microbial DNA Extraction Fecal_Collection->DNA_Extraction Histology Intestinal Histology Tissue_Collection->Histology Statistical_Analysis Statistical Analysis Performance_Data->Statistical_Analysis Sequencing 16S rRNA Gene Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Bioinformatics->Statistical_Analysis Histology->Statistical_Analysis

Caption: Generalized workflow for studying this compound's impact on gut microbiota.

Logical_Relationship cluster_gut Gut Environment cluster_host Host Response cluster_outcome Overall Outcome This compound This compound Administration Microbiota Alteration of Gut Microbiota Composition This compound->Microbiota Pathogens Inhibition of Pathogenic Bacteria Microbiota->Pathogens Beneficial_Bacteria Modulation of Beneficial Bacteria Microbiota->Beneficial_Bacteria Gut_Health Enhanced Gut Morphology & Integrity Pathogens->Gut_Health Beneficial_Bacteria->Gut_Health Nutrient_Absorption Improved Nutrient Absorption Growth_Performance Improved Growth Performance Nutrient_Absorption->Growth_Performance Immune_Modulation Immune System Modulation Disease_Resistance Increased Disease Resistance Immune_Modulation->Disease_Resistance Gut_Health->Nutrient_Absorption Gut_Health->Immune_Modulation

Caption: Hypothesized mechanism of this compound's action on gut health.

Conclusion and Future Directions

The role of this compound as a growth promoter is intrinsically linked to its influence on the gut microbiota. However, a significant gap exists in the scientific literature regarding the specific and quantitative effects of this compound on the microbial communities within different animal models. Future research should focus on conducting comprehensive metagenomic and metabolomic studies to elucidate these effects. Such studies will be invaluable for understanding the precise mechanisms of action, optimizing dosage regimens, and developing strategies to mitigate any potential negative impacts, thereby ensuring the sustainable and responsible use of this compound in animal production. This will provide a more complete picture of how this antimicrobial compound shapes the gut ecosystem and, consequently, the health and productivity of the host animal.

Methodological & Application

Application Notes and Protocols for LC-MS/MS Identification of Quinocetone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone (QCT), a quinoxaline-N,N-dioxide, is utilized in veterinary medicine as a feed additive to promote animal growth.[1] However, concerns about its potential genotoxicity and the presence of its residues in animal products necessitate robust analytical methods for monitoring its metabolic fate.[2] This document provides a detailed application note and protocol for the identification and quantification of this compound and its major metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The primary metabolic pathways of this compound involve the reduction of the N-O group, hydroxylation, and reduction of the carbonyl and double bonds.[1][3]

Metabolic Pathway of this compound

The metabolism of this compound is extensive, leading to a variety of metabolites. The primary transformation processes include reduction of the N-oxide groups and hydroxylation at various positions on the molecule. In swine, for instance, major metabolic pathways include the reduction of the N→O group, carbonyl, and double-bond in this compound.[3] Studies in swine urine have identified numerous metabolites, with the main pathways being the N-O group reduction at position 1 and hydroxylation reactions.[1]

Quinocetone_Metabolism This compound This compound (QCT) Metabolite1 1-desoxythis compound (Reduction of N-O group) This compound->Metabolite1 Reduction Metabolite2 Hydroxylated QCT (Hydroxylation) This compound->Metabolite2 Hydroxylation Metabolite5 Carbonyl-reduced metabolites This compound->Metabolite5 Reduction Metabolite3 Hydroxylated 1-desoxythis compound Metabolite1->Metabolite3 Hydroxylation Metabolite4 Dideoxythis compound (Reduction of both N-O groups) Metabolite1->Metabolite4 Reduction Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization (e.g., tissue, plasma, urine) Extraction Liquid-Liquid or Solid Phase Extraction Homogenization->Extraction Purification Purification and Concentration Extraction->Purification LC_Separation Liquid Chromatography (UPLC/HPLC) Purification->LC_Separation MS_Detection Tandem Mass Spectrometry (QTOF/Triple Quadrupole) LC_Separation->MS_Detection Metabolite_ID Metabolite Identification (Accurate Mass & Fragmentation) MS_Detection->Metabolite_ID Quantification Quantitative Analysis (MRM) Metabolite_ID->Quantification

References

Application Notes and Protocols for Optimizing Quinocetone Concentration in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinocetone (QCT), a quinoxaline 1,4-dioxide derivative, is recognized for its antibacterial properties and has been used as an animal growth promoter.[1] However, significant research has highlighted its potential for genotoxicity and cytotoxicity, primarily through the induction of oxidative stress.[2][3][4] For researchers, scientists, and drug development professionals investigating the biological effects of this compound, establishing an optimal concentration for in vitro studies is a critical first step. This document provides detailed application notes and experimental protocols to guide the determination of appropriate this compound concentrations for various cell-based assays, ensuring reliable and reproducible results.

The primary mechanism of this compound's toxicity involves its metabolic reduction, which generates reactive oxygen species (ROS) like superoxide anions (O₂˙⁻) and hydroxyl radicals (OH˙).[2][3] These radicals can induce DNA strand breaks, form adducts such as 8-hydroxy-deoxyguanine (8-OHdG), inhibit topoisomerase II activity, and ultimately trigger apoptotic pathways.[2][3][4] Therefore, optimizing the concentration is a balance between observing a measurable biological effect and avoiding overwhelming cytotoxicity that could confound experimental outcomes.

Data Presentation: this compound Effects In Vitro

The selection of an appropriate this compound concentration is highly dependent on the cell type and the duration of exposure. Studies have shown that human hepatoma (HepG2) cells are more sensitive to this compound than V79 hamster lung cells.[2][3] The following tables summarize quantitative data from published studies to provide a baseline for concentration range selection.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineConcentration (µM)Exposure Time (hours)Cell Viability (%)Assay Method
HepG240476.40 ± 4.50MTT
L02 & HepG27.5 - 30 (Quercetin co-treatment)Not SpecifiedImproved viabilityNot Specified
Not Specified5 - 25Not SpecifiedDose-dependent reductionNot Specified

Data compiled from multiple sources.[2][5][6] The MTT assay measures metabolic activity as an indicator of cell viability.

Table 2: Genotoxicity of this compound in HepG2 Cells

ConcentrationExposure Time (hours)Endpoint MeasuredResultAssay Method
40 µM4DNA Strand BreaksOlive Tail Moment (OTM) = 25.00 ± 3.44%Comet Assay (SCGE)
10 - 40 µM1, 2, 4DNA Strand BreaksDose- and time-dependent increase in OTMComet Assay (SCGE)
1.25, 2.5, 5 µg/mLNot SpecifiedDNA FragmentationDose-dependent increaseComet Assay (SCGE)
1.25, 2.5, 5 µg/mLNot SpecifiedMicronucleated CellsDose-dependent increaseCBMN Test

Data compiled from multiple sources.[1][2][4] The Comet Assay and Cytokinesis-Block Micronucleus (CBMN) test are used to assess DNA damage and chromosomal instability.

Table 3: Induction of Reactive Oxygen Species (ROS) by this compound in HepG2 Cells

Concentration (µM)Exposure Time (hours)ROS MeasurementResultAssay Method
0 - 400.5, 1, 2, 3, 4Total ROS GenerationDose- and time-dependent increaseDCFH Assay
0 - 400.5 - 4O₂˙⁻ GenerationDose- and time-dependent increaseNot Specified

Data from a study on the genotoxic risk of this compound.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are based on established methods used in this compound research.

Protocol 1: Determining Cytotoxicity using the MTT Assay

This protocol determines the concentration of this compound that reduces cell viability, typically to establish an IC₅₀ (half-maximal inhibitory concentration) value.

Materials:

  • Selected cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (QCT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottomed plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL in PBS)

  • Solubilization solution (e.g., 150 µL DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2 at 5 x 10⁴ cells/mL) in a 96-well plate and allow them to adhere for 12-24 hours at 37°C in a 5% CO₂ incubator.[2][4]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve final desired concentrations (e.g., 5, 10, 20, 40, 80, 160 µM).[2][4] Ensure the final DMSO concentration in the wells is ≤0.1% (v/v) to avoid solvent toxicity.[2][4]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for desired time periods (e.g., 4, 8, 24, 48 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][4] Mix gently on an orbital shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from the no-cell control. Plot a dose-response curve to determine the IC₅₀.

Protocol 2: Assessing Genotoxicity using the Comet Assay (Single Cell Gel Electrophoresis)

This assay quantifies DNA strand breaks in individual cells.

Materials:

  • Treated cells

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis buffer (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13)

  • Neutralizing buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green or ethidium bromide)

  • Fluorescence microscope with appropriate software for analysis

Procedure:

  • Cell Preparation: Treat cells with this compound (e.g., 10, 20, 40 µM for 4 hours) as described in Protocol 1.[2][4]

  • Slide Preparation: Coat microscope slides with a layer of 1% NMPA.

  • Cell Embedding: Harvest and resuspend ~1 x 10⁴ treated cells in 75 µL of 0.5% LMPA at 37°C. Pipette this mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis buffer overnight at 4°C. This step removes cell membranes and proteins, leaving behind the nucleoid.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.

  • Electrophoresis: Perform electrophoresis at ~25 V and 300 mA for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Gently wash the slides with neutralizing buffer three times for 5 minutes each. Stain the DNA with a suitable fluorescent dye.

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze at least 50-100 cells per sample using comet analysis software. The Olive Tail Moment (OTM) is a common metric for DNA damage.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

G cluster_prep Phase 1: Preparation cluster_range Phase 2: Range-Finding cluster_specific Phase 3: Mechanism-Specific Assays cluster_analysis Phase 4: Analysis & Selection CellCulture 1. Select & Culture Cell Line (e.g., HepG2) QCT_Prep 2. Prepare this compound Stock (in DMSO) MTT_Assay 3. Perform MTT Assay (Broad Concentration Range: 5-160 µM) QCT_Prep->MTT_Assay IC50 4. Determine IC50 & Sub-toxic Concentrations MTT_Assay->IC50 Geno_Assay 5. Genotoxicity Assays (Comet, CBMN) IC50->Geno_Assay ROS_Assay 6. Oxidative Stress Assays (DCFH, etc.) IC50->ROS_Assay Pathway_Assay 7. Pathway Analysis (Western Blot, qPCR) IC50->Pathway_Assay Analysis 8. Analyze Data & Correlate Results Geno_Assay->Analysis ROS_Assay->Analysis Pathway_Assay->Analysis Optimal_Conc 9. Select Optimal Concentration(s) for Further Studies Analysis->Optimal_Conc

Caption: Experimental workflow for optimizing this compound concentration.

G cluster_dna Nuclear & Mitochondrial DNA Damage QCT This compound (QCT) Metabolism Intracellular Metabolic Reduction QCT->Metabolism ROS Generation of ROS (O₂˙⁻, OH˙) Metabolism->ROS Guanine Attack on Guanine ROS->Guanine mtDNA Mitochondrial DNA Mutations ROS->mtDNA Topo Inhibition of Topoisomerase II Activity ROS->Topo OHdG 8-OHdG Formation Guanine->OHdG StrandBreaks DNA Strand Breaks OHdG->StrandBreaks Apoptosis Cell Apoptosis / Genotoxicity StrandBreaks->Apoptosis mtDNA->Apoptosis Topo->Apoptosis

Caption: Signaling pathway of this compound-induced genotoxicity.

G QCT This compound (QCT) ROS ROS Generation QCT->ROS induces Mito Mitochondrial Apoptotic Pathway ROS->Mito activates Apoptosis Cell Apoptosis Mito->Apoptosis leads to Quercetin Quercetin p38 p38 Activation Quercetin->p38 activates p38->Mito inhibits Nrf2 Nrf2 Pathway p38->Nrf2 HO1 HO-1 Nrf2->HO1 HO1->ROS inhibits

Caption: Protective mechanism of Quercetin against QCT toxicity.

References

Application Notes and Protocols for the Chemical Synthesis of Quinocetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the challenges and methodologies associated with the chemical synthesis of Quinocetone (3-methyl-2-cinnamoyl-quinoxaline-1,4-dioxide). The protocols are based on available patent literature and chemical synthesis principles.

Introduction to Synthetic Challenges

The chemical synthesis of this compound, a quinoxaline-1,4-dioxide derivative, presents several challenges that researchers and drug development professionals must address to ensure a safe, efficient, and scalable process. Key challenges include:

  • Control of Reaction Conditions: The synthesis involves multiple steps where precise control of temperature, reaction time, and catalyst concentration is crucial to maximize yield and minimize the formation of impurities.

  • Impurity Profile: The formation of by-products, particularly isomers and partially deoxygenated derivatives, is a significant concern. These impurities can be difficult to separate and may have their own toxicological profiles.

  • Yield Optimization: Achieving high yields for each synthetic step is essential for the economic viability of the process, especially for large-scale production.

  • Purification: Developing effective and scalable purification methods to obtain high-purity this compound is critical for its use in pharmaceutical and veterinary applications. The final product often requires recrystallization or chromatographic purification to meet regulatory standards.

  • Scalability: Transferring the synthesis from a laboratory scale to an industrial scale can present challenges in maintaining reaction control, ensuring safety, and achieving consistent product quality.

Synthetic Workflow

The most common synthetic route to this compound involves a two-step process:

  • Synthesis of the intermediate, 2-acetyl-3-methylquinoxaline-1,4-dioxide (MAQO), via the Beirut Reaction.

  • Condensation of MAQO with benzaldehyde to form this compound.

The following diagram illustrates the logical relationship of the synthetic workflow.

G cluster_0 Step 1: Synthesis of 2-acetyl-3-methylquinoxaline-1,4-dioxide (MAQO) cluster_1 Step 2: Synthesis of this compound A Benzofuroxan E MAQO (Crude) A->E B 2,4-pentanedione B->E C Catalyst (e.g., Diethylamine) C->E Catalyzes reaction D Solvent (e.g., Methanol) D->E Reaction medium F Purification E->F G MAQO (Pure) F->G H MAQO (Pure) L This compound (Crude) H->L I Benzaldehyde I->L J Catalyst (e.g., Triethylamine) J->L Catalyzes condensation K Solvent (e.g., Ethanol, Methanol/Water) K->L Reaction medium M Purification (Washing/Recrystallization) L->M N This compound (Final Product) M->N

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-acetyl-3-methylquinoxaline-1,4-dioxide (MAQO)

This protocol is based on the Beirut reaction for the synthesis of quinoxaline-1,4-dioxides.

Materials:

  • Benzofuroxan

  • 2,4-pentanedione

  • Diethylamine (catalyst)

  • Methanol (solvent)

  • Ethanol (for recrystallization)

  • Reaction flask with stirring and temperature control

  • Filtration apparatus

Procedure:

  • In a reaction flask, dissolve 5g of benzofuroxan in 20ml of methanol.

  • Add 10ml of 2,4-pentanedione to the solution.

  • With stirring, slowly add 4ml of diethylamine to the reaction mixture. The temperature of the reaction should be maintained between 25-80°C.

  • A color change to brown is typically observed as the reaction progresses.

  • Continue stirring the reaction mixture for a specified time (typically several hours, monitor by TLC).

  • Upon completion of the reaction, pour the mixture into water to precipitate the crude product.

  • Collect the precipitate by filtration.

  • Purify the crude product by recrystallization from ethanol to obtain pure 2-acetyl-3-methylquinoxaline-1,4-dioxide (MAQO).

Protocol 2: Synthesis of this compound

This protocol describes the condensation of MAQO with benzaldehyde.

Materials:

  • 2-acetyl-3-methylquinoxaline-1,4-dioxide (MAQO)

  • Benzaldehyde

  • Triethylamine (catalyst)

  • Solvent (e.g., 95% ethanol or a 4:1 methanol/water mixture)

  • Reaction flask with stirring and temperature control

  • Filtration apparatus

Procedure:

  • In a 1000 mL reaction flask, add MAQO and benzaldehyde.

  • Add the chosen solvent (e.g., 95% ethanol or a methanol/water mixture).

  • Heat the mixture with stirring until all solids are dissolved.

  • Cool the solution to 50°C.

  • Under continued stirring, add the triethylamine catalyst.

  • Maintain the reaction temperature between 20-80°C (a narrower range of 60-70°C is suggested for the methanol/water solvent system)[1].

  • Continue to stir the reaction mixture for approximately 5 hours[2].

  • After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

  • Wash the product with 95% ethanol.

  • Dry the final product to obtain this compound.

Data Presentation

The following tables summarize the key parameters for the synthesis of this compound. Note that specific quantitative data for yields and purity can vary based on reaction scale and precise conditions.

Table 1: Reaction Parameters for the Synthesis of MAQO

ParameterValue/RangeNotes
Reactants Benzofuroxan, 2,4-pentanedione
Catalyst DiethylamineA basic catalyst is required.
Solvent Methanol
Temperature 25 - 80 °CTemperature control is critical.
Reaction Time Several hoursMonitor by TLC for completion.
Purification Recrystallization from ethanol

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue/RangeNotes
Reactants MAQO, Benzaldehyde
Catalyst TriethylamineOther basic catalysts can be used.
Solvent 95% Ethanol or 4:1 Methanol/WaterThe methanol/water system may lead to shorter reaction times and a purer product[1].
Temperature 20 - 80 °CA range of 60-70°C is recommended with the methanol/water solvent[1].
Reaction Time ~ 5 hours[2]
Purification Washing with 95% ethanol

Signaling Pathways

While not directly related to the chemical synthesis challenges, it is important for drug development professionals to be aware of the biological pathways affected by this compound, as this can inform the requirements for purity and the acceptable levels of specific impurities. This compound has been shown to induce cellular responses through various signaling pathways, often related to its toxicological effects.

The diagram below illustrates a simplified representation of a signaling pathway affected by this compound, leading to cellular stress and apoptosis.

G This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress NF_kB NF-κB Pathway Activation This compound->NF_kB DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis ER_Stress->Apoptosis DNA_Damage->Apoptosis NF_kB->Apoptosis

Caption: Simplified overview of cellular pathways affected by this compound.[3]

Conclusion

The synthesis of this compound is a multi-step process that requires careful optimization and control to achieve high yields and purity. The primary challenges lie in managing the reaction conditions to minimize side reactions and in developing effective purification strategies. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals working with this compound. Further process development and optimization are likely necessary to translate these methods to a large-scale, commercially viable manufacturing process.

References

Application Notes and Protocols for the Quantification of Quinocetone Residues in Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone (QCT) is a synthetic quinoxaline antibiotic used as an antimicrobial growth promotant in food-producing animals.[1][2][3] Its use necessitates the development of reliable and sensitive analytical methods to monitor its residue levels in edible tissues, ensuring food safety and compliance with regulatory standards. This document provides detailed application notes and protocols for the quantification of this compound and its primary metabolites in various animal tissues, including liver, muscle, kidney, and fat. The methodologies covered include High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Techniques: A Comparative Overview

The choice of analytical technique for this compound residue analysis depends on factors such as sensitivity, selectivity, sample throughput, and the specific research or regulatory requirements.

  • HPLC-UV: A robust and cost-effective method suitable for detecting and quantifying this compound and its major metabolites.[1][2][4] It offers good selectivity and can be applied to various animal tissues.[1][2]

  • LC-MS/MS: A highly sensitive and specific method for the simultaneous determination of this compound and its metabolites.[5][6][7] It is the preferred method for confirmatory analysis and for studies requiring low detection limits.

  • ELISA: A rapid screening method that can be used for the high-throughput analysis of a large number of samples.[8] It is particularly useful for monitoring programs where a quick assessment of compliance is needed.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the different analytical methods used for this compound residue analysis in various animal tissues.

Table 1: Performance of HPLC-UV Method for this compound and its Metabolites [1][2]

AnalyteTissueLinearity Range (µg/mL)Limit of Detection (LOD) (µg/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
This compound (QCT)Swine & Chicken (Muscle, Liver, Kidney, Fat)0.01 - 0.640.02571 - 864 - 12
Desoxythis compound (DQCT)Swine & Chicken (Muscle, Liver, Kidney, Fat)0.01 - 0.640.02571 - 864 - 12
3-methylquinoxaline-2-carboxylic acid (MQCA)Swine & Chicken (Muscle, Liver, Kidney, Fat)0.01 - 0.640.02571 - 864 - 12

Table 2: Performance of LC-MS/MS Method for this compound and its Metabolites in Chicken Tissues [5][6]

AnalyteTissueLinearity Range (µg/kg)Limit of Detection (LOD) (µg/g)Limit of Quantification (LOQ) (µg/g)Mean Recovery (%)
This compound (QTN)Liver & Muscle2 - 500≤0.003≤0.01095 - 108
De-monoxy-quinocetone (DMO-QTN)Liver & Muscle2 - 500≤0.003≤0.01095 - 108
De-dioxy-quinocetone (DDI-QTN)Liver & Muscle2 - 500≤0.003≤0.01095 - 108
1-desoxythis compoundMuscle, Liver, Kidney, Fat-0.24 - 0.76 (Decision Limit)<2.34 (Detection Capability)77.1 - 95.2
Di-deoxythis compoundMuscle, Liver, Kidney, Fat-0.24 - 0.76 (Decision Limit)<2.34 (Detection Capability)77.1 - 95.2
Carbonyl reduced metabolite from di-deoxythis compoundMuscle, Liver, Kidney, Fat-0.24 - 0.76 (Decision Limit)<2.34 (Detection Capability)77.1 - 95.2
3-methyl-quinoxaline-2-carboxylic acidMuscle, Liver, Kidney, Fat-0.24 - 0.76 (Decision Limit)<2.34 (Detection Capability)77.1 - 95.2

Table 3: Performance of IC-ELISA for MQCA in Swine Liver [8]

AnalyteTissueLinearity Range (µg/L)IC50 (µg/L)Limit of Detection (LOD) (µg/kg)Mean Recovery (%)
Methyl-3-quinoxaline-2-carboxylic acid (MQCA)Swine Liver0.2 - 2006.461.085.44 - 100.02

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound and its Metabolites

This protocol is adapted from the method described for the determination of this compound (QCT), Desoxythis compound (DQCT), and 3-methylquinoxaline-2-carboxylic acid (MQCA) in swine and chicken tissues.[1][2]

1. Sample Preparation and Extraction

  • For QCT and DQCT:

    • Homogenize 5 g of tissue sample.

    • Extract with 20 mL of ethyl acetate by shaking for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.

    • Repeat the extraction step twice.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Dissolve the residue in 1 mL of iso-octane for purification.

  • For MQCA:

    • Homogenize 2 g of tissue sample.

    • Add 5 mL of 2 M NaOH and incubate at 60°C for 30 minutes for alkaline hydrolysis.

    • Cool the sample and adjust the pH to 6.0 with 2 M HCl.

    • Extract with 20 mL of ethyl acetate and citric acid buffer (pH 6.0).

    • Centrifuge and collect the supernatant. Repeat the extraction.

    • Purify the extract using a cation-exchange column (AG MP-50 resin).

2. Chromatographic Conditions

  • HPLC System: Agilent 1100 series or equivalent.

  • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate solution (pH 4.5) in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 312 nm for QCT and 320 nm for DQCT and MQCA.[1][2]

3. Quantification

  • Prepare standard solutions of QCT, DQCT, and MQCA in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify the analytes in the samples by comparing their peak areas with the calibration curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Homogenization Tissue Homogenization Extraction_QCT_DQCT Extraction with Ethyl Acetate (for QCT & DQCT) Homogenization->Extraction_QCT_DQCT Hydrolysis_MQCA Alkaline Hydrolysis (for MQCA) Homogenization->Hydrolysis_MQCA Purification_QCT_DQCT Purification with iso-octane Extraction_QCT_DQCT->Purification_QCT_DQCT Extraction_MQCA Extraction with Ethyl Acetate & Buffer (for MQCA) Hydrolysis_MQCA->Extraction_MQCA Purification_MQCA Cation-Exchange Column Purification Extraction_MQCA->Purification_MQCA HPLC HPLC Separation (C18 Column) Purification_QCT_DQCT->HPLC Reconstituted Sample Purification_MQCA->HPLC Eluted Sample UV_Detection UV Detection (312 nm & 320 nm) HPLC->UV_Detection Quantification Quantification UV_Detection->Quantification

Caption: Workflow for HPLC-UV analysis of this compound residues.

Protocol 2: LC-MS/MS Method for this compound and its Metabolites

This protocol is based on a method for the simultaneous determination of this compound (QTN) and its two major metabolites, de-monoxy-quinocetone (DMO-QTN) and de-dioxy-quinocetone (DDI-QTN), in chicken tissues.[5]

1. Sample Preparation and Extraction

  • Homogenize 1 g of tissue sample.

  • Add 5 mL of methanol and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction with another 5 mL of methanol.

  • Combine the supernatants and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent.

  • MS System: Triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1 mm × 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% formic acid in water, B: Acetonitrile. Gradient elution is typically used.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each analyte need to be optimized.

3. Quantification

  • Prepare matrix-matched calibration standards to compensate for matrix effects.

  • Construct a calibration curve for each analyte.

  • Quantify the analytes in the samples using the calibration curve.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Tissue Homogenization Extraction Methanol Extraction Homogenization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation Prepared Sample MSMS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound residues.

Protocol 3: Indirect Competitive ELISA (IC-ELISA) for MQCA

This protocol is for the detection of the marker residue Methyl-3-quinoxaline-2-carboxylic acid (MQCA) in swine liver.[8]

1. Sample Preparation and Extraction

  • Homogenize 1 g of swine liver sample.

  • Add 4 mL of 2 M hydrochloric acid and vortex.

  • Add 8 mL of a mixture of ethyl acetate-hexane-isopropanol (8:1:1, v/v/v) and shake for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer 4 mL of the supernatant to a new tube and evaporate to dryness.

  • Dissolve the residue in 1 mL of PBS buffer.

2. ELISA Procedure

  • Coat a 96-well microplate with the coating antigen and incubate overnight at 4°C.

  • Wash the plate three times with washing buffer (PBS containing 0.05% Tween 20).

  • Add 50 µL of standard solution or sample extract and 50 µL of monoclonal antibody to each well. Incubate for 30 minutes at 37°C.

  • Wash the plate again.

  • Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at 37°C.

  • Wash the plate.

  • Add 100 µL of TMB substrate solution and incubate in the dark for 15 minutes at 37°C.

  • Stop the reaction by adding 50 µL of 2 M sulfuric acid.

  • Read the absorbance at 450 nm.

3. Data Analysis

  • Calculate the percentage of inhibition for each standard and sample.

  • Construct a standard curve by plotting the inhibition percentage against the logarithm of the MQCA concentration.

  • Determine the concentration of MQCA in the samples from the standard curve.

ELISA_Workflow cluster_sample_prep Sample Preparation cluster_elisa IC-ELISA Procedure Homogenization Tissue Homogenization Acidification Acidification with HCl Homogenization->Acidification Extraction Solvent Extraction Acidification->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in PBS Evaporation->Reconstitution Competition Competitive Reaction (Sample/Standard + MAb) Reconstitution->Competition Prepared Sample Coating Antigen Coating Blocking Blocking Coating->Blocking Blocking->Competition Secondary_Ab Secondary Antibody Incubation Competition->Secondary_Ab Substrate Substrate Addition Secondary_Ab->Substrate Reading Absorbance Reading Substrate->Reading

References

Application Notes and Protocols for Assessing Quinocetone-Induced DNA Damage Using the Comet Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone (QCT), a quinoxaline 1,4-dioxide derivative, has been utilized as an animal growth promoter. However, mounting evidence indicates its potential for genotoxicity, raising concerns about its safety. The single cell gel electrophoresis (SCGE) or "comet assay" is a sensitive and reliable method for detecting DNA strand breaks in individual cells, making it an ideal tool for evaluating the DNA-damaging potential of chemical compounds like this compound.[1][2] This document provides a detailed protocol for the alkaline comet assay to assess DNA damage induced by this compound in mammalian cells, along with representative data and insights into its mechanism of action.

The genotoxicity of this compound is primarily attributed to its metabolic activation, which leads to the generation of reactive oxygen species (ROS), including superoxide anions (O₂˙⁻) and hydroxyl radicals (OH˙).[1][3] These highly reactive molecules can attack cellular components, including DNA, causing strand breaks. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][3] This inhibition can lead to the stabilization of DNA-enzyme complexes and the formation of double-strand breaks.

Experimental Protocols

This protocol is specifically tailored for the evaluation of this compound-induced DNA damage in cultured mammalian cells, such as HepG2 (human hepatoma) or V79 (Chinese hamster lung) cells, which have been shown to be sensitive to this compound.[1]

Materials
  • Cell Culture:

    • HepG2 or V79 cells

    • Complete cell culture medium (e.g., DMEM or MEM with 10% FBS, 1% penicillin-streptomycin)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Trypsin-EDTA

  • This compound Treatment:

    • This compound (QCT) stock solution (dissolved in a suitable solvent like DMSO)

    • Cell culture medium for dilutions

  • Alkaline Comet Assay Reagents:

    • Normal Melting Point (NMP) Agarose

    • Low Melting Point (LMP) Agarose

    • Comet assay slides (pre-coated or prepared in-house)

    • Lysis Solution (freshly prepared, cold): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO (add fresh), pH 10.[4]

    • Alkaline Electrophoresis Buffer (freshly prepared, cold): 300 mM NaOH, 1 mM EDTA, pH > 13.[4]

    • Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.

    • DNA Staining Solution: e.g., SYBR® Green I (1:10,000 dilution in TE buffer) or ethidium bromide (20 µg/mL).[5]

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Centrifuge

    • Water baths (37°C and 70°C)

    • Horizontal gel electrophoresis unit with power supply

    • Fluorescence microscope with appropriate filters

    • Comet assay analysis software

Procedure

1. Cell Culture and Treatment:

  • Culture HepG2 or V79 cells in complete medium in a humidified incubator until they reach approximately 80% confluency.

  • Harvest the cells using trypsin-EDTA and perform a cell count. Adjust the cell density to 1 x 10⁵ cells/mL in fresh, pre-warmed medium.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. Recommended final concentrations for initial screening are in the range of 10-40 µM.[1] Include a solvent control (e.g., DMSO at the same final concentration as in the highest QCT treatment) and a negative (untreated) control.

  • Expose the cells to the different concentrations of this compound for a defined period, for example, 4 hours, in the incubator.[1]

2. Preparation of Slides:

  • While cells are being treated, melt the NMP agarose in a microwave or water bath and coat the comet assay slides with a thin layer. Let them dry completely.

  • Melt the LMP agarose in a microwave or water bath and then equilibrate it in a 37°C water bath.

3. Cell Encapsulation:

  • After the treatment period, centrifuge the cell suspensions at a low speed (e.g., 200 x g) for 5 minutes.

  • Discard the supernatant and resuspend the cell pellets in 1 mL of ice-cold PBS.

  • Mix 10 µL of the cell suspension (approximately 1,000 cells) with 90 µL of the molten LMP agarose (at 37°C).

  • Quickly pipette the 100 µL cell/agarose mixture onto a pre-coated comet assay slide and spread it evenly with a coverslip.

  • Place the slides on a cold flat surface (e.g., a metal tray on ice) for 5-10 minutes to allow the agarose to solidify.

4. Lysis:

  • Gently remove the coverslips and immerse the slides in freshly prepared, cold lysis solution.

  • Incubate the slides at 4°C for at least 1 hour (or overnight) in the dark. This step removes cell membranes and histones, leaving behind the "nucleoids" containing the cellular DNA.

5. DNA Unwinding and Electrophoresis:

  • Carefully remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

  • Fill the tank with fresh, cold alkaline electrophoresis buffer until the slides are fully submerged.

  • Let the slides sit in the buffer for 20-40 minutes at 4°C in the dark to allow for DNA unwinding and the expression of alkali-labile sites as strand breaks.

  • Apply a voltage of approximately 25 V and adjust the current to 300 mA. Perform electrophoresis for 20-30 minutes at 4°C.[4] These conditions may need to be optimized for your specific experimental setup.

6. Neutralization and Staining:

  • After electrophoresis, gently remove the slides from the tank and place them on a tray.

  • Wash the slides three times, for 5 minutes each, with the neutralization buffer.

  • Drain the excess buffer and stain the slides with a fluorescent DNA dye (e.g., SYBR® Green I) for 5-10 minutes in the dark.

  • Gently rinse the slides with distilled water to remove excess stain and allow them to dry.

7. Visualization and Analysis:

  • Visualize the comets using a fluorescence microscope. Capture images of at least 50-100 randomly selected cells per slide.

  • Analyze the images using specialized comet assay software. The most common parameters to quantify DNA damage are:

    • % DNA in the Tail: The percentage of the total DNA fluorescence that is in the comet tail.

    • Tail Length: The length of the comet tail from the edge of the head to the end of the tail.

    • Tail Moment: An integrated value that considers both the tail length and the fraction of DNA in the tail (Tail Moment = Tail Length x % DNA in Tail). The Olive Tail Moment is a commonly used and robust parameter.

Data Presentation

The following tables summarize representative quantitative data for this compound-induced DNA damage in HepG2 and V79 cells, as measured by the Olive Tail Moment (OTM). The data is presented as mean ± standard deviation.

Table 1: this compound-Induced DNA Damage in HepG2 Cells

This compound Concentration (µM)Olive Tail Moment (Mean ± SD)
0 (Control)1.5 ± 0.5
104.2 ± 0.8
208.9 ± 1.2
3015.6 ± 2.1
4025.3 ± 3.5

Data are illustrative and based on graphical representations from published studies.[1]

Table 2: this compound-Induced DNA Damage in V79 Cells

This compound Concentration (µM)Olive Tail Moment (Mean ± SD)
0 (Control)1.2 ± 0.4
4018.7 ± 2.9

Data are illustrative and based on graphical representations from published studies.[1]

Mandatory Visualization

Experimental Workflow

Comet_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_slide_prep Slide Preparation cluster_assay Comet Assay Procedure cluster_analysis Analysis cell_culture 1. Cell Culture (HepG2 or V79) treatment 2. This compound Treatment (e.g., 10-40 µM, 4h) cell_culture->treatment embedding 3. Cell Embedding in LMP Agarose treatment->embedding lysis 4. Lysis (High salt, detergent) embedding->lysis unwinding 5. DNA Unwinding (Alkaline Buffer, pH > 13) lysis->unwinding electrophoresis 6. Electrophoresis (25V, 20-30 min) unwinding->electrophoresis staining 7. Staining (e.g., SYBR Green I) electrophoresis->staining visualization 8. Fluorescence Microscopy staining->visualization analysis 9. Image Analysis (% DNA in tail, Tail Moment) visualization->analysis Quinocetone_Pathway cluster_ros ROS Generation cluster_topo Topoisomerase II Inhibition This compound This compound Metabolism Metabolic Activation This compound->Metabolism TopoII Topoisomerase II This compound->TopoII ROS Reactive Oxygen Species (ROS) (O₂˙⁻, OH˙) Metabolism->ROS DNA_Damage DNA Strand Breaks ROS->DNA_Damage Oxidative Damage Topo_Inhibition Inhibition of Re-ligation TopoII->Topo_Inhibition Topo_Inhibition->DNA_Damage Stabilized Cleavage Complex

References

Application Notes and Protocols for High-Throughput Screening of Quinocetone Derivatives for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone, a quinoxaline 1,4-dioxide derivative, is recognized for its broad-spectrum antibacterial properties. Its mechanism of action involves the induction of oxidative stress, leading to DNA damage and apoptosis in bacterial cells.[1] Furthermore, it has been shown to trigger autophagy through the ATF6/DAPK1 pathway and activate NF-κB and iNOS pathways.[1] The emergence of antibiotic-resistant bacterial strains necessitates the discovery of novel antimicrobial agents. High-throughput screening (HTS) of libraries of synthetic molecules, such as derivatives of known bioactive compounds like this compound, offers a promising strategy for identifying new and more effective antibacterial drugs.[2][3][4]

These application notes provide a comprehensive framework for conducting high-throughput screening of this compound derivatives to evaluate their antibacterial efficacy. The protocols detailed below are designed for efficiency and reproducibility, utilizing standard laboratory automation and methodologies.[4][5]

Data Presentation: Antibacterial Activity of this compound Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its synthesized derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data is adapted from studies on newly synthesized quinoxaline-1,4-dioxide derivatives.[6][7] A lower MIC value indicates greater potency.[8]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

CompoundDerivative Structure (Modification on Phenyl Ring)S. aureus (Gram-positive)C. perfringens (Gram-positive)S. pullorum (Gram-negative)E. coli (Gram-negative)A. hydrophila (Gram-negative)
This compound Unsubstituted42242
5a 4-Methyl84444
5b 4-Fluoro84484
5c 4-Chloro1688168
5d 4-Hydroxy>512>512>512>512>512
5e 4-Nitro128646412864
5f 3,4-Dichloro3216163216
5g 2,4-Dichloro3216163216

Data sourced from Zhang, K., et al. (2017). Synthesis, In-Vitro Activity and Metabolic Properties of this compound and Structurally Similar Compounds. Iran J Pharm Res.[6][7]

Experimental Protocols

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of a this compound derivative library is depicted below. This process is designed for the rapid and efficient identification of lead compounds with potent antibacterial activity.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: HTS Assay cluster_readout Phase 3: Data Acquisition & Analysis cluster_followup Phase 4: Hit Confirmation Compound_Library This compound Derivative Library in DMSO Plate_Prep Prepare 384-well Microplates (Serial Dilutions) Compound_Library->Plate_Prep Inoculation Automated Inoculation of Plates Plate_Prep->Inoculation Bacterial_Culture Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Bacterial_Culture->Inoculation Incubation Incubate Plates (18-24h at 37°C) Inoculation->Incubation Readout Measure Optical Density (OD) or Fluorescence Incubation->Readout MIC_Determination Determine MIC (Lowest concentration with no visible growth) Readout->MIC_Determination Hit_Identification Identify 'Hit' Compounds (Potency & Selectivity Criteria) MIC_Determination->Hit_Identification Hit_Confirmation Confirm Hits & Dose-Response Hit_Identification->Hit_Confirmation Secondary_Assays Secondary Assays (e.g., Cytotoxicity, Mechanism of Action) Hit_Confirmation->Secondary_Assays

High-Throughput Screening (HTS) Workflow for Antibacterial Discovery.
Protocol: Broth Microdilution MIC Assay (384-Well Format)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) for this compound derivatives, a quantitative method to assess the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][8][9]

3.2.1 Materials and Reagents

  • This compound derivative library (stock solutions in DMSO)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[10]

  • Sterile 384-well clear, flat-bottom microplates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Kanamycin, Vancomycin)

  • Automated liquid handler

  • Microplate incubator

  • Microplate reader (for measuring optical density at 600 nm)

3.2.2 Procedure

  • Compound Plating: a. Using an automated liquid handler, perform serial dilutions of the this compound derivatives in DMSO directly in the 384-well plates. b. Transfer a small volume (e.g., 1 µL) of the diluted compounds from the source plate to the assay plates. The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent toxicity. c. Prepare wells for controls:

    • Negative Control: MHB with bacterial inoculum only (no compound).
    • Positive Control: MHB with bacterial inoculum and a known antibiotic.
    • Sterility Control: MHB only (no bacteria, no compound).

  • Inoculum Preparation: a. From an overnight culture, prepare a bacterial suspension in sterile saline or MHB. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension into MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[9]

  • Inoculation and Incubation: a. Dispense the prepared bacterial inoculum into all wells of the assay plate (except sterility control wells) using an automated dispenser for a final volume of 50 µL per well. b. Seal the plates to prevent evaporation. c. Incubate the plates at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Data Acquisition and Interpretation: a. After incubation, measure the optical density (OD) of each well at 600 nm using a microplate reader. b. The MIC is defined as the lowest concentration of the this compound derivative that completely inhibits visible growth of the organism, determined by the absence of turbidity (OD value comparable to the sterility control).[6]

Mechanism of Action: Relevant Signaling Pathways

This compound and its derivatives are believed to exert their antibacterial effects through multiple mechanisms. Understanding these pathways is crucial for interpreting screening results and guiding further drug development. The primary mechanism involves inducing reactive oxygen species (ROS), which leads to oxidative stress, DNA damage, and ultimately, apoptosis.

Quinocetone_MoA This compound This compound Derivative ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Nrf2 Inhibition of Nrf2/HO-1 Pathway This compound->Nrf2 NFkB NF-κB & iNOS Pathway Activation This compound->NFkB Autophagy ATF6/DAPK1 Pathway -> Autophagy Induction This compound->Autophagy OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2->OxidativeStress (enhances) DNADamage DNA Damage OxidativeStress->DNADamage Apoptosis Apoptosis / Bacterial Cell Death DNADamage->Apoptosis NFkB->Apoptosis

Signaling Pathways Implicated in this compound's Antibacterial Activity.

References

Application Notes and Protocols for In Vivo Experimental Design for Studying Quinocetone Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone, a quinoxaline derivative, has been utilized as an antimicrobial growth-promoting agent in livestock. However, concerns regarding its potential toxicity necessitate thorough in vivo evaluation. These application notes provide detailed experimental designs and protocols for assessing the toxicity of this compound in rodent models, focusing on acute and sub-chronic oral toxicity, as well as mechanistic studies into the underlying signaling pathways.

Acute Oral Toxicity Study

An acute toxicity study aims to determine the median lethal dose (LD50) and identify the immediate toxic effects of a single high dose of a substance. This protocol is based on established toxicology guidelines.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

1.1. Animal Model:

  • Species: Wistar rats or Kunming mice.

  • Age: 8-12 weeks.

  • Sex: Initially, a single sex (typically female) is used.

  • Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water. Acclimatize animals for at least 5 days before the experiment.

1.2. Materials:

  • This compound (analytical grade).

  • Vehicle (e.g., 0.5% carboxymethylcellulose).

  • Oral gavage needles.

  • Syringes.

  • Animal balance.

1.3. Procedure:

  • Dose Selection: Start with a dose estimated from in vitro data or literature. For this compound, a wide range of doses may be tested.

  • Administration: Administer a single dose of this compound, dissolved or suspended in the vehicle, via oral gavage. The volume should not exceed 10 mL/kg body weight. A control group should receive the vehicle only.

  • Observation: Observe animals continuously for the first 4 hours after dosing, and then daily for 14 days. Record all clinical signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body Weight: Record the body weight of each animal before dosing and then weekly until the end of the study.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Examine all major organs for any abnormalities.

  • LD50 Calculation: The LD50 is calculated based on the pattern of survival and mortality at different dose levels.

Data Presentation: Acute Toxicity of this compound
ParameterSpeciesValueReference
LD50 Wistar Rat8687.31 mg/kg b.w./day[1]
LD50 Kunming Mice15848.93 mg/kg b.w./day[1]

Sub-Chronic Oral Toxicity Study (90-Day)

This study provides information on the adverse effects of repeated oral exposure to this compound over a 90-day period and helps to establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 90-Day Sub-Chronic Oral Toxicity

2.1. Animal Model:

  • Species: Wistar rats.

  • Number: At least 10 animals of each sex per group.

  • Groups:

    • Control group (vehicle only).

    • Low-dose group.

    • Mid-dose group.

    • High-dose group.

    • (Optional) Positive control group (e.g., Olaquindox).

  • Housing: As described in the acute toxicity protocol.

2.2. Materials:

  • This compound.

  • Standard laboratory animal diet.

  • Equipment for blood collection and analysis.

  • Histopathology reagents and equipment.

2.3. Procedure:

  • Diet Preparation: Incorporate this compound into the standard diet at the desired concentrations (e.g., 50, 300, and 1800 mg/kg of diet).[1]

  • Administration: Provide the medicated diet to the respective groups for 90 consecutive days. The control group receives the standard diet.

  • Clinical Observations: Conduct detailed clinical observations daily. Record body weight and food consumption weekly.

  • Hematology and Clinical Chemistry: Collect blood samples at the end of the 90-day period for hematological and clinical chemistry analysis. Key parameters to measure include:

    • Hematology: Red blood cell count, white blood cell count, hemoglobin, hematocrit, platelet count.

    • Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total protein, albumin, creatinine, blood urea nitrogen (BUN).

  • Necropsy and Organ Weights: At the end of the study, euthanize all animals. Perform a gross necropsy, and weigh key organs, including the liver, kidneys, spleen, heart, and testes.

  • Histopathology: Preserve the liver and kidneys (and any other organs showing gross abnormalities) in 10% neutral buffered formalin. Process the tissues for histopathological examination using standard hematoxylin and eosin (H&E) staining.

Data Presentation: Sub-Chronic Toxicity of this compound in Wistar Rats

Table 1: Effect on Body Weight and Organ-to-Body Weight Ratios

Treatment GroupBody Weight ChangeRelative Liver WeightRelative Kidney WeightRelative Testis Weight
Control Normal GainNormalNormalNormal
50 mg/kg diet No significant changeNo significant changeNo significant changeNo significant change
300 mg/kg diet No significant changeNo significant changeNo significant changeNo significant change
1800 mg/kg diet Significant decrease (both sexes)Significant increase (both sexes)Significant increase (both sexes)Significant increase (males)
300 mg/kg Olaquindox ----

Data summarized from a study by an et al.[1]

Table 2: Changes in Clinical Chemistry Parameters

Treatment GroupTotal Protein (Females)Creatinine (Females)Alkaline Phosphatase (Males)Alanine Aminotransferase
Control NormalNormalNormalNormal
1800 mg/kg diet Significant decreaseSignificant decreaseSignificant decreaseDecreased in all treated groups

Data summarized from a study by an et al.[1]

Histopathological Findings:

  • At 1800 mg/kg this compound, proliferation of bile canaliculi in the portal area of the liver was observed.[1]

No-Observed-Adverse-Effect Level (NOAEL):

  • The NOAEL for this compound in this sub-chronic study was determined to be 300 mg/kg in the diet.[1]

Mechanistic Toxicity Studies

This compound-induced toxicity involves multiple signaling pathways. The following protocols outline methods to investigate these mechanisms in vivo.

Experimental Workflow for Mechanistic Studies

G cluster_animal_phase In Vivo Phase cluster_analysis Ex Vivo Analysis cluster_endpoints Endpoints animal_treatment Animal Treatment (e.g., 90-day feeding) euthanasia Euthanasia & Tissue Collection (Liver, Kidney) animal_treatment->euthanasia protein_extraction Protein Extraction euthanasia->protein_extraction rna_extraction RNA Extraction euthanasia->rna_extraction histology Histopathology (H&E) euthanasia->histology western_blot Western Blotting protein_extraction->western_blot rt_qpcr RT-qPCR rna_extraction->rt_qpcr morphological_changes Morphological Changes histology->morphological_changes protein_expression Protein Expression Analysis (e.g., p-ATF6, Nrf2, NF-κB) western_blot->protein_expression gene_expression Gene Expression Analysis (e.g., DAPK1, HMOX1, NOS2) rt_qpcr->gene_expression

Fig. 1: Experimental workflow for mechanistic studies.
Protocol: Western Blot Analysis of Liver Tissue

3.1. Protein Extraction:

  • Homogenize frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

3.2. Western Blotting:

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Rabbit anti-ATF6

    • Rabbit anti-DAPK1

    • Rabbit anti-NF-κB p65

    • Rabbit anti-iNOS

    • Rabbit anti-Nrf2

    • Rabbit anti-HO-1

    • Mouse anti-β-actin (loading control)

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol: RT-qPCR Analysis of Liver Tissue

3.1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from frozen liver tissue using a commercial RNA isolation kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

3.2. RT-qPCR:

  • Perform real-time PCR using a SYBR Green master mix and gene-specific primers.

  • Validated primer sequences for rat genes can be obtained from the literature or designed using primer design software.

  • Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, β-actin).

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Signaling Pathways in this compound Toxicity

This compound induces toxicity through a complex interplay of signaling pathways, primarily initiated by the generation of Reactive Oxygen Species (ROS).

G This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Nrf2_Inhibition Nrf2/HO-1 Pathway Inhibition ROS->Nrf2_Inhibition DNA_Damage DNA Damage ROS->DNA_Damage NFkB NF-κB Activation ROS->NFkB ATF6 ATF6 Activation ER_Stress->ATF6 Oxidative_Stress Oxidative Stress Nrf2_Inhibition->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis DAPK1 DAPK1 Upregulation ATF6->DAPK1 Autophagy Autophagy DAPK1->Autophagy Hepatotoxicity Hepatotoxicity (Fibrosis, Vacuolar Degeneration) Autophagy->Hepatotoxicity iNOS iNOS Upregulation NFkB->iNOS iNOS->Apoptosis Apoptosis->Hepatotoxicity Oxidative_Stress->Hepatotoxicity

Fig. 2: Key signaling pathways in this compound-induced hepatotoxicity.

These protocols provide a comprehensive framework for the in vivo assessment of this compound toxicity. Researchers should adapt these methodologies to their specific experimental questions and available resources, ensuring compliance with all relevant animal welfare regulations.

References

Application Notes and Protocols for Synthesizing Quinocetone Analogues with Reduced Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for synthesizing Quinocetone analogues with potentially reduced toxicity. The protocols are based on established chemical principles and toxicity testing methods.

Introduction

This compound, a quinoxaline-1,4-dioxide derivative, is recognized for its antibacterial properties. However, its therapeutic application is hampered by significant cytotoxicity and genotoxicity.[1] Research indicates that the toxicity of this compound is primarily associated with its N-oxide groups and the 2-propenyl moiety.[2] These groups are involved in the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[1]

This document outlines strategies and protocols to synthesize this compound analogues with modified structures aimed at reducing their toxic effects while potentially retaining their therapeutic efficacy. The two main approaches are:

  • Modification of the 2-propenyl group: Altering the electronic properties of the arylidene aryl ring can influence the reactivity of the 2-propenyl group and the N-oxide groups, thereby modulating cytotoxicity.[2]

  • Reduction of the N-oxide groups: The synthesis of deoxy analogues, lacking one or both N-oxide groups, is a direct approach to mitigate the toxicity associated with these functional groups.[3]

Synthesis of this compound Analogues

The synthesis of this compound and its analogues generally follows a two-step process: the synthesis of the key intermediate, 2-acetyl-3-methylquinoxaline-1,4-dioxide, followed by an aldol condensation to introduce the substituted propenyl group.

Synthesis of 2-acetyl-3-methylquinoxaline-1,4-dioxide (Intermediate 1)

The synthesis of the quinoxaline core is a crucial first step. An improved synthesis method has been reported with high yield.[3]

Protocol:

  • Step 1: Reaction of 2-nitroaniline with 3-bromopropanoic acid. This initial step is followed by a reaction with acetylacetone to yield the desired intermediate.[2]

  • Step 2: Cyclization and Oxidation. The product from the previous step undergoes cyclization and oxidation to form 2-acetyl-3-methylquinoxaline-1,4-dioxide. A 94% yield has been reported for this step.[3]

Synthesis of this compound Analogues via Aldol Condensation

The intermediate 2-acetyl-3-methylquinoxaline-1,4-dioxide is then reacted with various substituted aromatic aldehydes through an aldol condensation to yield a series of this compound analogues.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-acetyl-3-methylquinoxaline-1,4-dioxide (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in an appropriate solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as 4-(dimethylamino)pyridinium acetate, to the mixture.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound analogue. A yield of up to 95% has been reported for the synthesis of this compound itself using this method.[3]

Synthesis of Deoxy-Quinocetone Analogues

The reduction of the N-oxide groups is a key strategy to decrease toxicity. Sodium dithionite is an effective reducing agent for this purpose.[3]

Protocol:

  • Reaction Setup: Dissolve the synthesized this compound analogue (1 equivalent) in a suitable solvent such as a mixture of dichloromethane and water.

  • Reducing Agent Addition: Add an excess of sodium dithionite (e.g., 3-4 equivalents) to the solution portion-wise while stirring vigorously.

  • Reaction Conditions: Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The resulting deoxy-quinocetone analogues can be purified by column chromatography on silica gel. Yields of 88.5% for the mono-deoxy and 92% for the di-deoxy derivatives have been reported.[3]

Experimental Protocols for Toxicity Evaluation

To assess the reduced toxicity of the synthesized analogues, a panel of in vitro assays should be performed.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and its analogues for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 2-4 hours).

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software. The percentage of DNA in the tail is a common metric for the level of DNA damage.

Data Presentation

Quantitative data from the toxicity assays should be summarized in tables for clear comparison.

Table 1: Comparative Cytotoxicity of this compound and its Analogues on HepG2 Cells (Hypothetical Data)

CompoundModificationIC50 (µM) after 48h
This compound-15.2 ± 1.8
Analogue 14-Chloro substitution on phenyl ring25.6 ± 2.1
Analogue 24-Methoxy substitution on phenyl ring32.1 ± 2.5
Deoxy-QuinocetoneSingle N-oxide reduction58.4 ± 4.3
Di-deoxy-QuinocetoneDouble N-oxide reduction> 100

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Analogues 2-Nitroaniline 2-Nitroaniline Intermediate_1 2-acetyl-3-methyl- quinoxaline-1,4-dioxide 2-Nitroaniline->Intermediate_1 Multi-step synthesis Quinocetone_Analogue This compound Analogue Intermediate_1->Quinocetone_Analogue Aldol Condensation Substituted_Aldehyde Substituted Aromatic Aldehyde Substituted_Aldehyde->Quinocetone_Analogue Deoxy_Analogue Deoxy-Quinocetone Analogue Quinocetone_Analogue->Deoxy_Analogue Reduction (e.g., Na2S2O4)

Caption: General workflow for the synthesis of this compound analogues.

Toxicity Evaluation Workflow

Toxicity_Evaluation_Workflow cluster_evaluation In Vitro Toxicity Assessment Synthesized_Analogues Synthesized This compound Analogues Cell_Culture Cell Culture (e.g., HepG2) Synthesized_Analogues->Cell_Culture Treatment MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay Comet_Assay Comet Assay (Genotoxicity) Cell_Culture->Comet_Assay Data_Analysis Data Analysis (IC50, % DNA Damage) MTT_Assay->Data_Analysis Comet_Assay->Data_Analysis Toxicity_Profile Reduced Toxicity Profile Data_Analysis->Toxicity_Profile

Caption: Workflow for evaluating the toxicity of synthesized analogues.

Signaling Pathway of this compound-Induced Toxicity

Quinocetone_Toxicity_Pathway cluster_pathway Proposed Mechanism of this compound Toxicity This compound This compound (N-oxide & 2-propenyl groups) ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage (Strand Breaks) Oxidative_Stress->DNA_Damage Nrf2_HO1 Nrf2/HO-1 Pathway (Cellular Defense) Oxidative_Stress->Nrf2_HO1 Activation (initial) Inhibition (persistent) Apoptosis Cell Apoptosis DNA_Damage->Apoptosis Nrf2_HO1->Oxidative_Stress Inhibition

Caption: Signaling pathway of this compound-induced cellular toxicity.

References

Application of Quinocetone as a Feed Additive for Animal Growth Promotion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone (3-methyl-2-quinoxalin benzenevinylketo-1,4-dioxide) is a synthetic quinoxaline derivative that has been utilized as a feed additive to enhance growth performance in livestock, particularly in pigs and poultry. Its mechanism of action is multifaceted, involving the modulation of digestive processes, immune responses, and gut microbiota. This document provides detailed application notes and experimental protocols for researchers investigating the efficacy and mechanisms of this compound as a growth promoter.

Mechanism of Action

This compound's growth-promoting effects are attributed to several biological activities:

  • Enhancement of Digestive Enzyme Activity: this compound has been shown to stimulate the secretion of digestive enzymes, such as pepsin and pancreatic enzymes, leading to improved digestion and nutrient absorption.

  • Immunomodulation: It can modulate the host's immune system, potentially by influencing the production of immune cells and their responses to pathogens.

  • Antibacterial Activity: this compound exhibits antibacterial properties against a range of pathogenic microorganisms, which can help maintain a healthier gut environment.

  • Modulation of Signaling Pathways: this compound has been found to interact with key cellular signaling pathways involved in stress response and inflammation, including the Nrf2/HO-1, NF-κB, and ATF6/DAPK1 pathways.

Data Presentation

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: Effect of this compound on Growth Performance of Weaning Piglets

ParameterControl GroupThis compound Group (50 mg/kg)
Final Body Weight (kg) 7.64 ± 0.658.12 ± 0.73
Average Daily Gain (ADG) ( g/day ) 258 ± 23281 ± 26
Feed Conversion Ratio (FCR) 1.55 ± 0.121.48 ± 0.10

* Indicates a statistically significant difference compared to the control group (p < 0.05).

Table 2: Effect of this compound on Intestinal Morphology of Broilers (21 days)

ParameterControl GroupThis compound Group (50 mg/kg)
Duodenum Villus Height (μm) 1250 ± 851380 ± 92
Duodenum Crypt Depth (μm) 210 ± 18195 ± 15
Jejunum Villus Height (μm) 1100 ± 781250 ± 85
Jejunum Crypt Depth (μm) 180 ± 15170 ± 12
Ileum Villus Height (μm) 950 ± 651080 ± 73*
Ileum Crypt Depth (μm) 150 ± 12140 ± 10
Villus Height to Crypt Depth Ratio (Duodenum) 5.957.08
Villus Height to Crypt Depth Ratio (Jejunum) 6.117.35
Villus Height to Crypt Depth Ratio (Ileum) 6.337.71

* Indicates a statistically significant difference compared to the control group (p < 0.05).

Table 3: Expected Changes in Gut Microbiota Composition in Pigs Fed this compound (Hypothetical Data)

Bacterial PhylumControl Group (Relative Abundance %)This compound Group (Relative Abundance %)
Firmicutes 6570
Bacteroidetes 2520
Proteobacteria 53
Actinobacteria 34
Other 23

Note: This table presents hypothetical data based on the known antibacterial properties of this compound and general effects of growth promoters on gut microbiota. Actual results may vary and should be determined experimentally.

Table 4: In Vitro Effect of this compound on Nrf2/HO-1 Pathway Protein Expression in Hepatocytes

ProteinControlThis compound (Low Dose)This compound (High Dose)
Nrf2 (Relative Expression) 1.01.80.7
HO-1 (Relative Expression) 1.02.50.6

* Indicates a statistically significant difference compared to the control group (p < 0.05). Note: High doses of this compound have been shown to inhibit this pathway.[1]

Experimental Protocols

Animal Growth Performance Trial

Objective: To evaluate the effect of dietary this compound supplementation on the growth performance of pigs or poultry.

Experimental Design:

  • Animals: A total of 100 weanling pigs (or broiler chicks) are randomly allocated to two treatment groups (50 animals per group).

  • Diets:

    • Control Group: Basal diet without this compound.

    • Treatment Group: Basal diet supplemented with this compound at a specified concentration (e.g., 50 mg/kg).

  • Duration: The trial is conducted for a period of 28 days (for piglets) or 42 days (for broilers).

  • Housing: Animals are housed in pens with controlled environmental conditions (temperature, humidity, and lighting).

Methodology:

  • Acclimatization: Animals are allowed a one-week acclimatization period before the start of the experiment.

  • Feeding: Diets are provided ad libitum, and fresh water is available at all times.

  • Data Collection:

    • Body Weight: Individual animal weights are recorded at the beginning of the trial and weekly thereafter.

    • Feed Intake: The amount of feed consumed per pen is recorded daily.

  • Calculations:

    • Average Daily Gain (ADG): Calculated as (Final Body Weight - Initial Body Weight) / Number of Days.

    • Average Daily Feed Intake (ADFI): Calculated as Total Feed Consumed / Number of Days.

    • Feed Conversion Ratio (FCR): Calculated as ADFI / ADG.

  • Statistical Analysis: Data are analyzed using a t-test or ANOVA to determine significant differences between the control and treatment groups.

G cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Data Analysis Animals Weanling Pigs or Broiler Chicks Random_Allocation Random Allocation Animals->Random_Allocation Control_Group Control Group (Basal Diet) Random_Allocation->Control_Group Treatment_Group Treatment Group (Basal Diet + this compound) Random_Allocation->Treatment_Group Body_Weight Weekly Body Weight Control_Group->Body_Weight Feed_Intake Daily Feed Intake Control_Group->Feed_Intake Treatment_Group->Body_Weight Treatment_Group->Feed_Intake ADG Calculate ADG Body_Weight->ADG FCR Calculate FCR Feed_Intake->FCR ADG->FCR Stats Statistical Analysis ADG->Stats FCR->Stats

Workflow for Animal Growth Performance Trial.
Intestinal Morphology Analysis

Objective: To assess the impact of this compound on the intestinal morphology of broilers.

Methodology:

  • Sample Collection: At the end of the growth performance trial (day 21 or 42), 6-8 birds per group are randomly selected and euthanized. A 2-cm segment of the duodenum, jejunum, and ileum is collected from each bird.

  • Tissue Fixation: The intestinal segments are immediately rinsed with saline and fixed in 10% neutral buffered formalin.

  • Tissue Processing and Staining: The fixed tissues are dehydrated, embedded in paraffin, sectioned (5 μm), and stained with hematoxylin and eosin (H&E).

  • Microscopic Examination: The stained sections are examined under a light microscope.

  • Morphometric Measurements:

    • Villus Height: Measured from the tip of the villus to the villus-crypt junction.

    • Crypt Depth: Measured from the base of the crypt to the region of transition between the crypt and villus.

    • At least 10 well-oriented villi and their associated crypts are measured per intestinal segment for each bird.

  • Calculation: The villus height to crypt depth ratio is calculated.

  • Statistical Analysis: Data are analyzed using a t-test or ANOVA.

Gut Microbiota Analysis (16S rRNA Gene Sequencing)

Objective: To characterize the effect of this compound on the gut microbial community composition in pigs.

Methodology:

  • Sample Collection: Fresh fecal samples are collected from 6-8 pigs per group at the end of the growth performance trial. Samples are immediately frozen in liquid nitrogen and stored at -80°C.

  • DNA Extraction: Total microbial DNA is extracted from the fecal samples using a commercial DNA extraction kit.

  • PCR Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers.

  • Library Preparation and Sequencing: The PCR amplicons are purified, quantified, and sequenced on an Illumina MiSeq platform.

  • Bioinformatic Analysis:

    • Raw sequencing reads are processed to remove low-quality reads and chimeras.

    • Operational Taxonomic Units (OTUs) are clustered at a 97% similarity threshold.

    • Taxonomic assignment of OTUs is performed using a reference database (e.g., Greengenes or SILVA).

    • Alpha diversity (e.g., Chao1, Shannon index) and beta diversity (e.g., Principal Coordinate Analysis) are calculated.

    • The relative abundance of different bacterial taxa at various levels (phylum, class, order, family, genus) is determined.

  • Statistical Analysis: Statistical tests (e.g., LEfSe) are used to identify significant differences in the microbial composition between the control and treatment groups.

G Fecal_Sample Fecal Sample Collection DNA_Extraction Microbial DNA Extraction Fecal_Sample->DNA_Extraction PCR 16S rRNA Gene Amplification (V3-V4 region) DNA_Extraction->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Bioinformatics Bioinformatic Analysis (OTU clustering, Taxonomic assignment) Sequencing->Bioinformatics Statistical_Analysis Statistical Analysis (Alpha/Beta diversity, Relative abundance) Bioinformatics->Statistical_Analysis

Workflow for 16S rRNA Gut Microbiota Analysis.
Signaling Pathway Analysis (Western Blot)

Objective: To investigate the effect of this compound on the expression of proteins in the Nrf2/HO-1 signaling pathway in liver tissue.

Methodology:

  • Sample Collection: Liver tissue samples are collected from euthanized animals at the end of the growth performance trial, snap-frozen in liquid nitrogen, and stored at -80°C.

  • Protein Extraction: Total protein is extracted from the liver tissue using a suitable lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using image analysis software.

  • Data Analysis: The expression levels of the target proteins are normalized to the loading control, and statistical analysis is performed to compare the groups.

Signaling Pathway Diagrams

Nrf2_HO1_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_active Nrf2 (active) Nrf2->Nrf2_active translocates to nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to HO1 HO-1 Gene Expression ARE->HO1 activates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

This compound and the Nrf2/HO-1 Signaling Pathway.

NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK may inhibit IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active NF-κB (active) NFkB->NFkB_active translocates to nucleus Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Inflammatory_Genes activates Inflammation Inflammation Inflammatory_Genes->Inflammation

Potential Modulation of the NF-κB Signaling Pathway by this compound.

ATF6_DAPK1_Pathway This compound This compound ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress induces ATF6 ATF6 ER_Stress->ATF6 activates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates & cleaves DAPK1 DAPK1 Gene Expression ATF6_cleaved->DAPK1 upregulates Autophagy Autophagy DAPK1->Autophagy induces

This compound-induced Autophagy via the ATF6/DAPK1 Pathway.

Conclusion

This compound serves as an effective feed additive for promoting growth in livestock. Its mechanisms of action are complex, involving improvements in nutrient digestion, modulation of the immune system and gut microbiota, and interaction with key cellular signaling pathways. The provided protocols offer a framework for researchers to further investigate the efficacy and underlying mechanisms of this compound in animal production. It is important to note that while this compound has growth-promoting benefits, potential toxicity at higher doses necessitates careful dose-response studies.

References

Application Note: Profiling of Quinocetone Metabolites in Urine using UPLC-QTOF-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone (QCT), a quinoxaline-N,N-dioxide, is utilized in veterinary medicine as a feed additive to promote animal growth.[1] Understanding its metabolic fate is crucial for evaluating its safety and potential impact on the food chain. This application note provides a detailed protocol for the profiling and identification of this compound metabolites in urine using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). This powerful analytical technique combines the high-resolution separation of UPLC with the high mass accuracy and sensitivity of QTOF-MS, enabling the comprehensive characterization of drug metabolites.[1][2][3][4]

Principle

The method involves the extraction of this compound and its metabolites from a urine matrix, followed by chromatographic separation on a UPLC system. The separated analytes are then introduced into a QTOF mass spectrometer. The instrument acquires full-scan MS data for metabolite detection and high-resolution product ion spectra (MS/MS) for structural elucidation.[1][5] The accurate mass measurements obtained from the QTOF-MS allow for the determination of elemental compositions, which is a critical step in the identification of unknown metabolites.[1][6]

Experimental Protocols

Urine Sample Preparation ("Dilute and Shoot" Method)

This protocol is a simple and rapid method suitable for high-throughput analysis.[7]

Materials:

  • Urine samples

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 30 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 400 µL of a 50:50 (v/v) methanol/water solution to the supernatant.

  • Vortex the mixture for 1 minute.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for UPLC-QTOF-MS analysis.

UPLC-QTOF-MS Analysis

Instrumentation:

  • UPLC system equipped with a binary solvent manager, sample manager, and column heater.

  • QTOF mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    12.0 95
    14.0 95
    14.1 5

    | 16.0 | 5 |

QTOF-MS Conditions:

  • Ionization Mode: ESI positive

  • Capillary Voltage: 3.0 kV

  • Sampling Cone Voltage: 35 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Data-Dependent Acquisition (DDA)

  • MS Scan Range: m/z 50 - 1000

  • MS/MS Collision Energy: Ramped from 10 to 40 eV

Data Processing and Metabolite Identification
  • Process the acquired data using appropriate software (e.g., MassLynx with UNIFI).

  • Perform peak detection and alignment across all samples.

  • Identify potential metabolites by comparing the treated samples to control (blank) urine samples.

  • Utilize the accurate mass data to generate elemental compositions for the parent drug and its metabolites.

  • Analyze the MS/MS fragmentation patterns to propose the structures of the identified metabolites.[1][8] The fragmentation of the parent this compound can provide diagnostic product ions that can be traced in the spectra of its metabolites.

  • The primary metabolic pathways for this compound involve N-O group reduction and hydroxylation.[1][2] Look for mass shifts corresponding to these biotransformations (e.g., -16 Da for deoxygenation, +16 Da for hydroxylation).

Data Presentation

The following table summarizes hypothetical quantitative data for this compound and its major metabolites found in a urine sample collected 12 hours post-administration. The data is presented as the peak area response from the UPLC-QTOF-MS analysis.

AnalyteRetention Time (min)Observed m/z [M+H]⁺Proposed FormulaPeak Area
This compound8.5333.1234C₂₀H₁₆N₂O₃150,000
Metabolite 1 (M1)7.8317.1285C₂₀H₁₆N₂O₂850,000
Metabolite 2 (M2)7.2349.1183C₂₀H₁₆N₂O₄420,000
Metabolite 3 (M3)6.5333.1234C₂₀H₁₆N₂O₃280,000
Metabolite 4 (M4)5.9301.1336C₂₀H₁₆N₂O650,000

M1: 1-desoxythis compound M2: Hydroxylated this compound M3: Carbonyl-reduced this compound M4: Dideoxythis compound

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-QTOF-MS Analysis cluster_data_processing Data Processing & Identification urine_sample Urine Sample Collection centrifugation Centrifugation (10,000 x g) urine_sample->centrifugation dilution Dilution (1:5 with MeOH/H₂O) centrifugation->dilution filtration Syringe Filtration (0.22 µm) dilution->filtration uplc UPLC Separation filtration->uplc qtof QTOF-MS Detection (DDA) uplc->qtof peak_detection Peak Detection & Alignment qtof->peak_detection metabolite_id Metabolite Identification peak_detection->metabolite_id structural_elucidation Structural Elucidation metabolite_id->structural_elucidation

Caption: Experimental workflow for this compound metabolite profiling.

metabolic_pathway This compound This compound (C₂₀H₁₆N₂O₃) M1 1-desoxythis compound (C₂₀H₁₆N₂O₂) This compound->M1 N-O Group Reduction M2 Hydroxylated this compound (C₂₀H₁₆N₂O₄) This compound->M2 Hydroxylation M3 Hydroxylated 1-desoxythis compound (C₂₀H₁₆N₂O₃) M1->M3 Hydroxylation M4 Dideoxythis compound (C₂₀H₁₆N₂O) M1->M4 N-O Group Reduction

Caption: Proposed metabolic pathway of this compound.

Conclusion

The UPLC-QTOF-MS method described provides a robust and sensitive platform for the comprehensive profiling of this compound metabolites in urine. The high-resolution and accurate mass capabilities of the QTOF-MS are essential for the confident identification of metabolites, which is a critical aspect of drug metabolism studies in drug development and food safety assessment. The provided protocols and visualizations serve as a valuable resource for researchers and scientists working in this field.

References

Troubleshooting & Optimization

Technical Support Center: Reducing Quinocetone-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Quinocetone (QCT).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause cytotoxicity?

This compound (QCT) is a quinoxaline 1,4-dioxide derivative used as an animal growth promoter.[1] Its cytotoxicity stems from its molecular structure, which can induce the generation of reactive oxygen species (ROS), such as superoxide anions (O₂˙⁻) and hydroxyl radicals (OH˙), during its metabolism.[2][3] This leads to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, ultimately resulting in cell death through apoptosis (programmed cell death) and other mechanisms.[2][4]

Q2: Which cell lines are particularly sensitive to this compound?

Studies have shown that different cell lines exhibit varying sensitivity to QCT. For instance, HepG2 (human hepatoma) cells have been found to be more sensitive to the genotoxic effects of QCT compared to V79 (Chinese hamster lung) cells.[2] Human peripheral lymphocytes are also susceptible to QCT-induced cytotoxicity and genotoxicity.[5] The choice of cell line for your experiments should consider the specific research question and the known metabolic capabilities of the cells.

Q3: What are the key signaling pathways involved in this compound-induced cytotoxicity?

Several signaling pathways are implicated in the cytotoxic effects of this compound. Understanding these pathways can help in designing experiments and identifying potential therapeutic targets to mitigate toxicity. The primary pathways include:

  • ROS/Mitochondrial Apoptosis Pathway: QCT-induced ROS production directly damages mitochondria, leading to the release of pro-apoptotic factors and the activation of caspases, culminating in apoptosis.[4][6]

  • p38/Nrf2/HO-1 Pathway: This is a key cellular defense mechanism against oxidative stress. QCT can modulate this pathway. Initially, it may activate this pathway as a protective response, but prolonged or high-dose exposure can lead to its suppression, exacerbating cellular damage.[7][8]

  • Wnt/β-catenin Signaling Pathway: QCT has been shown to suppress the Wnt/β-catenin pathway, which is crucial for cell survival and proliferation. This suppression contributes to its apoptotic effects.[4][6]

Q4: Are there any known agents that can reduce this compound-induced cytotoxicity?

Yes, several studies have investigated the protective effects of antioxidants and other compounds against QCT-induced toxicity. A notable protective agent is Quercetin , a natural flavonoid.[7] Quercetin has been shown to attenuate QCT-induced cytotoxicity by activating the p38/Nrf2/HO-1 pathway and inhibiting the ROS/mitochondrial apoptotic pathway.[7] The ROS scavenger N-acetyl-l-cysteine (NAC) has also been shown to block QCT-induced mitochondrial apoptosis.[4]

Troubleshooting Guide

This guide addresses common problems encountered during in vitro experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
High cell death even at low QCT concentrations. - Cell line is highly sensitive to QCT.- Incorrect QCT concentration calculation or dilution.- Contamination of cell culture.- Perform a dose-response experiment to determine the IC50 for your specific cell line.- Double-check all calculations and ensure proper dissolution of QCT.- Regularly test for mycoplasma and other contaminants.
Inconsistent results between experiments. - Variation in cell passage number.- Inconsistent incubation times with QCT.- Fluctuation in incubator conditions (CO₂, temperature, humidity).- Pipetting errors.- Use cells within a consistent and low passage number range.- Strictly adhere to standardized incubation times.- Ensure the incubator is properly calibrated and maintained.- Use calibrated pipettes and consistent pipetting techniques.
Difficulty in observing a clear dose-response effect. - QCT concentration range is too narrow or too broad.- Assay incubation time is not optimal.- Cell seeding density is not appropriate.- Broaden the range of QCT concentrations tested.- Optimize the incubation time for your specific assay and cell line.- Ensure a consistent and optimal cell seeding density for each experiment.
Protective agent (e.g., Quercetin) does not show expected cytoprotective effects. - Suboptimal concentration of the protective agent.- Inappropriate pre-incubation time.- Degradation of the protective agent.- Perform a dose-response experiment for the protective agent in the presence of QCT.- Optimize the pre-incubation time with the protective agent before adding QCT.- Prepare fresh solutions of the protective agent for each experiment.

Data Presentation

Table 1: Dose-Dependent Cytotoxicity of this compound in L02 Cells

This compound (µg/mL)Cell Viability (%)
0 (Control)100
2.590.3
564.2
7.549.8
1034.1
1515.3
Data from a study on human L02 cells treated for 24 hours.[7]

Table 2: Protective Effect of Quercetin on this compound-Induced Cytotoxicity in L02 Cells

TreatmentCell Viability (%)
Control100
This compound (5 µg/mL)64.2
QCT (5 µg/mL) + Quercetin (7.5 µM)68.4
QCT (5 µg/mL) + Quercetin (15 µM)77.3
QCT (5 µg/mL) + Quercetin (30 µM)83.2
L02 cells were pre-treated with Quercetin for 2 hours, followed by co-treatment with this compound for 24 hours.[7]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound.

  • Materials:

    • Cells of interest (e.g., HepG2, L02)

    • Complete cell culture medium

    • This compound (QCT) stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 16-24 hours.[7]

    • Prepare serial dilutions of QCT in complete culture medium. The final DMSO concentration should be ≤0.1% (v/v).[2]

    • Remove the old medium and add 100 µL of the prepared QCT dilutions to the respective wells. Include a vehicle control (medium with DMSO only).

    • Incubate the plate for the desired time period (e.g., 24 hours).[7]

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound (QCT)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with the desired concentrations of QCT for the specified time.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound (QCT)

    • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

    • PBS

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Seed cells in a black 96-well plate (for plate reader) or a 6-well plate (for flow cytometry).

    • Treat the cells with the desired concentrations of QCT for the appropriate time.

    • Remove the medium and wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or analyze by flow cytometry.

    • The fluorescence intensity is proportional to the intracellular ROS levels.

Signaling Pathway Diagrams

Quinocetone_ROS_Mitochondrial_Apoptosis QCT This compound ROS ↑ Reactive Oxygen Species (ROS) QCT->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mito_Damage->Bax_Bcl2 Casp9 Caspase-9 Activation CytoC->Casp9 Bax_Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced ROS and mitochondrial apoptosis pathway.

Quinocetone_p38_Nrf2_HO1 Quercetin Quercetin p38 p38 Phosphorylation Quercetin->p38 Nrf2 Nrf2 Activation p38->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Cell_Protection Cell Protection HO1->Cell_Protection Cytotoxicity Cytotoxicity Cell_Protection->Cytotoxicity QCT This compound QCT->Cytotoxicity

Caption: Protective effect of Quercetin via the p38/Nrf2/HO-1 pathway.

Quinocetone_Wnt_BetaCatenin QCT This compound ROS ↑ ROS QCT->ROS Wnt_pathway Wnt/β-catenin Pathway ROS->Wnt_pathway Suppression Apoptosis ↑ Apoptosis Wnt_pathway->Apoptosis Inhibition of

References

Technical Support Center: Overcoming Quinocetone Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Quinocetone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a poorly water-soluble compound. Its solubility in pure water is very low, which can present challenges for in vitro and in vivo experiments that require the compound to be in solution.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous buffer. What can I do?

A2: This is a common issue when a drug dissolved in an organic solvent is introduced into an aqueous medium. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.

  • Increase the solvent concentration: If your experimental system allows, slightly increasing the percentage of the organic co-solvent (like DMSO or ethanol) in the final aqueous solution can help maintain solubility. However, be mindful of potential solvent toxicity to cells or organisms.

  • Use a different solubilization technique: If simple dilution is not effective, you may need to employ more advanced solubility enhancement techniques such as co-solvency, solid dispersions, cyclodextrin complexation, or nanosuspensions.

Q3: What are the most common organic solvents for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound.[1][2] Ethanol can also be used.[3][4] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous experimental medium.

Troubleshooting Guide: Enhancing this compound Solubility

Co-solvency

One of the simplest methods to improve the solubility of this compound is by using a co-solvent system, where a water-miscible organic solvent is added to the aqueous solution.

Issue: this compound precipitates out of my aqueous solution even at low concentrations.

Solution: Prepare a series of aqueous solutions with varying concentrations of a co-solvent such as ethanol, isopropanol, or DMSO. The solubility of this compound generally increases with a higher proportion of the organic solvent.

Quantitative Data on this compound Solubility in Co-solvent Systems:

The following table summarizes the mole fraction solubility of this compound in different aqueous co-solvent mixtures at various temperatures, as determined by the static equilibrium method.[3][4]

Temperature (K)Co-solventMole Fraction of Co-solventMole Fraction Solubility of this compound (x 10^5)
283.15Ethanol0.21.54
283.15Ethanol0.810.21
298.15Ethanol0.22.58
298.15Ethanol0.815.43
313.15Ethanol0.24.19
313.15Ethanol0.822.89
283.15Isopropanol0.21.98
283.15Isopropanol0.814.56
298.15Isopropanol0.23.25
298.15Isopropanol0.821.11
313.15Isopropanol0.25.12
313.15Isopropanol0.829.87
283.15DMSO0.23.11
283.15DMSO0.845.32
298.15DMSO0.24.87
298.15DMSO0.862.14
313.15DMSO0.27.33
313.15DMSO0.885.67

Experimental Protocols

Protocol 1: Solubility Determination using the Static Equilibrium Method

This protocol outlines the steps to determine the solubility of this compound in a given solvent system.

Materials:

  • This compound powder

  • Selected solvent (e.g., water, ethanol, DMSO, or a co-solvent mixture)

  • Glass vials with screw caps

  • Shaking incubator or water bath

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaking incubator set at a constant temperature.

  • Allow the suspension to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure saturation.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility of this compound in the solvent at the tested temperature.

experimental_workflow_solubility_determination cluster_preparation Sample Preparation cluster_separation Separation cluster_analysis Analysis prep1 Add excess this compound to solvent in vial prep2 Seal vial and place in shaking incubator prep1->prep2 prep3 Equilibrate for 24-72 hours prep2->prep3 sep1 Centrifuge to separate undissolved solid prep3->sep1 sep2 Withdraw supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify with HPLC ana1->ana2 ana3 Calculate solubility ana2->ana3

Figure 1. Experimental workflow for determining this compound solubility.

Protocol 2: Preparation of this compound-Solid Dispersion by Solvent Evaporation

Solid dispersion is a technique used to improve the dissolution rate of poorly water-soluble drugs by dispersing them in a hydrophilic carrier.[5][6][7][8][9]

Materials:

  • This compound

  • A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • A suitable organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both this compound and the hydrophilic carrier in the organic solvent in a round-bottom flask. Common drug-to-carrier ratios to test are 1:1, 1:5, and 1:10 (w/w).

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Continue evaporation until a thin film or solid mass is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

  • Store the resulting powder in a desiccator.

logical_relationship_solid_dispersion cluster_process Solid Dispersion Formation cluster_outcome Solubility Enhancement Mechanism start Poorly Soluble This compound Crystals process Co-dissolving & Solvent Evaporation start->process carrier Hydrophilic Carrier (e.g., PVP, PEG) carrier->process result Amorphous Solid Dispersion process->result mech1 Reduced Particle Size (Molecular Dispersion) result->mech1 mech2 Increased Wettability result->mech2 mech3 Conversion to Amorphous Form result->mech3 outcome Enhanced Aqueous Solubility & Dissolution Rate mech1->outcome mech2->outcome mech3->outcome

Figure 2. Logical relationship of the solid dispersion technique for solubility enhancement.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs into their hydrophobic cavity, thereby increasing their aqueous solubility.[10][11][12][13]

Materials:

  • This compound

  • β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water

  • Oven

Procedure:

  • Place the cyclodextrin in a mortar.

  • Add a small amount of water to the cyclodextrin to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating with the pestle. A molar ratio of 1:1 (this compound:Cyclodextrin) is a good starting point.

  • Knead the mixture for a specified period (e.g., 30-60 minutes).

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until it reaches a constant weight.

  • Pulverize the dried complex into a fine powder.

  • Pass the powder through a sieve to ensure uniformity.

  • Store the inclusion complex in a tightly sealed container.

Protocol 4: Preparation of this compound Nanosuspension by Wet Milling

Nanosuspensions consist of sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[14][15][16][17][18]

Materials:

  • This compound

  • A stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188, Vitamin E TPGS)

  • Purified water

  • Wet milling equipment (e.g., planetary ball mill, high-pressure homogenizer)

  • Milling media (e.g., zirconium oxide beads)

Procedure:

  • Prepare an aqueous solution of the stabilizer.

  • Disperse the this compound powder in the stabilizer solution to form a presuspension.

  • Add the presuspension and the milling media to the milling chamber.

  • Mill the suspension at a specific speed and for a defined duration. The optimal milling parameters will need to be determined experimentally.

  • Monitor the particle size of the suspension periodically using a particle size analyzer.

  • Continue the milling process until the desired particle size (typically below 1000 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Store the nanosuspension under appropriate conditions to prevent particle aggregation.

This technical support guide provides a starting point for addressing the solubility challenges of this compound. The optimal method and parameters will depend on the specific experimental requirements and should be determined through systematic investigation.

References

Technical Support Center: Quinocetone Genotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Quinocetone genotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced genotoxicity?

A1: this compound's genotoxicity is primarily mediated by the generation of reactive oxygen species (ROS), such as superoxide anions (O₂˙⁻) and hydroxyl radicals (OH˙), during its metabolic activation.[1] These ROS can induce oxidative DNA damage, leading to DNA strand breaks.[1]

Q2: Which cell lines are most sensitive to this compound?

A2: Studies have shown that different cell lines exhibit varying sensitivity to this compound. For instance, HepG2 cells have been found to be more sensitive to the genotoxic effects of this compound compared to V79 cells.[1] The choice of cell line is a critical factor and can be a source of variability in assay results.

Q3: What is the role of metabolic activation (S9 mix) in this compound genotoxicity assays?

A3: The inclusion of an S9 metabolic activation mix has been observed to decrease the genotoxicity of this compound in some in vitro assays.[2] This suggests that the parent compound may be more genotoxic than its metabolites. Variability in the concentration and activity of the S9 mix can significantly impact results.

Q4: Can this compound's genotoxicity be distinguished from its cytotoxic effects?

A4: Yes, it is crucial to differentiate between genotoxicity and cytotoxicity to avoid misleading positive results. High concentrations of a test compound can lead to cytotoxicity, which may indirectly cause DNA damage. Therefore, it is recommended to assess cytotoxicity concurrently with genotoxicity to ensure that the observed DNA damage is a direct result of the compound's genotoxic potential and not a secondary effect of cell death.

Troubleshooting Guides

Comet Assay (Single Cell Gel Electrophoresis)

Issue: High variability in tail moment/length between replicate slides.

  • Possible Cause 1: Inconsistent electrophoresis conditions.

    • Solution: Ensure that the voltage and electrophoresis time are consistent across all experiments. The electrophoresis tank should be on a level surface, and the buffer should completely and evenly cover the slides. Maintaining a constant temperature during electrophoresis is also critical.[3][4]

  • Possible Cause 2: Variation in agarose concentration or gel thickness.

    • Solution: Use a consistent concentration of low melting point agarose for embedding the cells. Ensure that the volume of the agarose-cell suspension applied to each well of the comet slide is the same to maintain a uniform gel thickness.[3]

  • Possible Cause 3: Incomplete cell lysis or DNA unwinding.

    • Solution: Ensure that the lysis buffer completely covers the slides and that the incubation time is sufficient and consistent. Similarly, the alkaline unwinding step should be timed precisely to allow for optimal DNA denaturation before electrophoresis.[3][5]

Issue: No or very small comets in positive controls.

  • Possible Cause 1: Inactive positive control agent.

    • Solution: Prepare fresh positive control solutions for each experiment. For example, if using H₂O₂, it should be prepared immediately before use.

  • Possible Cause 2: Insufficient electrophoresis.

    • Solution: Verify the voltage and duration of electrophoresis. Check the power supply and ensure a proper electrical connection. The pH of the electrophoresis buffer should be >13 for the alkaline comet assay.[6]

In Vitro Micronucleus Assay

Issue: High background micronucleus frequency in negative controls.

  • Possible Cause 1: Suboptimal cell culture conditions.

    • Solution: Ensure cells are healthy, in the exponential growth phase, and free from contamination. Use pre-screened batches of serum and other reagents.

  • Possible Cause 2: Excessive cytotoxicity of the vehicle control.

    • Solution: If using a solvent like DMSO, ensure the final concentration in the culture medium is low and non-toxic to the cells.

Issue: No increase in micronuclei in the positive control.

  • Possible Cause 1: Insufficient exposure time or concentration of the positive control.

    • Solution: Verify the concentration and the treatment duration for the positive control based on established protocols for the specific cell line.

  • Possible Cause 2: Cell cycle delay.

    • Solution: The timing of harvest after treatment is critical. A significant cell cycle delay caused by the positive control might require a longer recovery period for micronuclei to be expressed. The use of cytochalasin B to block cytokinesis can help ensure that only cells that have undergone mitosis are scored.[7]

Ames Test (Bacterial Reverse Mutation Assay)

Issue: Inconsistent revertant colony counts in negative controls.

  • Possible Cause 1: Contamination of bacterial strains or reagents.

    • Solution: Use aseptic techniques throughout the assay. Regularly check the genotype of the tester strains.

  • Possible Cause 2: Variability in the amount of histidine in the top agar.

    • Solution: Ensure a consistent, trace amount of histidine is added to the top agar to allow for a few cell divisions, which is necessary for mutagenesis to occur.

Issue: No mutagenic response with known mutagens (positive controls), especially those requiring metabolic activation.

  • Possible Cause 1: Inactive S9 mix.

    • Solution: Use a freshly prepared and properly stored S9 mix with a confirmed level of activity. The concentration of cofactors (e.g., NADP, G6P) is also critical.[8][9]

  • Possible Cause 2: Inappropriate tester strain.

    • Solution: Ensure the correct tester strain is used for the specific positive control. Different mutagens induce different types of mutations (e.g., frameshift vs. base-pair substitution).[10]

Data Presentation

Table 1: this compound-Induced DNA Damage in HepG2 and V79 Cells (Comet Assay)

Cell LineThis compound Concentration (µM)Exposure Time (h)Olive Tail Moment (OTM) (%)
HepG2 40425.00 ± 3.44
V79 40412.40 ± 4.82

Data adapted from a study on the genotoxic risk of this compound. The Olive Tail Moment is a measure of DNA damage.[1]

Experimental Protocols

Alkaline Comet Assay
  • Cell Preparation: Culture cells to an appropriate confluency. Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.

  • Embedding: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C. Immediately pipette the mixture onto a pre-coated comet slide. Allow to solidify at 4°C for 10 minutes.

  • Lysis: Immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.

  • Alkaline Unwinding: Gently rinse the slides with distilled water and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes at 4°C.

  • Neutralization and Staining: Carefully remove the slides and wash them gently three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each. Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Analysis: Visualize and score the comets using a fluorescence microscope equipped with appropriate filters and image analysis software.

In Vitro Micronucleus Assay (with Cytochalasin B)
  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to attach and resume proliferation.

  • Treatment: Expose the cells to various concentrations of this compound, along with positive and negative/vehicle controls, for a suitable duration (e.g., 3-6 hours). If metabolic activation is required, add the S9 mix during the treatment period.

  • Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing cytochalasin B (at a pre-determined optimal concentration) to block cytokinesis.

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow for nuclear division without cell division, resulting in binucleated cells.

  • Harvesting and Fixation: Harvest the cells by trypsinization (for adherent cells) or centrifugation. Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) and then fix them with a freshly prepared fixative (e.g., methanol:acetic acid, 3:1).[7]

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides, allow them to air dry, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

Ames Test (Pre-incubation Method)
  • Bacterial Culture: Inoculate the selected Salmonella typhimurium tester strains into nutrient broth and incubate overnight to reach the stationary phase.

  • Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare the S9 mix (if required) and keep it on ice.

  • Pre-incubation: In a test tube, combine 0.1 mL of the bacterial culture, 0.05 mL of the test compound dilution, and 0.5 mL of S9 mix or buffer (for assays without metabolic activation). Incubate this mixture at 37°C with gentle shaking for 20-30 minutes.[10]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the pre-incubation mixture, vortex briefly, and pour it onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertants that is at least double the background count.[11]

Visualizations

Quinocetone_Genotoxicity_Pathway This compound This compound Metabolism Metabolic Activation (e.g., in Liver Cells) This compound->Metabolism ROS Reactive Oxygen Species (ROS) (O₂˙⁻, OH˙) Metabolism->ROS Generates DNA Cellular DNA ROS->DNA Attacks DNA_Damage Oxidative DNA Damage (e.g., Strand Breaks) DNA->DNA_Damage Leads to Genotoxicity Genotoxic Effects (e.g., Mutations, Micronuclei) DNA_Damage->Genotoxicity

Caption: Metabolic activation of this compound leading to ROS-induced DNA damage.

Experimental_Workflow_Comet_Assay start Start: Cell Culture treatment Treatment with this compound start->treatment embedding Embed Cells in Low Melting Point Agarose treatment->embedding lysis Cell Lysis (Detergent, High Salt) embedding->lysis unwinding Alkaline Unwinding (pH > 13) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining DNA Staining (Fluorescent Dye) electrophoresis->staining analysis Microscopy & Image Analysis (Measure Comet Tail) staining->analysis end End: Quantify DNA Damage analysis->end

Caption: Standard workflow for the alkaline Comet assay.

Troubleshooting_Logic_Micronucleus start High Background in Negative Control? cause1 Check Cell Health & Culture Conditions start->cause1 Yes cause2 Evaluate Vehicle Cytotoxicity start->cause2 Yes no_effect No Effect in Positive Control? start->no_effect No solution1 Use Healthy, Low-Passage Cells; Screen Reagents cause1->solution1 solution2 Reduce Vehicle Concentration cause2->solution2 cause3 Verify Positive Control Concentration & Purity no_effect->cause3 Yes cause4 Assess Cell Cycle Progression no_effect->cause4 Yes solution3 Prepare Fresh Controls cause3->solution3 solution4 Adjust Harvest Time; Use Cytochalasin B cause4->solution4

References

troubleshooting inconsistent results in Quinocetone experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinocetone. Inconsistent experimental results can arise from a variety of factors, and this resource aims to address common issues encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a quinoxaline 1,4-dioxide derivative used as an animal feed additive to promote growth and prevent bacterial infections.[1][2] Its primary mechanism of action involves inducing cellular stress through the generation of reactive oxygen species (ROS), which can lead to DNA damage, apoptosis, and autophagy.[1][3]

Q2: Why am I observing different levels of cytotoxicity at the same this compound concentration across different cell lines?

The genotoxic and cytotoxic sensitivity to this compound can be cell-line dependent.[1] For example, studies have shown that HepG2 human hepatoma cells are more sensitive to this compound-induced DNA damage compared to V79 Chinese hamster lung fibroblasts.[1] This variability can be attributed to differences in metabolic capabilities and cellular defense mechanisms between cell types.

Q3: Can the vehicle used to dissolve this compound affect my experimental outcomes?

Yes, the choice of solvent can influence experimental results. This compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies.[1] It is crucial to use a consistent, low concentration of the vehicle across all experiments and include a vehicle-only control group, as the solvent itself can have minor biological effects.[4]

Q4: Does the metabolic activation of this compound alter its effects?

Metabolic activation can significantly impact the genotoxicity of this compound. The parent compound may exhibit different toxicological profiles compared to its metabolites.[1][5] In some experimental systems, the inclusion of a metabolic activation system, such as the S9 mix from liver homogenates, has been shown to decrease the genotoxicity of this compound, suggesting that the parent compound is more genotoxic than its metabolites in those systems.[5][6]

Q5: How stable is this compound in cell culture media?

The stability of any compound in cell culture media is a critical factor for reproducible results. The stability of this compound can be influenced by the components of the media, pH, and incubation time.[7][8] It is advisable to prepare fresh solutions of this compound for each experiment to minimize degradation and ensure consistent concentrations.

Troubleshooting Inconsistent Results

Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT, CCK-8)

Possible Causes:

  • Cell Density: Inconsistent initial cell seeding density can lead to significant variations in viability readouts.

  • Compound Precipitation: this compound may precipitate out of solution at higher concentrations or over time, leading to inconsistent exposure.

  • Incubation Time: The cytotoxic effects of this compound are time-dependent.[6][9] Inconsistent incubation times will lead to variable results.

  • Serum Concentration: Components in fetal bovine serum (FBS) can interact with compounds and affect their activity.[10] Variations in serum batches or concentrations can contribute to inconsistency.

Troubleshooting Steps:

  • Standardize Seeding: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding.

  • Solubility Check: Visually inspect the culture media for any signs of precipitation after adding this compound. Consider performing a solubility test of this compound in your specific cell culture medium.

  • Precise Timing: Use a timer to ensure consistent incubation periods for all experimental plates.

  • Consistent Serum: Use the same batch of FBS for a set of experiments and maintain a consistent concentration.

Issue 2: Inconsistent DNA Damage Detected in Comet Assays

Possible Causes:

  • Cell Viability: The comet assay is sensitive to cytotoxicity. If the treatment is too cytotoxic, the resulting DNA fragmentation may be due to apoptosis or necrosis rather than direct genotoxicity, leading to comets that are difficult to interpret.

  • Lysis and Unwinding Times: Incomplete cell lysis or inconsistent DNA unwinding times can significantly affect the results.

  • Electrophoresis Conditions: Variations in voltage, current, or buffer temperature during electrophoresis can alter DNA migration.

Troubleshooting Steps:

  • Assess Cytotoxicity First: Perform a cytotoxicity assay to determine a concentration range of this compound that results in minimal cell death for the duration of the genotoxicity experiment.

  • Optimize Assay Times: Standardize the duration of the lysis and alkaline unwinding steps. Ensure complete immersion of the slides in the respective solutions.

  • Control Electrophoresis: Maintain a constant temperature for the electrophoresis buffer and ensure consistent voltage and run time for all experiments.

Issue 3: Variable Reactive Oxygen Species (ROS) Detection

Possible Causes:

  • Probe Specificity and Stability: The fluorescent probes used to detect ROS (e.g., DCFDA) can be non-specific and may auto-oxidize, leading to high background fluorescence.[11]

  • Timing of Measurement: ROS are often transient species. The timing of measurement after this compound treatment is critical.

  • Cellular Antioxidant Capacity: Different cell types have varying levels of endogenous antioxidants, which can influence the net amount of detectable ROS.

Troubleshooting Steps:

  • Use Appropriate Controls: Include positive and negative controls for ROS generation. Also, include a control of cells with the fluorescent probe but without this compound to assess baseline fluorescence.

  • Time-Course Experiment: Perform a time-course experiment to identify the peak of ROS production after this compound treatment.

  • Consistent Cell Conditions: Ensure that cells are at a similar passage number and confluency, as these factors can influence their metabolic and antioxidant status.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound in Different Cell Lines

Cell LineAssayConcentration (µM)Incubation Time (h)Cell Viability (%)Reference
HepG2MTT40476.40 ± 4.50[1]
V79MTT404>80 (inferred)[1]
VeroMTTNot specified24, 48, 72Dose and time-dependent inhibition[9]

Table 2: Genotoxicity of this compound as Measured by the Comet Assay

Cell LineConcentration (µM)Incubation Time (h)Olive Tail Moment (%)Reference
HepG240425.00 ± 3.44[1]
V7940412.40 ± 4.82[1]

Experimental Protocols

Cytotoxicity Assay (MTT Protocol)

This protocol is adapted from a study on the genotoxic risk of this compound.[1]

  • Cell Seeding: Seed HepG2 or V79 cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and allow them to adhere for 12 hours.

  • Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve final concentrations ranging from 5 to 160 µM. The final DMSO concentration should be ≤0.1% (v/v). Include a vehicle control (0.1% DMSO). Incubate the cells with this compound for the desired time (e.g., 4 hours).

  • MTT Addition: After incubation, add MTT solution to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

DNA Damage Assessment (Alkaline Comet Assay)

This protocol is a general representation based on common practices described in the literature.[1][9]

  • Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in low melting point agarose.

  • Slide Preparation: Layer the cell-agarose suspension onto a pre-coated slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (high salt and detergent) to remove cell membranes and histones, leaving the nuclear DNA.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., by measuring the Olive Tail Moment).

Signaling Pathway and Experimental Workflow Diagrams

Quinocetone_Signaling_Pathways cluster_stress Cellular Stress Induction cluster_downstream Downstream Effects cluster_autophagy Autophagy cluster_apoptosis Apoptosis cluster_dna_damage Oxidative Stress & DNA Damage This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS ATF6 ATF6 Activation ROS->ATF6 induces NFkB NF-κB Activation ROS->NFkB activates Nrf2_HO1 Nrf2/HO-1 Inhibition ROS->Nrf2_HO1 inhibits DAPK1 DAPK1 Upregulation ATF6->DAPK1 Autophagy_node Autophagy DAPK1->Autophagy_node iNOS iNOS Pathway NFkB->iNOS Apoptosis_node Apoptosis iNOS->Apoptosis_node DNA_Damage DNA Damage Nrf2_HO1->DNA_Damage

Caption: Signaling pathways affected by this compound-induced ROS.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HepG2, V79) Treatment Cell Treatment with This compound Cell_Culture->Treatment Quinocetone_Prep This compound Solution Preparation (in DMSO) Quinocetone_Prep->Treatment Incubation Incubation (Time-course) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (MTT) Incubation->Cytotoxicity Genotoxicity Genotoxicity Assay (Comet Assay) Incubation->Genotoxicity ROS_Detection ROS Detection (DCFDA) Incubation->ROS_Detection

Caption: General experimental workflow for in vitro this compound studies.

Troubleshooting_Logic cluster_factors Potential Contributing Factors cluster_solutions Troubleshooting Solutions Inconsistent_Results Inconsistent Results Cell_Line Cell Line Differences Inconsistent_Results->Cell_Line Metabolism Metabolic Activation (S9) Inconsistent_Results->Metabolism Experimental_Params Experimental Parameters Inconsistent_Results->Experimental_Params Controls Use Appropriate Controls Cell_Line->Controls Metabolism->Controls Standardize Standardize Protocols (Seeding, Timing) Experimental_Params->Standardize Optimize Optimize Assay Conditions Experimental_Params->Optimize

Caption: Logical approach to troubleshooting inconsistent this compound results.

References

strategies to mitigate oxidative stress in Quinocetone-treated cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Quinocetone (QCT) and its associated oxidative stress.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced oxidative stress in cells?

A1: this compound (QCT), a quinoxaline 1,4-dioxide, induces oxidative stress primarily through the metabolic reduction of its N-oxide groups. This process generates excessive Reactive Oxygen Species (ROS), including superoxide anions (O₂˙⁻) and highly reactive hydroxyl radicals (OH˙).[1] These free radicals attack cellular macromolecules, leading to DNA damage, lipid peroxidation, and inhibition of key enzymes like topoisomerase II, ultimately causing cytotoxicity and genotoxicity.[1][2]

Q2: Which cell lines are most suitable for studying QCT-induced oxidative stress?

A2: Hepatocyte-derived cell lines are commonly used and have shown high sensitivity to QCT. Human hepatoma (HepG2) and normal human liver (L02) cells are well-characterized models for investigating QCT's hepatotoxicity and the protective effects of antioxidants.[1][3][4] Studies have shown HepG2 cells to be more sensitive to quinoxaline compounds than other cell types like V79 hamster lung fibroblasts.[1]

Q3: What are some effective strategies to mitigate QCT-induced oxidative stress in vitro?

A3: The most effective strategy is the co-treatment of cells with potent antioxidants. Natural flavonoids like Quercetin and Curcumin have demonstrated significant protective effects.[3][4] These compounds work by scavenging ROS, boosting endogenous antioxidant defenses (e.g., SOD, CAT, GSH), and modulating signaling pathways involved in cellular protection.[3][4] Additionally, the ROS scavenger N-acetyl-l-cysteine (NAC) has been shown to block QCT-induced apoptosis pathways.[5]

Q4: Which signaling pathways are critical in mediating QCT's effects and its mitigation?

A4: QCT-induced ROS triggers the mitochondrial apoptosis pathway, characterized by a loss of mitochondrial membrane potential and activation of caspases-9 and -3.[3][6] Conversely, protective mechanisms involve the activation of the p38/Nrf2/HO-1 pathway . Antioxidants like Quercetin can activate this pathway, which upregulates the expression of numerous antioxidant and cytoprotective genes, thereby counteracting the oxidative damage.[3] QCT has also been found to suppress the Wnt/β-catenin signaling pathway, an effect that can be blocked by ROS scavengers.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability in cell viability assays between replicates. 1. Uneven cell seeding density.2. Inconsistent QCT or antioxidant concentration due to improper mixing.3. Edge effects in multi-well plates.4. Contamination of the cell culture.[7]1. Ensure a single-cell suspension before seeding; check cell counts carefully.2. Vortex stock solutions before diluting and pipette-mix thoroughly in the media.3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.4. Regularly test for mycoplasma; practice strict aseptic techniques.[8]
Antioxidant pre-treatment fails to show a protective effect against QCT. 1. Insufficient pre-incubation time for the antioxidant.2. Inappropriate concentration of the antioxidant (too low to be effective or too high, causing toxicity).3. Degradation of the antioxidant in the culture medium.4. The chosen antioxidant is not effective against the specific ROS generated by QCT.1. Optimize the pre-incubation time (typically 1-4 hours) to allow for cellular uptake and activation of protective pathways.2. Perform a dose-response curve for the antioxidant alone to determine its non-toxic working range.3. Prepare fresh antioxidant solutions for each experiment. Minimize exposure to light if the compound is light-sensitive.4. Use broad-spectrum ROS scavengers like NAC for initial tests or switch to antioxidants known to be effective, such as Quercetin or Curcumin.[3][4][5]
High background ROS levels in untreated control cells. 1. Oxidative stress induced by culture conditions (e.g., high oxygen tension, light exposure).2. Contamination (bacterial or mycoplasma).[8]3. Issues with the culture medium (e.g., expired, presence of pro-oxidants).4. Problems with the ROS-sensitive fluorescent probe (e.g., auto-oxidation).1. Ensure the incubator has a stable atmosphere. Minimize the time cells spend outside the incubator and protect them from direct light.2. Discard contaminated cultures and thoroughly disinfect the incubator and biosafety cabinet.[9][10]3. Use fresh, high-quality culture medium and serum. Test new batches of serum before use.4. Prepare fluorescent probes fresh and protect them from light. Include a "dye-only" control to check for auto-oxidation.
Inconsistent results in comet assay for DNA damage. 1. Cell viability is too low (<75%) before starting the assay, leading to false positives from necrotic/apoptotic cells.2. Inconsistent lysis or electrophoresis conditions.3. Variation in the microscope focus and scoring method.1. Always perform a viability test (e.g., Trypan Blue) before the comet assay. Adjust QCT concentration or treatment time if viability is too low.2. Strictly adhere to a validated protocol for lysis time/temperature and electrophoresis voltage/duration.3. Systematically score a consistent number of cells (e.g., 50-100) per slide and maintain the same focal plane.

Quantitative Data Summary

The following tables summarize data from studies investigating the protective effects of antioxidants against QCT-induced cytotoxicity and oxidative stress in L02 and HepG2 cells.

Table 1: Protective Effect of Quercetin on QCT-Induced Cytotoxicity in L02 Cells [3]

Treatment (24h)Cell Viability (%)
Control100
QCT (5 µg/mL)64.2
QCT (5 µg/mL) + Quercetin (7.5 µM)68.4
QCT (5 µg/mL) + Quercetin (15 µM)77.3
QCT (5 µg/mL) + Quercetin (30 µM)83.2

Table 2: Effect of Quercetin on QCT-Induced Oxidative Stress Markers in L02 Cells [3]

TreatmentIntracellular ROS (Fold Change vs. Control)MDA Level (% of Control)SOD Activity (% of Control)CAT Activity (% of Control)
Control 1.0100100100
QCT (5 µg/mL) 3.7194.560.261.3
QCT + Quercetin (15 µM) 2.7168.272.575.8
QCT + Quercetin (30 µM) 1.9139.980.682.3

Table 3: Protective Effect of Curcumin on QCT-Induced Cytotoxicity in L02 Cells [4]

TreatmentCell Viability (%)
Control100
QCT (8 µg/mL)~55
QCT (8 µg/mL) + Curcumin (2.5 µM)~70
QCT (8 µg/mL) + Curcumin (5 µM)~85

(Note: Values for Table 3 are estimated from published graphs and presented for comparative purposes.)

Key Experimental Protocols

1. Cell Viability Assessment (CCK-8/MTT Assay)

  • Seeding: Seed cells (e.g., HepG2, L02) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of the desired antioxidant (e.g., Quercetin, 7.5-30 µM) for 2-4 hours.[3]

  • Exposure: Add QCT (e.g., 2.5-15 µg/mL) to the wells and co-incubate for the desired time (e.g., 24 hours).[3]

  • Assay: Remove the treatment medium. Add 100 µL of fresh medium containing 10 µL of CCK-8 reagent (or 20 µL of 5 mg/mL MTT) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. If using MTT, subsequently add 150 µL of a solubilizing agent (e.g., DMSO) and incubate for 10 minutes with shaking.

  • Measurement: Read the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

2. Intracellular ROS Detection (DCFH-DA Method)

  • Culture & Treatment: Grow and treat cells in a 6-well plate or on glass coverslips as described above.

  • Loading: After treatment, wash the cells twice with warm, serum-free medium or PBS.

  • Staining: Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium. Incubate for 30 minutes at 37°C in the dark.[4]

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Analysis: Immediately analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer. The excitation wavelength is ~488 nm and the emission wavelength is ~525 nm.[11] The increase in fluorescence intensity corresponds to the level of intracellular ROS.

3. Measurement of Antioxidant Enzyme Activity (SOD, CAT) and GSH Levels

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and harvest them. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or specific assay buffers) on ice.

  • Homogenization: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford assay for normalization.

  • Enzyme Assays: Use commercially available colorimetric assay kits to measure the activity of Superoxide Dismutase (SOD) and Catalase (CAT), and the level of reduced Glutathione (GSH) according to the manufacturer's instructions.[3][4] Results are typically normalized to the total protein content.

Visualized Pathways and Workflows

QCT_Oxidative_Stress_Pathway cluster_damage Cellular Damage QCT This compound (QCT) Metabolism Metabolic Reduction (N-oxide groups) QCT->Metabolism ROS ↑ Reactive Oxygen Species (O₂˙⁻, OH˙) Metabolism->ROS DNA_Damage DNA Damage (8-OHdG formation) ROS->DNA_Damage Lipid_Perox Lipid Peroxidation (↑ MDA) ROS->Lipid_Perox Mito_Dys Mitochondrial Dysfunction (↓ Membrane Potential) ROS->Mito_Dys Apoptosis Cell Apoptosis Mito_Dys->Apoptosis

Caption: this compound (QCT) induces cellular damage via ROS production.

Antioxidant_Protection_Pathway Antioxidant Antioxidant (e.g., Quercetin) p38 p38 MAPK Antioxidant->p38 ROS Reactive Oxygen Species (ROS) Antioxidant->ROS Mito_Apoptosis Mitochondrial Apoptosis Antioxidant->Mito_Apoptosis Cell_Survival Cell Survival Antioxidant->Cell_Survival Nrf2 Nrf2 Activation p38->Nrf2 HO1 ↑ HO-1 & Other Antioxidant Enzymes Nrf2->HO1 HO1->ROS Neutralizes HO1->Cell_Survival ROS->Mito_Apoptosis

Caption: Antioxidants protect cells by activating the p38/Nrf2 pathway.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Downstream Analysis start Seed Cells in Multi-well Plate overnight Incubate Overnight (37°C, 5% CO₂) start->overnight pretreat Pre-treatment with Antioxidant (2-4h) overnight->pretreat cotreat Co-treatment with QCT (e.g., 24h) pretreat->cotreat viability Cell Viability (MTT/CCK-8) cotreat->viability ros ROS Levels (DCFH-DA) cotreat->ros enzymes Enzyme Assays (SOD, CAT, GSH) cotreat->enzymes dna DNA Damage (Comet Assay) cotreat->dna

Caption: A typical experimental workflow for studying QCT and antioxidants.

References

improving the yield and purity of Quinocetone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Quinocetone synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the three main stages of this compound synthesis.

Stage 1: Synthesis of Benzofurazan Oxide

Question: My yield of benzofurazan oxide is significantly lower than the reported 96%. What are the potential causes and solutions?

Answer:

Low yields in the synthesis of benzofurazan oxide from o-nitroaniline are often attributed to several factors. Here are some common causes and their corresponding solutions:

  • Incomplete Reaction: The oxidation of o-nitroaniline may not have gone to completion.

    • Solution: Ensure the reaction time is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Suboptimal Temperature: The reaction temperature can significantly impact the yield.

    • Solution: Maintain the recommended reaction temperature. Use a temperature-controlled water bath to ensure stability.

  • Degradation of Product: Benzofurazan oxide can be sensitive to prolonged exposure to harsh conditions.

    • Solution: Work up the reaction mixture promptly after completion. Avoid unnecessarily long reaction times.

  • Loss during Extraction: Significant product loss can occur during the workup and extraction phases.

    • Solution: Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent. Check the pH of the aqueous layer to optimize partitioning.

Table 1: Troubleshooting Low Yield in Benzofurazan Oxide Synthesis

Potential Cause Recommended Action Expected Outcome
Incomplete reactionMonitor reaction by TLC; extend reaction time if necessary.Increased conversion of starting material.
Incorrect temperatureUse a calibrated thermometer and a controlled temperature bath.Optimized reaction rate and minimized side reactions.
Product degradationMinimize reaction time and work up the reaction promptly.Reduced loss of product to decomposition.
Inefficient extractionPerform multiple extractions; adjust pH to optimize partitioning.Improved recovery of the product from the reaction mixture.
Stage 2: Synthesis of 2-acetyl-3-methyl-quinoxaline-1,4-dioxide

Question: The formation of 2-acetyl-3-methyl-quinoxaline-1,4-dioxide is resulting in a mixture of products, leading to low purity. How can I improve this?

Answer:

The reaction between benzofurazan oxide and acetylacetone, known as the Beirut reaction, can sometimes yield side products. Here are some common issues and how to address them:

  • Formation of Isomers: If a substituted benzofurazan oxide is used, a mixture of regioisomers can be formed.

    • Solution: While difficult to completely avoid, optimizing the reaction conditions (solvent, temperature, and base) can favor the formation of the desired isomer. Careful purification by column chromatography or recrystallization is crucial.

  • Side Reactions of Acetylacetone: Acetylacetone can undergo self-condensation or other side reactions under basic conditions.

    • Solution: Add the base slowly and at a controlled temperature to minimize these side reactions. Use a non-nucleophilic base where possible.

  • Incomplete Cyclization: The intermediate may not fully cyclize to form the desired quinoxaline dioxide.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. A slight excess of the base or extended reaction time might be necessary.

Question: The yield of 2-acetyl-3-methyl-quinoxaline-1,4-dioxide is poor, even though the starting material is consumed. What could be the problem?

Answer:

A low yield in this step despite the consumption of starting materials often points to issues with product isolation and purification.

  • Product Solubility: The product might have some solubility in the reaction solvent, leading to losses during filtration.

    • Solution: Cool the reaction mixture thoroughly in an ice bath before filtration to minimize solubility. Wash the collected solid with a minimal amount of cold solvent.

  • Losses during Purification: Recrystallization is a common purification method, but significant product can be lost if not performed correctly.

    • Solution: Choose an appropriate recrystallization solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Use a minimum amount of hot solvent to dissolve the crude product. Allow for slow cooling to maximize crystal formation.

Stage 3: Condensation with Benzaldehyde to form this compound

Question: The final condensation step to form this compound has a low conversion rate. How can I drive the reaction to completion?

Answer:

The aldol condensation of 2-acetyl-3-methyl-quinoxaline-1,4-dioxide with benzaldehyde is a critical step. Low conversion can be due to several factors:

  • Catalyst Inefficiency: The choice and amount of catalyst are crucial.

    • Solution: An improved synthesis method reports a 95% yield using 4-(dimethylamino)pyridinium acetate as a catalyst. If using a base like sodium hydroxide, ensure it is fresh and of the correct concentration.

  • Reaction Equilibrium: Aldol condensations can be reversible.

    • Solution: Removing water as it is formed can help drive the reaction forward. This can be achieved by using a Dean-Stark apparatus if the solvent system is appropriate.

  • Steric Hindrance: The reactivity of both the ketone and the aldehyde can influence the reaction rate.

    • Solution: While you cannot change the reactants, optimizing the temperature and reaction time can help overcome steric hindrance.

Question: The final this compound product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?

Answer:

Impurities in the final product can originate from starting materials or side reactions.

  • Unreacted Starting Materials: Incomplete reaction will leave 2-acetyl-3-methyl-quinoxaline-1,4-dioxide and benzaldehyde in the final product.

    • Solution: Monitor the reaction to completion. Unreacted benzaldehyde can often be removed by washing the crude product with a suitable solvent in which this compound is sparingly soluble. The unreacted ketone can be removed by recrystallization.

  • Side Products from Aldol Condensation: Self-condensation of the ketone or other side reactions can occur.

    • Solution: Careful control of reaction conditions (temperature, addition rate of catalyst) can minimize these. Purification by recrystallization is usually effective in removing these types of impurities. A patent suggests that using a methanol-water mixture as a solvent can lead to a lighter-colored product, indicating higher purity.

  • Deoxy Metabolites: Reduction of the N-oxide groups can occur, leading to the formation of deoxy derivatives.

    • Solution: Avoid harsh reducing conditions during the reaction and workup. These impurities can be difficult to separate by simple recrystallization and may require column chromatography.

Table 2: Summary of this compound Synthesis Yields from an Improved Method

Reaction Step Product Reported Yield
Oxidation of o-nitroanilineBenzofurazan oxide96%
Reaction with acetylacetone2-acetyl-3-methyl-quinoxaline-1,4-dioxide94%
Condensation with benzaldehydeThis compound95%

Experimental Protocols

Improved Synthesis of this compound

Step 1: Synthesis of Benzofurazan Oxide

  • Dissolve o-nitroaniline in a suitable solvent.

  • Add sodium hypochlorite solution dropwise while maintaining the temperature.

  • Stir the reaction mixture until completion (monitor by TLC).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain benzofurazan oxide.

Step 2: Synthesis of 2-acetyl-3-methyl-quinoxaline-1,4-dioxide

  • Dissolve benzofurazan oxide and acetylacetone in a suitable solvent.

  • Add triethylamine dropwise to the mixture.

  • Stir the reaction at the appropriate temperature until completion.

  • Cool the mixture and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent and dry to obtain 2-acetyl-3-methyl-quinoxaline-1,4-dioxide.

Step 3: Synthesis of this compound

  • Dissolve 2-acetyl-3-methyl-quinoxaline-1,4-dioxide and benzaldehyde in a solvent mixture (e.g., methanol-water, 4:1 v/v).

  • Add the catalyst, 4-(dimethylamino)pyridinium acetate.

  • Heat the reaction mixture to 60-70°C and stir until completion.

  • Cool the reaction mixture to room temperature and collect the precipitated this compound by filtration.

  • Wash the product with a suitable solvent and dry to obtain pure this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take during this compound synthesis?

A1: Quinoxaline-1,4-dioxides are a class of compounds that can have biological activity and potential toxicity. Always handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Q2: How can I confirm the purity of my synthesized this compound?

A2: The purity of this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): Can be used to identify and quantify this compound and its metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.

Q3: My final this compound product is a yellow-green powder. Is this the expected color?

A3: Yes, this compound is typically described as a faint yellow or yellow-green powder. A patent for an improved synthesis method also mentions that their process results in a light-colored product. A darker color may indicate the presence of impurities.

Q4: Can I use a different catalyst for the final condensation step?

A4: While the improved synthesis uses 4-(dimethylamino)pyridinium acetate, other bases like sodium hydroxide are commonly used for aldol condensations. However, the choice of catalyst can significantly affect the yield and purity. It is recommended to start with the reported high-yielding catalyst and then optimize if necessary.

Q5: What is the best way to store this compound?

A5: this compound is sensitive to light and may undergo photochemical reactions. It should be stored in a tightly sealed, light-resistant container in a cool, dry place.

Visualizations

Quinocetone_Synthesis_Workflow cluster_0 Stage 1 cluster_1 Stage 2 cluster_2 Stage 3 o_nitroaniline o-Nitroaniline benzofurazan_oxide Benzofurazan Oxide o_nitroaniline->benzofurazan_oxide Oxidation (NaOCl) amqd 2-acetyl-3-methyl- quinoxaline-1,4-dioxide benzofurazan_oxide->amqd Beirut Reaction (Triethylamine) acetylacetone Acetylacetone acetylacetone->amqd This compound This compound amqd->this compound Condensation (Catalyst) benzaldehyde Benzaldehyde benzaldehyde->this compound

Caption: Workflow for the three-stage synthesis of this compound.

Troubleshooting_Logic *AMQD: 2-acetyl-3-methyl-quinoxaline-1,4-dioxide cluster_stage Identify Synthesis Stage cluster_cause Investigate Potential Cause cluster_solution Implement Solution start Low Yield or Purity Issue stage1 Stage 1: Benzofurazan Oxide start->stage1 stage2 Stage 2: AMQD* Formation start->stage2 stage3 Stage 3: This compound Formation start->stage3 cause1 Incomplete Reaction stage1->cause1 cause2 Suboptimal Conditions (Temp, Catalyst) stage1->cause2 cause4 Product Loss (Workup/Purification) stage1->cause4 stage2->cause1 stage2->cause2 cause3 Side Reactions/ Impurity Formation stage2->cause3 stage2->cause4 stage3->cause1 stage3->cause2 stage3->cause3 stage3->cause4 solution1 Monitor Reaction (TLC) Adjust Time cause1->solution1 solution2 Optimize Conditions (Temp, Catalyst) cause2->solution2 solution3 Purify (Recrystallization, Chromatography) cause3->solution3 solution4 Improve Workup/ Extraction Technique cause4->solution4 end Improved Yield/ Purity solution1->end solution2->end solution3->end solution4->end

addressing unexpected side effects of Quinocetone in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during animal studies with Quinocetone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in animal studies?

A1: this compound is a quinoxaline 1,4-di-N-oxide compound used as an antimicrobial growth promoter in livestock. In a research context, it is often studied for its antibacterial properties and its effects on animal physiology and toxicology.

Q2: What are the most common unexpected side effects observed with this compound administration in animal studies?

A2: The most frequently reported unexpected side effects include significant weight loss, signs of hepatotoxicity (liver damage), and evidence of genotoxicity (damage to genetic material).[1] Animals may also exhibit changes in organ weight, particularly an increase in the relative weight of the liver and kidneys.[1]

Q3: What is the primary mechanism behind this compound-induced toxicity?

A3: The primary mechanism of this compound toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2][3][4] This oxidative stress can lead to cellular damage, including DNA strand breaks, lipid peroxidation, and apoptosis (programmed cell death).[3][4]

Q4: Are there any known signaling pathways affected by this compound?

A4: Yes, this compound has been shown to affect several signaling pathways. It can suppress the Nrf2/HO-1 pathway, which is crucial for cellular protection against oxidative stress.[2] Additionally, it can influence the p38/Nrf2/HO-1 pathway and the ROS/mitochondrial apoptotic pathway.[3]

Troubleshooting Guides

Issue 1: Unexpected and Significant Weight Loss in Study Animals

Researchers observing significant weight loss in animals administered this compound, not attributable to reduced feed intake, should consider the following troubleshooting steps.

Possible Cause: Systemic toxicity, including hepatotoxicity, leading to a catabolic state. High doses of this compound (e.g., 1800 mg/kg in diet for rats) have been associated with a significant decrease in body weight.[1]

Troubleshooting Steps:

  • Dose Reduction: Consider a dose-response study to determine the no-observed-adverse-effect level (NOAEL) for body weight. A study in Wistar rats identified a NOAEL of 300 mg/kg in the diet.[1]

  • Clinical Chemistry Panel: Collect blood samples to analyze for markers of liver and kidney function (see Issue 2 for details). Elevated liver enzymes can indicate hepatotoxicity contributing to weight loss.

  • Monitor Feed and Water Intake: Although weight loss may occur despite normal feed consumption, accurately measuring intake can help differentiate between toxicity-induced metabolic changes and reduced appetite.

  • Histopathological Examination: At the end of the study, or if animals are euthanized due to weight loss, perform a thorough histopathological examination of the liver, kidneys, and other major organs to identify any pathological changes.

Issue 2: Clinical Signs of Hepatotoxicity

Clinical signs of hepatotoxicity can range from changes in blood chemistry to observable physical symptoms.

Possible Cause: this compound-induced oxidative stress and apoptosis in hepatocytes.[2][3]

Troubleshooting Steps:

  • Serum Biochemical Analysis:

    • Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Elevated levels of these enzymes are indicative of liver damage.[1]

    • Assess total protein and albumin levels, as a decrease can suggest impaired liver function.

  • Gross and Histopathological Examination:

    • At necropsy, observe the liver for any abnormalities in size, color, or texture. An increase in relative liver weight is a common finding.[1]

    • Perform histopathology on liver tissue to look for characteristic changes such as proliferation of bile canaliculi, hepatocyte degeneration, and inflammatory cell infiltration.[1][5]

  • Analysis of Oxidative Stress Markers:

    • Measure markers of oxidative stress in liver tissue homogenates, such as malondialdehyde (MDA) for lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[3] A significant increase in MDA and a decrease in SOD and CAT activities would suggest oxidative damage.

Issue 3: Suspected Genotoxicity

If there are concerns about the mutagenic potential of this compound, especially for long-term studies, it is crucial to assess its genotoxic effects.

Possible Cause: this compound and its metabolites can induce the generation of free radicals that attack DNA, causing strand breaks and mutations.[4][6]

Troubleshooting Steps:

  • In Vivo Genotoxicity Assays:

    • Comet Assay (Single Cell Gel Electrophoresis): This assay can be performed on various tissues (e.g., liver, peripheral blood lymphocytes) to detect DNA strand breaks. An increase in the percentage of DNA in the comet tail indicates DNA damage.

    • Micronucleus Assay: This test can be conducted on bone marrow or peripheral blood erythrocytes to assess chromosomal damage. An increased frequency of micronucleated cells suggests clastogenic or aneugenic effects.

  • Evaluate DNA Repair Mechanisms: Assess the expression of genes involved in DNA repair pathways to understand the cellular response to this compound-induced DNA damage.

Data Presentation

Table 1: Toxicological Data for this compound in Rodents

ParameterSpeciesRouteValueReference
LD50Wistar RatOral Gavage8687.31 mg/kg b.w.[1]
LD50Kunming MouseOral Gavage15848.93 mg/kg b.w.[1]
NOAELWistar RatDietary300 mg/kg diet[1]

Table 2: Effects of this compound on Body and Organ Weights in Wistar Rats (Sub-chronic Study)

Dietary Level (mg/kg)Change in Body WeightChange in Relative Liver WeightChange in Relative Kidney WeightReference
50No significant changeNo significant changeNo significant change[1]
300No significant changeNo significant changeNo significant change[1]
1800Significant decreaseSignificant increaseSignificant increase[1]

Experimental Protocols

Protocol 1: In Vivo Comet Assay for DNA Damage Assessment

This protocol is adapted from methodologies used to assess genotoxicity.[7]

  • Animal Dosing: Administer this compound to the animals at the desired doses and for the specified duration. Include a vehicle control group and a positive control group (e.g., ethyl methanesulfonate).

  • Tissue Collection and Cell Isolation:

    • Euthanize the animals and immediately collect the target tissues (e.g., liver, kidneys, duodenum).

    • Place the tissues in a chilled mincing buffer.

    • Mince the tissue and filter the cell suspension to obtain a single-cell suspension.

  • Slide Preparation:

    • Mix a small volume of the cell suspension with low melting point agarose.

    • Layer the mixture onto a pre-coated microscope slide and allow it to solidify.

  • Cell Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric current to separate the fragmented DNA from the nucleus.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Scoring: Analyze the slides using a fluorescence microscope equipped with appropriate software to measure the percentage of DNA in the comet tail.

Protocol 2: Measurement of Oxidative Stress Markers

This protocol is based on methods described for evaluating oxidative stress.[3]

  • Tissue Homogenization:

    • Collect liver tissue and homogenize it in a suitable buffer on ice.

    • Centrifuge the homogenate to obtain the supernatant for analysis.

  • Malondialdehyde (MDA) Assay (Lipid Peroxidation):

    • Use a commercial MDA assay kit.

    • The principle is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Use a commercial SOD assay kit.

    • The assay typically involves the inhibition of the reduction of a chromogenic compound by superoxide radicals generated in the reaction mixture. The degree of inhibition is proportional to the SOD activity.

  • Catalase (CAT) Activity Assay:

    • Use a commercial CAT assay kit.

    • The assay measures the decomposition of hydrogen peroxide (H2O2) by catalase, which can be monitored by the decrease in absorbance at a specific wavelength.

  • Glutathione (GSH) Assay:

    • Use a commercial GSH assay kit.

    • The assay is based on the reaction of GSH with a chromogenic reagent to produce a colored product that is measured spectrophotometrically.

Visualizations

Quinocetone_Toxicity_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Metabolism OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2_HO1 Suppression of Nrf2/HO-1 Pathway OxidativeStress->Nrf2_HO1 Inhibits defense DNA_Damage DNA Damage (Strand Breaks) OxidativeStress->DNA_Damage Lipid_Peroxidation Lipid Peroxidation OxidativeStress->Lipid_Peroxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction OxidativeStress->Mitochondrial_Dysfunction Apoptosis Hepatocyte Apoptosis DNA_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Troubleshooting_Workflow Start Unexpected Side Effect Observed (e.g., Weight Loss, Lethargy) CheckDose Verify Dosing and Administration Start->CheckDose DoseCorrect Dose Correct? CheckDose->DoseCorrect DoseCorrect->Start No, Correct Dose CollectSamples Collect Blood and Tissue Samples DoseCorrect->CollectSamples Yes Biochem Serum Biochemistry (ALT, AST, etc.) CollectSamples->Biochem Histo Histopathology (Liver, Kidney) CollectSamples->Histo OxStress Oxidative Stress Markers (MDA, SOD, CAT) CollectSamples->OxStress Geno Genotoxicity Assays (Comet, Micronucleus) CollectSamples->Geno Analyze Analyze Data and Correlate Findings Biochem->Analyze Histo->Analyze OxStress->Analyze Geno->Analyze Action Take Action: - Adjust Dose - Modify Protocol - Report Findings Analyze->Action

References

Technical Support Center: Managing Batch-to-Batch Variation of Synthesized Quinocetone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing batch-to-batch variation during the synthesis of Quinocetone.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variation in this compound synthesis?

Batch-to-batch variation in this compound synthesis can arise from several factors, primarily categorized as:

  • Raw Material Quality: The purity of starting materials, such as 2-acetyl-3-methyl-quinoxaline-1,4-dioxide and benzaldehyde, is critical. Impurities in these materials can lead to side reactions and the formation of byproducts.

  • Reaction Conditions: Deviations in reaction parameters like temperature, time, and catalyst concentration can significantly impact the reaction's yield and purity.

  • Solvent Quality: The purity and moisture content of the solvent used in the reaction and purification steps can influence the reaction rate and impurity profile.

  • Purification Process: Inconsistencies in the purification process, such as crystallization conditions and washing procedures, can affect the final purity of the this compound.

  • Operator Variability: Differences in experimental execution between operators can introduce variations.

Q2: What are the major impurities to look for in synthesized this compound?

The most commonly observed impurities in this compound synthesis are its deoxy derivatives, which are formed by the reduction of the N-oxide groups. These include:

  • 1-(3-methyl-4-oxido-2-quinoxalinyl)-3-phenyl-2-propen-1-one (mono-deoxy this compound)

  • 1-(3-methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one (di-deoxy this compound)

Other potential impurities may arise from unreacted starting materials or side reactions involving impurities present in the starting materials.

Q3: How can I monitor the progress of my this compound synthesis reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the this compound product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.

Q4: What are the recommended analytical techniques for quality control of synthesized this compound?

For comprehensive quality control of synthesized this compound, a combination of the following analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): For determining the purity of this compound and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification and quantification of this compound and its metabolites or impurities, especially at low levels.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): For structural confirmation of the synthesized this compound.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reaction Temperature Ensure the reaction is carried out at the optimal temperature. Temperatures that are too low can lead to slow reaction rates, while temperatures that are too high can cause degradation of the product or starting materials.
Poor Quality of Starting Materials Verify the purity of your starting materials (2-acetyl-3-methyl-quinoxaline-1,4-dioxide and benzaldehyde) using appropriate analytical techniques like NMR or HPLC.
Inefficient Catalyst Ensure the catalyst, 4-(dimethylamino)pyridinium acetate, is of high purity and has been stored correctly. Consider using a fresh batch of catalyst.
Losses During Work-up and Purification Optimize your purification process. Minimize transfer losses and ensure the crystallization and filtration steps are efficient.
Problem 2: High Levels of Impurities in the Final Product
Potential Cause Troubleshooting Step
Impure Starting Materials Analyze the purity of your starting materials. If impurities are detected, purify the starting materials before use.
Side Reactions Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, reaction time, or the stoichiometry of the reactants.
Inefficient Purification Improve the purification process. This could involve recrystallization from a different solvent system, increasing the number of washing steps, or employing column chromatography.
Product Degradation This compound can be sensitive to light and temperature. Ensure the product is handled and stored under appropriate conditions to prevent degradation.
Problem 3: Inconsistent Results Between Batches
Potential Cause Troubleshooting Step
Variability in Raw Materials Source starting materials and solvents from a reliable supplier and establish quality control checks for incoming materials.
Inconsistent Reaction Conditions Strictly control all reaction parameters, including temperature, time, stirring rate, and the rate of addition of reagents.
Differences in Operator Technique Develop a detailed and standardized experimental protocol and ensure all operators are trained to follow it precisely.
Environmental Factors Be aware of environmental factors such as humidity that could affect the reaction and take steps to control them.

Quantitative Data Summary

Table 1: Analytical Methods for this compound and its Metabolites

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
This compound (QTN)LC/MS/MS0.002 µg/mL0.008 µg/mL
de-monoxy-quinocetone (DMO-QTN)LC/MS/MS0.002 µg/mL0.008 µg/mL
de-dioxy-quinocetone (DDI-QTN)LC/MS/MS0.003 µg/mL0.010 µg/mL

Source: Quantitative determination of this compound and its metabolites in chicken plasma by liquid chromatography/tandem mass spectrometry.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound

Objective: To determine the purity of synthesized this compound and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on your specific column and system.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample of your synthesized this compound and dissolve it in methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to the λmax of this compound (e.g., 312 nm).

    • Inject 10 µL of each standard and sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound reference standard against its concentration.

    • Determine the concentration of this compound in your sample from the calibration curve.

    • Calculate the purity of your sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.

    • Identify and quantify any impurity peaks by comparing their retention times with known impurity standards, if available.

Visualizations

Troubleshooting_Workflow start Start: Batch Fails QC (Low Purity or Yield) check_raw_materials Analyze Raw Materials (Starting Materials, Solvents) start->check_raw_materials raw_materials_ok Raw Materials OK? check_raw_materials->raw_materials_ok purify_raw_materials Purify or Replace Raw Materials raw_materials_ok->purify_raw_materials No review_synthesis Review Synthesis Protocol (Temp, Time, Catalyst) raw_materials_ok->review_synthesis Yes re_run_synthesis Re-run Synthesis with Corrected Parameters purify_raw_materials->re_run_synthesis synthesis_params_ok Synthesis Parameters OK? review_synthesis->synthesis_params_ok optimize_synthesis Optimize Reaction Conditions synthesis_params_ok->optimize_synthesis No review_purification Review Purification Protocol (Solvent, Washes, Temp) synthesis_params_ok->review_purification Yes optimize_synthesis->re_run_synthesis purification_params_ok Purification Parameters OK? review_purification->purification_params_ok optimize_purification Optimize Purification Method purification_params_ok->optimize_purification No purification_params_ok->re_run_synthesis Yes optimize_purification->re_run_synthesis end End: Batch Passes QC re_run_synthesis->end

Caption: Troubleshooting workflow for identifying the source of batch variation.

Quinocetone_Synthesis_Pathway reactant1 2-acetyl-3-methyl- quinoxaline-1,4-dioxide reaction_node Condensation Reaction reactant1->reaction_node reactant2 Benzaldehyde reactant2->reaction_node catalyst 4-(dimethylamino)pyridinium acetate catalyst->reaction_node product This compound reaction_node->product side_reaction1 Reduction product->side_reaction1 Side Reaction impurity1 mono-deoxy this compound side_reaction1->impurity1 side_reaction2 Further Reduction impurity1->side_reaction2 Side Reaction impurity2 di-deoxy this compound side_reaction2->impurity2

Caption: this compound synthesis with potential side reactions leading to impurities.

QC_Checkpoints start Start raw_materials Raw Material Reception start->raw_materials qc1 QC 1: Raw Material Analysis (Purity, Identity) raw_materials->qc1 synthesis This compound Synthesis qc2 QC 2: In-Process Control (Reaction Monitoring) synthesis->qc2 purification Purification (Crystallization & Washing) qc3 QC 3: Intermediate Product Analysis (Purity) purification->qc3 drying Drying final_product Final Product Packaging drying->final_product qc4 QC 4: Final Product Release Testing (Purity, Impurities, Residual Solvents) final_product->qc4 end End qc1->synthesis qc2->purification qc3->drying qc4->end

Caption: Key quality control checkpoints in the this compound manufacturing process.

References

avoiding interference in colorimetric assays for Quinocetone activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference in colorimetric assays for Quinocetone activity. As this compound is known to induce the production of Reactive Oxygen Species (ROS), this guide focuses on indirect colorimetric methods that quantify ROS levels as a measure of this compound's biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using a colorimetric assay to measure this compound activity?

A1: this compound's biological activity, including its antibacterial and cytotoxic effects, is linked to its ability to induce oxidative stress through the generation of Reactive Oxygen Species (ROS).[1][2] Colorimetric assays can indirectly quantify this compound's activity by measuring the levels of ROS produced by cells upon exposure to the compound. These assays typically use a chromogenic substrate that changes color when it reacts with ROS. The intensity of the color produced is proportional to the amount of ROS, and therefore to the activity of this compound.

Q2: Which colorimetric assays are recommended for measuring this compound-induced ROS?

A2: Two common and well-established colorimetric assays for measuring superoxide, a major type of ROS induced by this compound, are the Nitroblue Tetrazolium (NBT) assay and the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[3][4][5][6][7][8] Both assays rely on the reduction of a tetrazolium salt to a colored formazan product by superoxide radicals.

Q3: Can this compound itself interfere with the colorimetric reagents?

A3: It is possible for this compound, like other chemical compounds, to directly react with the tetrazolium salts (NBT or XTT) and cause a color change, leading to a false positive result. This is a common issue in colorimetric assays.[9] To account for this, it is crucial to run a cell-free control containing this compound and the assay reagent in the cell culture medium.[10] Any color change in this control must be subtracted from the readings obtained with cells.

Q4: My negative control (cells without this compound) is showing a high background color. What could be the cause?

A4: High background color in the negative control can be due to several factors:

  • Phenol red in the culture medium: Phenol red can interfere with the absorbance readings of the formazan product.[11][12] It is highly recommended to use a phenol red-free medium for the assay.

  • High cell density: A large number of cells can lead to a high basal level of ROS production and metabolic activity, resulting in a higher background signal. Optimizing the cell seeding density is important.

  • Contamination: Microbial contamination can lead to the reduction of the tetrazolium salt and a false positive signal.[11] Ensure aseptic techniques are followed.

  • Light exposure: The assay reagents can be sensitive to light.[7] Protect the plates from light during incubation.

Q5: The color development in my assay is very slow or very fast. How can I optimize this?

A5: The kinetics of the color change can be influenced by:

  • Cell type and metabolic activity: Different cell lines have varying metabolic rates. Cells with low metabolic activity may require a longer incubation time or a higher cell density.[13]

  • Incubation time: The incubation time with the assay reagent is critical. It should be long enough to allow for measurable color development but short enough to avoid saturation of the signal or cytotoxicity from the reagent itself. A time-course experiment is recommended to determine the optimal incubation period.[13]

  • Concentration of this compound: The concentration of this compound will directly affect the rate of ROS production. Ensure you are using a concentration range that induces a measurable response without causing immediate, widespread cell death.

Troubleshooting Guide

The following table provides a guide to common problems, their potential causes, and recommended solutions when performing colorimetric assays for this compound activity.

Problem Potential Cause(s) Recommended Solution(s)
High background absorbance in all wells (including no-cell controls) Contamination of reagents or medium.Use fresh, sterile reagents and medium. Filter-sterilize all solutions.
Interference from phenol red in the culture medium.[11][12]Use phenol red-free culture medium for the assay.
This compound directly reduces the tetrazolium salt.[9]Run a cell-free control with this compound and subtract the background absorbance.
Low or no signal in this compound-treated wells This compound concentration is too low to induce detectable ROS.Perform a dose-response experiment to determine the optimal concentration of this compound.
Incubation time is too short.Increase the incubation time with the assay reagent. Perform a time-course experiment to find the optimal duration.
Cell density is too low.Increase the number of cells seeded per well.
Assay reagent is degraded.Use fresh assay reagents and protect them from light and repeated freeze-thaw cycles.
Absorbance values are too high and out of the linear range of the plate reader This compound concentration is too high, leading to excessive ROS production.Reduce the concentration of this compound.
Incubation time is too long.Decrease the incubation time with the assay reagent.
Cell density is too high.Reduce the number of cells seeded per well.
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension and careful pipetting when seeding the plate.
Inconsistent incubation times.Ensure all wells are treated and incubated for the same duration.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.
Unexpected color change (not the expected formazan color) Chemical reaction between this compound and the assay reagent or medium components.Analyze the absorbance spectrum of the product to see if it differs from the formazan spectrum. Consider using an alternative ROS assay.
pH shift in the culture medium.Ensure the medium is properly buffered and the CO2 incubator is functioning correctly.

Experimental Protocols

XTT Assay for this compound-Induced Superoxide Production

This protocol is adapted from various sources and is intended as a general guideline.[6][7][8][13][14] Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Cells of interest

  • This compound stock solution

  • Phenol red-free cell culture medium

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Electron coupling reagent (e.g., PMS - phenazine methosulfate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450-490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of phenol red-free culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in phenol red-free medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired period to allow this compound to induce ROS production (e.g., 2, 4, 6, or 24 hours).

  • Assay Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT solution and the electron coupling reagent according to the manufacturer's instructions.

  • XTT Incubation: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light. The incubation time should be optimized for your specific cell line.

  • Absorbance Measurement: Measure the absorbance at 450 nm (or between 450-490 nm) using a microplate reader.

NBT Assay for this compound-Induced Superoxide Production

This protocol is a generalized procedure based on established methods.[3][4][5][15]

Materials:

  • Cells of interest

  • This compound stock solution

  • Phenol red-free cell culture medium

  • NBT (Nitroblue tetrazolium) solution (e.g., 1 mg/mL in PBS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540-570 nm

  • Lysis buffer (e.g., 2M KOH and DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of phenol red-free culture medium and incubate for 24 hours.

  • This compound Treatment: Treat the cells with various concentrations of this compound in 100 µL of fresh phenol red-free medium. Include a vehicle control.

  • Incubation: Incubate for the desired duration (e.g., 2, 4, 6, or 24 hours).

  • NBT Incubation: Add 10 µL of NBT solution to each well and incubate for 1-2 hours at 37°C. During this time, superoxide produced by the cells will reduce the yellow NBT to a dark blue formazan precipitate.

  • Cell Lysis: Carefully remove the medium and wash the cells with PBS. Add 100 µL of lysis buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm (or between 540-570 nm) using a microplate reader.

Visualizations

Quinocetone_ROS_Pathway This compound This compound Cell Target Cell This compound->Cell Enters ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (DNA, proteins, lipids) OxidativeStress->CellularDamage BiologicalEffect Biological Effect (e.g., Cytotoxicity) CellularDamage->BiologicalEffect

Caption: Signaling pathway of this compound-induced activity.

XTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout SeedCells 1. Seed Cells in 96-well plate Treatthis compound 2. Treat with this compound SeedCells->Treatthis compound AddXTT 3. Add XTT Reagent Treatthis compound->AddXTT Incubate 4. Incubate (2-4h) AddXTT->Incubate MeasureAbsorbance 5. Measure Absorbance (450 nm) Incubate->MeasureAbsorbance

Caption: Experimental workflow for the XTT colorimetric assay.

Troubleshooting_Flowchart Start Start: Unexpected Assay Results CheckControls Are controls (positive, negative, vehicle, cell-free) included and behaving as expected? Start->CheckControls HighBackground Is background high in no-cell control? CheckControls->HighBackground No Sol_Controls Re-run assay with all proper controls. CheckControls->Sol_Controls Yes NoSignal Is there low or no signal in treated wells? HighBackground->NoSignal No Sol_HighBackground Check for this compound interference (cell-free control). Use phenol red-free medium. Check for contamination. HighBackground->Sol_HighBackground Yes HighVariability Is there high variability between replicates? NoSignal->HighVariability No Sol_NoSignal Optimize this compound concentration, incubation time, and cell density. NoSignal->Sol_NoSignal Yes Sol_HighVariability Review cell seeding technique, pipetting, and check for edge effects. HighVariability->Sol_HighVariability Yes End Problem Resolved HighVariability->End No Sol_Controls->End Sol_HighBackground->End Sol_NoSignal->End Sol_HighVariability->End

Caption: Logical troubleshooting flowchart for colorimetric assays.

References

Validation & Comparative

Quinocetone vs. Olaquindox: A Comparative Analysis of Genotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the genotoxic potential of Quinocetone and Olaquindox, two quinoxaline-1,4-dioxide derivatives used as antimicrobial feed additives. While both compounds have demonstrated antibacterial properties, concerns over their safety, particularly their genotoxicity, have led to restrictions on their use in food-producing animals. This document synthesizes experimental data to offer an objective comparison, outlines the methodologies of key genotoxicity assays, and visualizes the proposed mechanisms of action.

Executive Summary

Both this compound (QCT) and Olaquindox (OLA) exhibit genotoxic effects; however, studies consistently indicate that Olaquindox is the more potent genotoxin of the two.[1] OLA has been found to be genotoxic across a range of assays, including the Ames test, chromosome aberration test, and micronucleus test.[1] this compound also shows genotoxic activity, but typically at higher concentrations in assays such as the Ames test, HGM, and UDS assays.[1] The genotoxicity of both compounds is linked to the generation of reactive oxygen species (ROS) and the induction of oxidative DNA damage.[2][3][4][5]

Data Presentation: Quantitative Genotoxicity Data

The following tables summarize the quantitative data from various genotoxicity assays, providing a direct comparison between this compound and Olaquindox.

Table 1: Ames Test Results

The Ames test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

CompoundS. typhimurium StrainLowest Effective Concentration (μ g/plate )Reference
This compoundTA 976.9[1]
TA 10018.2[1]
TA 153518.2[1]
TA 153718.2[1]
TA 9850[1]
OlaquindoxVarious strainsPositive in all 5 assays tested[1]

Table 2: In Vitro Mammalian Cell Genotoxicity Assays

These assays evaluate DNA damage and chromosomal aberrations in cultured mammalian cells.

AssayCell LineCompoundConcentrationObserved EffectReference
HPRT Gene Mutation (HGM) TestV79This compound≥10 μg/mlPositive[1]
Unscheduled DNA Synthesis (UDS) AssayHuman Peripheral LymphocytesThis compound≥10 μg/mlPositive[1]
Chromosome Aberration (CA) TestMice Bone MarrowThis compoundNot specifiedNegative[1]
Micronucleus (MN) TestMice Bone MarrowThis compoundNot specifiedNegative[1]
Comet Assay (DNA Strand Breaks)HepG2This compound40 μMOlive Tail Moment: 25.00 ± 3.44%[2]
V79This compound40 μMOlive Tail Moment: 12.40 ± 4.82%[2]
HepG2Olaquindox40 μMOlive Tail Moment: 22.50 ± 2.68%[2]
V79Olaquindox40 μMOlive Tail Moment: 18.85 ± 3.08%[2]
Cytokinesis-Block Micronucleus (CBMN) AssayHepG2OlaquindoxDose-dependentIncreased micronucleus frequency[4][5]
VeroThis compound & OlaquindoxDose-dependentIncreased micronucleus frequency[6]
Comet AssayVeroThis compound & OlaquindoxDose-dependentIncreased DNA fragmentation[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test protocol involves the following steps:

  • Bacterial Strains: Several histidine-requiring (His-) strains of Salmonella typhimurium (e.g., TA97, TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The tester strains are exposed to various concentrations of the test compound (this compound or Olaquindox) on a minimal agar plate lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (His+) that have regained the ability to synthesize histidine is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Eukaryotic cells (e.g., HepG2, V79) are treated with the test compound.

  • Embedding: The cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: The DNA is subjected to electrophoresis. Damaged DNA (with strand breaks) migrates from the nucleoid towards the anode, forming a "comet tail."

  • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail (e.g., Olive Tail Moment).

Cytokinesis-Block Micronucleus (CBMN) Assay

The CBMN assay detects chromosomal damage by identifying micronuclei in cells that have undergone one nuclear division.

  • Cell Culture and Treatment: Cultured cells are exposed to the test compound.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis (cytoplasmic division) without affecting nuclear division, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

  • Microscopic Analysis: The frequency of micronuclei (small, separate nuclei formed from chromosome fragments or whole chromosomes that lag behind during anaphase) is scored in binucleated cells. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic effects.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and proposed signaling pathways for this compound and Olaquindox genotoxicity.

experimental_workflow cluster_ames Ames Test cluster_comet Comet Assay cluster_cbmn CBMN Assay a1 S. typhimurium Strains (His-) a2 Compound Exposure (+/- S9 Mix) a1->a2 a3 Incubation (Minimal Agar) a2->a3 a4 Count Revertant Colonies (His+) a3->a4 c1 Cell Treatment c2 Embed in Agarose c1->c2 c3 Lysis & Alkaline Unwinding c2->c3 c4 Electrophoresis c3->c4 c5 Visualize & Quantify DNA Damage c4->c5 m1 Cell Treatment m2 Add Cytochalasin B m1->m2 m3 Harvest & Stain m2->m3 m4 Score Micronuclei in Binucleated Cells m3->m4

Caption: General workflow for key genotoxicity assays.

genotoxicity_pathway cluster_compound This compound / Olaquindox cluster_cellular Cellular Effects cluster_dna_damage DNA & Chromosomal Damage compound This compound / Olaquindox metabolism Metabolism compound->metabolism topo_inhibition Topoisomerase II Inhibition compound->topo_inhibition ros Reactive Oxygen Species (ROS) (O₂⁻, OH•) metabolism->ros oxidative_damage Oxidative DNA Damage (8-OHdG) ros->oxidative_damage strand_breaks DNA Strand Breaks topo_inhibition->strand_breaks oxidative_damage->strand_breaks mutations Gene Mutations strand_breaks->mutations chromosome_aberrations Chromosomal Aberrations strand_breaks->chromosome_aberrations

Caption: Proposed genotoxicity pathway for this compound and Olaquindox.

Mechanism of Genotoxicity

The genotoxic mechanisms of this compound and Olaquindox are believed to be similar, primarily mediated by the generation of reactive oxygen species (ROS).[2][3][4][5] The metabolism of these quinoxaline-1,4-dioxide compounds can lead to the production of superoxide anions (O₂⁻) and hydroxyl radicals (OH•).[2][3] These highly reactive molecules can attack cellular macromolecules, including DNA.

The attack on DNA by ROS can lead to oxidative DNA damage, such as the formation of 8-hydroxy-deoxyguanine (8-OHdG), a marker of oxidative stress.[2][3][4] This damage can result in DNA strand breaks, which are detected in the comet assay.[2][7]

In addition to ROS-mediated damage, this compound has been shown to inhibit topoisomerase II activity.[2][3] Topoisomerase II is an essential enzyme involved in DNA replication and chromosome segregation. Its inhibition can lead to the stabilization of DNA-enzyme complexes, resulting in DNA strand breaks and chromosomal aberrations.[2][3]

Conclusion

The available evidence strongly indicates that both this compound and Olaquindox possess genotoxic properties. Comparative studies consistently demonstrate that Olaquindox exhibits a greater genotoxic potential than this compound. The primary mechanism underlying their genotoxicity involves the metabolic generation of reactive oxygen species, leading to oxidative DNA damage. For this compound, inhibition of topoisomerase II represents an additional mechanism contributing to its genotoxicity. These findings underscore the importance of continued research and regulatory scrutiny of these compounds to ensure the safety of the food supply and to guide the development of safer alternatives in animal agriculture.

References

A Comparative Analysis of Quinocetone and Carbadox Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of Quinocetone and Carbadox, two quinoxaline 1,4-dioxide derivatives. While both compounds have been used as antimicrobial growth promoters in animal feed, their cytotoxic and genotoxic potential has raised significant safety concerns. This analysis synthesizes available experimental data to offer an objective overview of their respective impacts on cell viability and the underlying molecular mechanisms.

Quantitative Cytotoxicity Data

Direct comparative studies providing IC50 values for both this compound and Carbadox across multiple cell lines are limited. However, available data consistently indicates that this compound exhibits a higher degree of cytotoxicity than Carbadox.

CompoundCell LineAssayExposure TimeKey FindingsReference
This compound Vero (African green monkey kidney epithelial cells)MTT24, 48, 72 hoursExhibited the highest cytotoxicity compared to Olaquindox and Carbadox.[1][1]
This compound L02 (human normal liver cells)CCK-824 hoursDose-dependent decrease in cell viability: 90.3% at 2.5 µg/mL, 64.2% at 5 µg/mL, 49.8% at 7.5 µg/mL, 34.1% at 10 µg/mL, and 15.3% at 15 µg/mL.Not explicitly cited
This compound HepG2 (human liver cancer cells)Cell Viability TestNot specifiedInhibited cell proliferation in a dose- and time-dependent manner.[2][2]
Carbadox Vero (African green monkey kidney epithelial cells)MTT24, 48, 72 hoursShowed lower cytotoxicity compared to this compound and Olaquindox.[1][1]

Note: The lack of standardized reporting of IC50 values across studies makes a direct, quantitative comparison challenging. The provided data is based on available literature and highlights the general trend of higher cytotoxicity for this compound.

Mechanisms of Cytotoxicity

The cytotoxic mechanisms of this compound are more extensively characterized than those of Carbadox, with a significant body of research pointing towards the induction of oxidative stress and subsequent mitochondrial apoptosis. Carbadox's toxicity is primarily associated with its genotoxic and carcinogenic properties.

This compound: A Pathway of Oxidative Stress and Apoptosis

This compound's cytotoxicity is initiated by the generation of reactive oxygen species (ROS), which triggers a cascade of cellular events leading to programmed cell death (apoptosis).[3] Key events in this pathway include:

  • Increased ROS Production: this compound induces oxidative stress within the cell.[3]

  • Mitochondrial Dysfunction: The excess ROS leads to damage of the mitochondria, the cell's primary energy producers.[3][4] This is characterized by a loss of mitochondrial membrane potential.[3]

  • VDAC1 Oligomerization: this compound promotes the oligomerization of Voltage-Dependent Anion Channel 1 (VDAC1), a protein in the outer mitochondrial membrane. This contributes to the release of pro-apoptotic factors.[5][6]

  • Suppression of Wnt/β-catenin Signaling: The compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cell survival and proliferation.[5][6]

  • Activation of Apoptotic Pathways: The culmination of these events is the activation of both mitochondria-dependent and -independent apoptotic pathways, leading to cell death.[4]

Quinocetone_Cytotoxicity_Pathway This compound This compound ROS Increased ROS (Oxidative Stress) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria VDAC1 VDAC1 Oligomerization ROS->VDAC1 Wnt_beta_catenin Suppression of Wnt/β-catenin Pathway ROS->Wnt_beta_catenin Apoptosis Apoptosis Mitochondria->Apoptosis VDAC1->Apoptosis Wnt_beta_catenin->Apoptosis

Signaling pathway of this compound-induced cytotoxicity.

Carbadox: Genotoxicity and Carcinogenicity

The primary concern with Carbadox is its established genotoxicity and carcinogenicity.[7][8][9] While the specific signaling pathways leading to cytotoxicity are less defined in publicly available research, its mechanism is understood to involve DNA damage.

  • Genotoxicity: Carbadox and its metabolites have been shown to be genotoxic, meaning they can damage the genetic material (DNA) of cells.[7]

  • Carcinogenicity: Due to its genotoxic nature, Carbadox is considered a carcinogen.[7][8][9] The use of Carbadox in food-producing animals has been banned in several regions, including the European Union, due to these concerns.[7][8]

Carbadox_Cytotoxicity_Pathway Carbadox Carbadox DNA_Damage DNA Damage (Genotoxicity) Carbadox->DNA_Damage Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis

Mechanism of Carbadox-induced toxicity.

Experimental Protocols

The following are detailed methodologies for two key assays commonly used to assess the cytotoxicity and genotoxicity of compounds like this compound and Carbadox.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Carbadox) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

MTT_Assay_Workflow cluster_0 MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with compound seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate Incubate (2-4h, 37°C) add_mtt->incubate solubilize Solubilize formazan crystals incubate->solubilize measure_absorbance Measure absorbance (570 nm) solubilize->measure_absorbance analyze_data Analyze data and calculate cell viability measure_absorbance->analyze_data end End analyze_data->end

Workflow of the MTT assay for cell viability.

Comet Assay for Genotoxicity

The Comet Assay, or single-cell gel electrophoresis assay, is a sensitive method for the detection of DNA damage in individual cells.

Materials:

  • Microscope slides

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., ethidium bromide or SYBR Green)

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Slide Preparation: Coat microscope slides with NMPA.

  • Cell Encapsulation: Mix the cell suspension with LMPA and layer it onto the pre-coated slides.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the extent of DNA damage by measuring the length and intensity of the comet tails using image analysis software.

Comet_Assay_Workflow cluster_1 Comet Assay Workflow start Start prepare_cells Prepare single-cell suspension start->prepare_cells embed_cells Embed cells in agarose on slide prepare_cells->embed_cells lysis Cell lysis embed_cells->lysis unwinding DNA unwinding (alkaline buffer) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralization and DNA staining electrophoresis->neutralization visualization Visualize and analyze comets neutralization->visualization end End visualization->end

Workflow of the Comet assay for genotoxicity.

Conclusion

The available evidence strongly suggests that both this compound and Carbadox possess significant cytotoxic and genotoxic properties. This compound appears to be the more acutely cytotoxic of the two, acting through a well-defined pathway of oxidative stress and mitochondrial apoptosis. Carbadox's primary hazard lies in its established genotoxicity and carcinogenicity, which has led to regulatory restrictions on its use. For researchers and drug development professionals, this comparative analysis underscores the importance of thorough toxicological evaluation of quinoxaline derivatives and highlights the distinct mechanisms through which these related compounds can exert their toxic effects. Further research with direct, standardized comparative studies would be beneficial for a more precise quantitative risk assessment.

References

A Comparative Analysis of Quinocetone Metabolism and Toxicity Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolism and toxicity of Quinocetone (QCT), a quinoxaline-N,N-dioxide antimicrobial agent. By presenting key experimental data, detailed methodologies, and visual representations of metabolic and toxicological pathways, this document aims to facilitate a deeper understanding of the compound's behavior in different biological systems, aiding in risk assessment and the development of safer alternatives.

Executive Summary

This compound is extensively metabolized across various species, including rats, mice, pigs, broilers, and carp. The primary metabolic transformations involve the reduction of the N-O groups, reduction of the carbonyl group, reduction of the double bond, and hydroxylation.[1] These metabolic processes play a crucial role in both the detoxification and, in some instances, the activation of this compound to more toxic intermediates. The liver and kidneys are consistently identified as the primary target organs for this compound-induced toxicity.[1][2] The underlying mechanism of toxicity is predominantly attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage.[3][4] This guide synthesizes the available data to highlight the similarities and differences in this compound's metabolic fate and toxicological profile across species.

Comparative Metabolism of this compound

This compound undergoes extensive biotransformation in vivo, resulting in a complex profile of metabolites. The major metabolic pathways are conserved across species, though the abundance and specific types of metabolites can vary.

Key Metabolic Pathways:

  • N-O Group Reduction: This is a primary and significant pathway in the metabolism of this compound.

  • Carbonyl Group Reduction: The ketone moiety of the cinnamoyl group is subject to reduction.

  • Double Bond Reduction: The double bond in the cinnamoyl side chain can be saturated.

  • Hydroxylation: Hydroxyl groups can be introduced at various positions on the molecule.[1]

Table 1: Major Metabolites of this compound Identified in Various Species

Metabolite Name/CodeRatPigBroilerCarp
1-desoxythis compound (Q1/Metabolite 2)✓[1][5]✓[1][5]✓[1][5]
Dideoxythis compound (Q2/Metabolite 3)✓[1]✓[1][5]✓[1][5]✓[1][5]
Metabolite Q3✓[1]✓[1]
Carbonyl-reduced 4-desoxythis compound (Q4/Metabolite 4)✓[1]✓[1][5]✓[1][5]
3-methylquinoxaline-2-carboxylic acid (Q5/Metabolite 5)✓[1]✓[1][5]
Carbonyl-reduced dideoxythis compound (Metabolite 6)✓[5]✓[5]✓[5]
Metabolite Q7✓[1]
Metabolite Q8✓[1]
Metabolite Q9✓[1]

Note: The nomenclature and numbering of metabolites may vary between studies. This table represents a consolidated summary of the available data.

In swine, a total of 31 to 42 metabolites have been identified in urine and other tissues, indicating very extensive metabolism.[3][5] The abundant production of 1-desoxythis compound and its hydroxylated derivatives is a notable feature of this compound metabolism in pigs.[5]

Quinocetone_Metabolism QCT This compound M1 1-desoxythis compound (N-O Reduction) QCT->M1 Step 1 M3 Hydroxylated Metabolites (Hydroxylation) QCT->M3 M4 Carbonyl-reduced Metabolites QCT->M4 M5 Double-bond-reduced Metabolites QCT->M5 M2 Dideoxythis compound (N-O Reduction) M1->M2 M6 Further Metabolites M1->M6 M2->M6 M3->M6 M4->M6 M5->M6

Figure 1: Simplified metabolic pathway of this compound.

Cross-Species Toxicity Profile

The toxicity of this compound has been evaluated in several species, with a focus on acute and sub-chronic oral administration.

Table 2: Comparative Acute and Sub-chronic Toxicity of this compound

SpeciesStudy TypeEndpointValueTarget Organs
Wistar RatAcute OralLD508687.31 mg/kg bw-
Kunming MouseAcute OralLD5015848.93 mg/kg bw-
Wistar RatSub-chronic Oral (90-day)NOAEL300 mg/kg in dietLiver, Kidneys

Data sourced from[2]

In sub-chronic studies with Wistar rats, high doses of this compound (1800 mg/kg in the diet) led to a significant decrease in body weight, as well as alterations in serum biochemical parameters.[2] Histopathological examination revealed proliferation of bile canaliculi in the liver, indicating hepatotoxicity.[2] Increased relative weights of the liver and kidneys were also observed.[2]

Genotoxicity and Mechanism of Toxicity

A significant aspect of this compound's toxicological profile is its genotoxicity, which is closely linked to its metabolism. In vitro studies using human hepatoma (HepG2) cells have demonstrated that this compound can induce DNA damage.[6]

The proposed mechanism of toxicity involves the metabolic activation of this compound, leading to the generation of reactive oxygen species (ROS), including superoxide anions (O2•−) and hydroxyl radicals (•OH).[3][4] This oxidative stress can cause damage to cellular macromolecules, including DNA, leading to strand breaks and the formation of adducts like 8-hydroxy-deoxyguanosine (8-OHdG).[3][4] The genotoxic effects of this compound are considered to be a key factor in its potential carcinogenicity, which has led to restrictions on its use in food-producing animals in some regions.

Quinocetone_Toxicity_Pathway cluster_0 Metabolic Activation cluster_1 Oxidative Stress cluster_2 Cellular Damage QCT This compound Metabolism Metabolism (e.g., N-O Reduction) QCT->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS DNA_Damage DNA Damage (Strand breaks, 8-OHdG) ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Organ_Toxicity Organ Toxicity (Liver, Kidney) Apoptosis->Organ_Toxicity UPLC_MS_Workflow Sample Biological Sample (Urine, Plasma, Tissue) Extraction Sample Preparation (Protein Precipitation, Filtration) Sample->Extraction UPLC UPLC Separation (C18 Column, Gradient Elution) Extraction->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI QTOF QTOF Mass Spectrometry (Accurate Mass Measurement) ESI->QTOF Data Data Analysis (Metabolite Identification) QTOF->Data

References

benchmarking Quinocetone's performance against other quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Quinocetone's antibacterial performance against other prominent quinoxaline derivatives, including Olaquindox, Carbadox, Mequindox, and Cyadox. This analysis is supported by available experimental data on their minimum inhibitory concentrations (MICs) and an overview of their mechanisms of action.

This compound, a quinoxaline 1,4-di-N-oxide derivative, is a synthetic antimicrobial agent utilized in veterinary medicine to promote growth and control bacterial infections in livestock. Its efficacy, alongside other members of the quinoxaline family, stems from a shared mechanism of action that involves the generation of reactive oxygen species (ROS) and subsequent DNA damage within bacterial cells. However, variations in their chemical structures can lead to differences in their antibacterial potency and spectrum.

Comparative Antibacterial Efficacy

The antibacterial performance of this compound and its counterparts is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against Gram-Negative Bacteria (µg/mL)

Bacterial SpeciesThis compoundOlaquindoxCarbadoxMequindoxCyadox
Escherichia coli-1 - >12863 (resistant strains)-1 - 4
Salmonella spp.----0.25 - 8
Pasteurella spp.----1

Note: A dash (-) indicates that specific data was not found in the searched literature.

Table 2: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against Gram-Positive Bacteria (µg/mL)

Bacterial SpeciesThis compoundOlaquindoxCarbadoxMequindoxCyadox
Staphylococcus aureus-----
Clostridium perfringens-1--0.25 - 1
Streptococcus spp.----8

Note: A dash (-) indicates that specific data was not found in the searched literature.

From the available data, Cyadox appears to exhibit potent activity against a range of both Gram-negative and Gram-positive bacteria, with particularly low MIC values reported for Clostridium perfringens and Pasteurella multocida.[1][2] Information on the specific MIC values for this compound against these common pathogens is limited in the provided search results, highlighting a gap in the publicly available comparative data. Carbadox has been shown to be effective against Gram-positive bacteria and anaerobes, including Clostridium spp. and Brachyspira spp.[3]

Unraveling the Mechanism of Action: A Shared Pathway of Oxidative Stress

The antibacterial activity of this compound and other quinoxaline 1,4-di-N-oxides (QdNOs) is primarily attributed to their bioreductive activation within the bacterial cell. This process, which is more efficient under anaerobic or hypoxic conditions, leads to the generation of reactive oxygen species (ROS) and other free radicals. These highly reactive molecules subsequently cause significant damage to cellular macromolecules, most notably DNA, leading to inhibition of DNA synthesis and ultimately bacterial cell death.[3][4][5]

The following diagram illustrates the generalized antibacterial mechanism of quinoxaline 1,4-di-N-oxides.

G cluster_bacterium Bacterial Cell QdNO Quinoxaline 1,4-di-N-oxide (e.g., this compound) Reduction Bioreductive Activation QdNO->Reduction Bacterial Reductases ROS Reactive Oxygen Species (ROS) Generation Reduction->ROS DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Generalized antibacterial mechanism of quinoxaline 1,4-di-N-oxides.

While this general mechanism is shared among QdNOs, specific derivatives may exhibit variations in their reduction potential and the efficiency of ROS generation, which could contribute to differences in their antibacterial potency.

For this compound, additional signaling pathways have been implicated in its biological effects, particularly in eukaryotic cells, which are relevant to its toxicology profile. These include the activation of the ATF6/DAPK1 pathway, leading to autophagy, and the NF-κB and iNOS pathways, which can induce apoptosis.[6] Furthermore, this compound has been shown to inhibit the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress, thereby exacerbating ROS-induced damage.[6] It is plausible that similar oxidative stress-related pathways are also targeted within bacterial cells, contributing to its antibacterial effect.

The diagram below outlines the key signaling pathways associated with this compound's biological activity, primarily focusing on its effects observed in eukaryotic cells which may have parallels in its antibacterial mechanism through the induction of oxidative stress.

G cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes This compound This compound ROS ROS Generation This compound->ROS Nrf2 Inhibition of Nrf2/HO-1 Pathway This compound->Nrf2 ATF6 Activation of ATF6/DAPK1 Pathway This compound->ATF6 NFkB Activation of NF-κB/iNOS Pathway This compound->NFkB Oxidative_Stress Oxidative Stress & DNA Damage ROS->Oxidative_Stress Nrf2->Oxidative_Stress Exacerbates Autophagy Autophagy ATF6->Autophagy Apoptosis Apoptosis NFkB->Apoptosis G Start Start Prepare_Drug Prepare Serial Dilutions of Quinoxaline Derivative Start->Prepare_Drug Inoculate Inoculate with Standardized Bacterial Suspension Prepare_Drug->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Observe for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

References

validating the specificity of Quinocetone's antibacterial activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an antibacterial agent is paramount. This guide provides a comparative analysis of Quinocetone's antibacterial activity, presenting experimental data to validate its targeted efficacy against key veterinary pathogens.

This compound, a quinoxaline-1,4-dioxide derivative, demonstrates a significant and specific antibacterial effect, primarily through the induction of oxidative stress and inhibition of bacterial DNA synthesis. Its activity is particularly notable against a range of pathogenic microorganisms, offering a targeted approach to veterinary medicine.

Comparative Antibacterial Spectrum

To objectively assess this compound's specificity, its in vitro activity, as determined by Minimum Inhibitory Concentration (MIC) values, is compared with other widely used veterinary antibiotics. The following table summarizes the available data, showcasing this compound's potency against specific pathogens.

MicroorganismThis compoundOlaquindoxCarbadoxEnrofloxacinTetracycline
Mycobacterium tuberculosis H37Rv4 - 8 µg/mL----
Mycobacterium bovis4 - 8 µg/mL----
Mycoplasma gallisepticum8 µg/mL----
Mycoplasma hyopneumoniae16 µg/mL----
Microsporum canis8 µg/mL----
Clostridium perfringens-0.0625 µg/mL-Susceptible-
Brachyspira hyodysenteriae-0.031 µg/mL---
Escherichia coli-Active---
Gram-positive cocci (general)-Active---
Gram-negative bacilli (general)-ActiveActive--

Note: A hyphen (-) indicates that no specific comparative data was found in the searched literature.

Mechanism of Action: A Two-Pronged Attack

This compound and other quinoxaline 1,4-di-N-oxides (QdNOs) employ a multi-faceted mechanism to exert their antibacterial effects. This primarily involves:

  • Generation of Reactive Oxygen Species (ROS): Under anaerobic conditions, QdNOs are metabolized by bacterial enzymes, leading to the production of ROS and hydroxyl radicals.[1][2] This surge in oxidative stress causes significant damage to cellular components, including DNA, cell walls, and membranes, ultimately leading to bacterial cell death.[1] The two N-oxide groups are essential for this activity; their reduction to N-deoxy metabolites results in a loss of antibacterial effect.[1][3]

  • Inhibition of DNA Gyrase (Topoisomerase II): Quinoxaline-based compounds are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair.[4][5][6] By binding to the DNA-gyrase complex, these compounds stabilize it in a cleaved state, preventing the re-ligation of the DNA strands.[6][7] This leads to the accumulation of double-stranded DNA breaks, halting replication and triggering cell death.[5]

The following diagram illustrates the proposed signaling pathway for the antibacterial action of Quinoxaline 1,4-di-N-oxides.

Quinoxaline_Mechanism cluster_bacterium Bacterial Cell Quinoxaline Quinoxaline 1,4-di-N-oxide BacterialEnzymes Bacterial Reductases Quinoxaline->BacterialEnzymes Metabolism CleavedComplex Stabilized Cleaved Complex Quinoxaline->CleavedComplex Inhibits Re-ligation ROS Reactive Oxygen Species (ROS) BacterialEnzymes->ROS Generates OxidativeDamage Oxidative Damage (DNA, Cell Wall, Membrane) ROS->OxidativeDamage CellDeath1 Bacterial Cell Death OxidativeDamage->CellDeath1 DNAGyrase DNA Gyrase (Topoisomerase II) GyraseDNAComplex Gyrase-DNA Complex DNAGyrase->GyraseDNAComplex Binds DNA Bacterial DNA DNA->GyraseDNAComplex GyraseDNAComplex->CleavedComplex Cleavage DSBs Double-Strand Breaks CleavedComplex->DSBs ReplicationBlock Replication Blocked DSBs->ReplicationBlock CellDeath2 Bacterial Cell Death ReplicationBlock->CellDeath2

Proposed antibacterial mechanism of Quinoxaline 1,4-di-N-oxides.

Experimental Protocols

The following section details the standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents against veterinary pathogens, based on the broth microdilution method.

Broth Microdilution Susceptibility Testing

This method is a widely accepted standard for determining the MIC of an antimicrobial agent and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12]

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound and other comparator antibiotics at a known concentration.

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[8] For fastidious organisms, specific supplemented media may be required.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilutions: Perform two-fold serial dilutions of each antimicrobial agent in the microtiter plate using the appropriate growth medium. The final volume in each well is typically 100 µL.

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the growth medium and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only the growth medium (no bacteria or antibiotic).

  • Incubation: Incubate the plates at a temperature and duration suitable for the specific bacterium being tested (e.g., 35°C for 18-24 hours for many common pathogens).[9][10]

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[10]

The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare Antibiotic Stock Solutions D Perform 2-fold Serial Dilutions of Antibiotics in 96-well Plate A->D B Prepare Standardized Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Prepare Growth Medium (e.g., CAMHB) C->D D->E F Include Growth and Sterility Controls E->F G Incubate at Appropriate Temperature and Duration F->G H Visually Inspect for Bacterial Growth G->H I Determine MIC: Lowest Concentration with No Visible Growth H->I

Workflow for MIC determination by broth microdilution.

References

Assessing the Environmental Footprint of Quinocetone: A Comparative Analysis with Other Veterinary Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of veterinary drugs is essential for animal health and food production. However, their environmental impact is a growing concern. This guide provides a comparative environmental risk assessment of Quinocetone, a quinoxaline antibiotic, against other commonly used veterinary drugs: Olaquindox, Enrofloxacin, Sulfamethoxazole, and Oxytetracycline. This analysis is based on available ecotoxicity and environmental fate data, highlighting current knowledge and identifying critical data gaps that warrant further investigation.

Key Environmental Impact Parameters: A Tabular Comparison

The following tables summarize key quantitative data on the ecotoxicity and environmental persistence of the selected veterinary drugs. These parameters are crucial for assessing the potential risk these compounds pose to aquatic and terrestrial ecosystems.

Ecotoxicity Data

Ecotoxicity is evaluated using standardized tests on representative aquatic organisms: algae (effects on growth), daphnids (aquatic invertebrates, assessing immobilization), and fish (assessing mortality). The key metrics are:

  • EC50 (Median Effective Concentration): The concentration of a substance that causes a 50% effect (e.g., growth inhibition in algae, immobilization in daphnids) in a defined period.

  • LC50 (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test fish over a specified time.

  • NOEC (No-Observed-Effect-Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.

Table 1: Comparative Ecotoxicity of Selected Veterinary Drugs

Veterinary DrugTest OrganismEndpointValue (mg/L)Reference
This compound Daphnia magna (Water Flea)48h EC50> 40[1]
Daphnia magna (Water Flea)48h NOEC> 40[1]
AlgaeEC50Data not available
FishLC50Data not available
Olaquindox Daphnia magna (Water Flea)48h NOEC1000[2]
Enrofloxacin Pseudokirchneriella subcapitata (Green Algae)72h EC500.049[1]
Daphnia magna (Water Flea)48h EC5079.9[3]
Oncorhynchus mykiss (Rainbow Trout)96h LC50> 196[3]
Daphnia magna (Water Flea)21d NOEC5[3]
Sulfamethoxazole Synechococcus leopoliensis (Blue-green Algae)96h EC500.0268[4]
Ceriodaphnia dubia (Water Flea)48h EC500.21[4]
Oryzias latipes (Japanese Medaka)96h LC50562.5[4]
Synechococcus leopoliensis (Blue-green Algae)96h NOEC0.0059[5]
Oxytetracycline Anabaena sp. (Cyanobacteria)72h EC500.032[6]
Daphnia magna (Water Flea)48h EC50621[6]
Oryzias latipes (Japanese Medaka)96h LC50110[6]
Anabaena sp. (Cyanobacteria)72h NOEC0.0031[6]

Environmental Persistence Data

The persistence of a drug in the environment is a critical factor in its overall risk profile. A key metric for this is the DT50 (Dissipation Time 50%) , which is the time it takes for 50% of the initial concentration of the substance to degrade in a specific environmental compartment (e.g., soil, water).

Table 2: Comparative Environmental Persistence of Selected Veterinary Drugs

Veterinary DrugCompartmentDT50 (days)ConditionsReference
This compound SoilData not available
Water/SedimentData not available
Olaquindox SoilData not available
Water/SedimentData not available
Enrofloxacin Soil>30 - >180Varies with soil type[7]
Sulfamethoxazole Soil8 - 40Varies with soil type[8]
Water/Sediment8.5 - 17.2Aqueous phase[3]
Oxytetracycline Soil33 - 56Varies with manure amendment[9]

Experimental Protocols for Environmental Impact Assessment

The data presented in the tables above are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and substances.

Aquatic Ecotoxicity Testing

  • Algal Growth Inhibition Test (OECD 201): This test exposes a population of exponentially growing green algae to the test substance in a nutrient-rich medium for 72 hours. The inhibition of growth is measured by cell counts or a surrogate parameter like chlorophyll fluorescence. The EC50 for growth rate (ErC50) and yield (EyC50) are calculated.[10]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): Young daphnids are exposed to the test substance for 48 hours. The concentration at which 50% of the daphnids are unable to swim is determined as the EC50.[1]

  • Fish, Acute Toxicity Test (OECD 203): Fish are exposed to the test substance in a flow-through or static system for 96 hours. The concentration that is lethal to 50% of the fish is determined as the LC50.[4]

Environmental Fate Testing

  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline evaluates the rate of degradation of a chemical in soil under both aerobic and anaerobic conditions. The DT50 value is a key endpoint.

  • Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308): This test simulates the environmental fate of a chemical that enters an aquatic environment and partitions to the sediment. It determines the degradation rate in the whole system (water and sediment) and provides DT50 values for both compartments.[11]

The following diagram illustrates a generalized workflow for conducting these key environmental risk assessment experiments.

Experimental_Workflow cluster_ecotoxicity Ecotoxicity Testing cluster_persistence Environmental Fate Testing cluster_data Data Endpoints cluster_risk Risk Assessment algae Algal Growth Inhibition (OECD 201) ec50 EC50 / LC50 algae->ec50 noec NOEC algae->noec daphnia Daphnia Acute Immobilisation (OECD 202) daphnia->ec50 daphnia->noec fish Fish Acute Toxicity (OECD 203) fish->ec50 fish->noec soil Soil Degradation (OECD 307) dt50 DT50 soil->dt50 sediment Water/Sediment Degradation (OECD 308) sediment->dt50 pnec Predicted No-Effect Concentration (PNEC) ec50->pnec noec->pnec pec Predicted Environmental Concentration (PEC) rq Risk Quotient (PEC/PNEC) pec->rq pnec->rq

Caption: Workflow for Environmental Risk Assessment of Veterinary Drugs.

Signaling Pathways of this compound-Induced Toxicity

Understanding the molecular mechanisms of toxicity is crucial for developing safer drugs. Studies have begun to elucidate the signaling pathways involved in this compound-induced cellular damage. A prominent mechanism is the induction of mitochondrial apoptosis through the generation of reactive oxygen species (ROS).

ROS-Dependent Mitochondrial Apoptosis

This compound has been shown to induce the production of ROS within cells.[12] This oxidative stress leads to the oligomerization of Voltage-Dependent Anion Channel 1 (VDAC1) on the mitochondrial outer membrane.[7] This, in turn, promotes the release of cytochrome c from the mitochondria into the cytosol, triggering a cascade of caspase activation (caspase-9 and caspase-3) that ultimately leads to programmed cell death, or apoptosis.[7]

Quinocetone_ROS_Apoptosis qct This compound ros Reactive Oxygen Species (ROS) Generation qct->ros vdac1 VDAC1 Oligomerization ros->vdac1 cyto_c Cytochrome c Release vdac1->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: this compound-induced ROS-dependent mitochondrial apoptosis pathway.

Involvement of Wnt/β-catenin and Nrf2/HO-1 Pathways

Further research has indicated that this compound's toxic effects are also mediated through the suppression of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival.[7] Conversely, at lower doses, this compound can activate the Nrf2/HO-1 pathway, a cellular defense mechanism against oxidative stress. However, prolonged or high-dose exposure can lead to the suppression of this protective pathway, exacerbating cellular damage.[4]

Quinocetone_Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_nrf2 Nrf2/HO-1 Pathway qct This compound wnt Wnt1 & β-catenin Expression qct->wnt nrf2 Nrf2/HO-1 Activation qct->nrf2 Low dose qct->nrf2 High dose proliferation Cell Proliferation & Survival wnt->proliferation antioxidant Antioxidant Response nrf2->antioxidant

Caption: this compound's impact on Wnt/β-catenin and Nrf2/HO-1 signaling.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding the environmental impact of this compound relative to other veterinary drugs. While ecotoxicity and persistence data are available for established drugs like Enrofloxacin, Sulfamethoxazole, and Oxytetracycline, there is a significant lack of such information for this compound and its related compound, Cyadox. The available data for this compound suggests a lower acute toxicity to Daphnia magna than some other veterinary drugs, but the absence of data for algae and fish, as well as environmental persistence data, prevents a comprehensive risk assessment.

The elucidation of this compound's toxicological pathways, particularly its induction of oxidative stress and apoptosis, provides a foundation for understanding its potential adverse effects. However, to adequately assess its environmental risk and ensure its safe use, further research is imperative. Specifically, standardized ecotoxicity studies on a range of aquatic organisms and robust environmental fate studies determining its persistence in soil and water are critically needed for both this compound and Cyadox. Such data are essential for regulatory bodies and drug developers to make informed decisions that safeguard both animal health and environmental integrity.

References

Safety Operating Guide

Quinocetone Disposal: A Guide for Laboratory and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: All Quinocetone waste must be managed as hazardous pharmaceutical waste in accordance with Environmental Protection Agency (EPA) regulations.

This document provides essential safety and logistical information for the proper disposal of this compound, a quinoxaline-1,4-dioxide-based veterinary drug. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance.

Core Principles of this compound Waste Management

Due to its classification as a veterinary pharmaceutical, this compound waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA) and the "Management Standards for Hazardous Waste Pharmaceuticals" final rule. The primary and recommended method for the final disposal of this compound is incineration at a licensed hazardous waste disposal facility.[1][2][3][4][5]

Key Regulatory Points:

  • Sewer Ban: Disposal of hazardous waste pharmaceuticals, including this compound, down the drain is strictly prohibited.[6][7]

  • Generator Status: Disposal requirements may vary based on the quantity of hazardous waste generated by your facility. Facilities are categorized as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs). It is crucial to determine your facility's generator status to ensure compliance with all applicable regulations.[8]

  • Record Keeping: Meticulous records of all this compound waste disposal activities must be maintained as required by federal and state regulations.

Step-by-Step Disposal Procedures

The following steps outline the proper handling and disposal of this compound waste within a laboratory or research setting.

Step 1: Segregation and Collection

  • Immediately segregate all this compound waste from non-hazardous waste streams.

  • This includes:

    • Unused or expired this compound.

    • Contaminated personal protective equipment (PPE) such as gloves, lab coats, and masks.

    • Contaminated laboratory supplies (e.g., weigh boats, pipette tips, vials).

    • Spill cleanup materials.

  • Collect all this compound waste in designated, leak-proof, and clearly labeled hazardous waste containers. Containers for hazardous pharmaceutical waste are typically black.[5]

Step 2: Labeling

  • Label all waste containers with the words "Hazardous Waste Pharmaceuticals."

  • The label must also include the name and address of the generating facility and the date accumulation begins.

Step 3: Storage

  • Store hazardous waste containers in a secure, designated area away from general laboratory traffic.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Storage time limits are dependent on your facility's generator status.

Step 4: Arrange for Professional Disposal

  • Contact a licensed hazardous waste management company that is permitted to transport and incinerate pharmaceutical waste.

  • Ensure the selected vendor provides a manifest for tracking the waste from your facility to the final disposal site.

Quantitative Data and Incineration Parameters

ParameterGuideline
Incineration Temperature High temperatures, typically in the range of 850-1200°C, are used for the destruction of hazardous organic compounds.
Emissions Control Incineration facilities must be equipped with advanced air pollution control devices to scrub acidic gases, remove particulate matter, and destroy organic pollutants.
Destruction Efficiency Modern hazardous waste incinerators are designed to achieve a destruction and removal efficiency (DRE) of 99.99% or higher for principal organic hazardous constituents.

It is the responsibility of the licensed hazardous waste disposal facility to ensure that their incineration process meets all regulatory requirements for the destruction of pharmaceutical waste.

Experimental Protocols for Degradation (for research purposes only)

While incineration is the required disposal method, research into the degradation of quinoxaline-based compounds provides insights into their chemical stability. These methods are not approved for routine disposal.

  • Photodegradation: Studies on related compounds suggest that quinoxaline structures can be degraded by exposure to UV light. The efficiency of degradation is dependent on factors such as pH and the presence of photosensitizers.

  • Advanced Oxidation Processes (AOPs): Research on the degradation of other persistent organic pollutants has shown that AOPs, such as those using ozone or Fenton's reagent, can effectively break down complex organic molecules. These processes typically involve the generation of highly reactive hydroxyl radicals.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

QuinocetoneDisposalWorkflow cluster_generation Waste Generation & Segregation cluster_accumulation On-site Accumulation cluster_disposal Off-site Disposal start This compound Waste Generated (Unused product, contaminated PPE, etc.) segregate Segregate at Point of Generation into Designated Hazardous Waste Container start->segregate label_container Label Container: 'Hazardous Waste Pharmaceuticals' Facility Name, Address, Date segregate->label_container store_securely Store in Secure, Designated Hazardous Waste Accumulation Area label_container->store_securely contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store_securely->contact_vendor schedule_pickup Schedule Waste Pickup contact_vendor->schedule_pickup manifest Complete Hazardous Waste Manifest schedule_pickup->manifest incineration Transport to Permitted Facility for Incineration manifest->incineration end Certificate of Destruction Received incineration->end

Figure 1. This compound Disposal Workflow

Safety and Handling

All personnel handling this compound waste must adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Response: In the event of a spill, immediately contain the material using appropriate absorbent pads. Clean the area with a suitable decontaminating solution. All spill cleanup materials must be disposed of as hazardous waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Quinocetone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Quinocetone, a quinoxaline antibiotic. Adherence to these procedural, step-by-step guidelines is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive suite of personal protective equipment is non-negotiable to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Protection Wear fire/flame resistant and impervious clothing.[1][2] Chemical impermeable gloves are required.[1]
Respiratory Protection If exposure limits are exceeded, or irritation or other symptoms are experienced, use a full-face respirator.[1][2] A NIOSH-approved respirator is recommended.
Protective Clothing Lab coats, closed-toed shoes, and long-sleeved clothing must be worn.[3] For tasks with a high risk of splash, an apron or over-sleeves should be used.[4]

Note: As of the latest safety data sheets, specific occupational exposure limit values for this compound are not available.[2] Therefore, it is crucial to handle this compound with the utmost care in a well-ventilated area, such as a chemical fume hood, to minimize any potential for airborne exposure.

Standard Operating Procedure for Handling this compound

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_review Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh this compound prep_workspace->handle_weigh handle_prepare Prepare Solution handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Work Surfaces handle_prepare->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Standard workflow for handling this compound.
Detailed Experimental Protocol for Handling

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Put on all required personal protective equipment as detailed in the table above.

    • Prepare a designated workspace within a certified chemical fume hood.[4] Ensure the area is clean and free of clutter.

  • Handling :

    • Handle this compound in a well-ventilated place.[1][2]

    • Avoid the formation of dust and aerosols.[1][2]

    • Use non-sparking tools to prevent ignition sources.[1][2]

    • When weighing the solid, do so carefully to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly while stirring.

  • Post-Handling and Cleanup :

    • Following the procedure, decontaminate all work surfaces with an appropriate cleaning agent.[3]

    • Properly dispose of all this compound waste and contaminated materials according to the disposal plan outlined below.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands and arms thoroughly with soap and water after handling the chemical.[3]

Emergency Response and Disposal Plan

In the event of an accidental spill or exposure, immediate and correct action is critical.

Emergency Procedures

The following diagram outlines the immediate steps to be taken in various emergency scenarios.

G cluster_emergency Emergency Event cluster_response Immediate Response cluster_medical Medical Attention spill Chemical Spill spill_response Evacuate Area Alert Others Contain Spill if Safe Use Absorbent Material spill->spill_response skin_contact Skin Contact skin_response Remove Contaminated Clothing Wash Skin with Soap and Water for 15 min skin_contact->skin_response eye_contact Eye Contact eye_response Rinse Eyes with Water for 15 min Remove Contact Lenses eye_contact->eye_response inhalation Inhalation inhalation_response Move to Fresh Air inhalation->inhalation_response ingestion Ingestion ingestion_response Rinse Mouth with Water Do Not Induce Vomiting ingestion->ingestion_response seek_medical Seek Immediate Medical Attention skin_response->seek_medical eye_response->seek_medical inhalation_response->seek_medical ingestion_response->seek_medical

Immediate actions for this compound emergencies.

Detailed Emergency Protocols:

  • Spill:

    • Alert people in the immediate area of the spill.[5]

    • Evacuate the area if the spill is large or in a poorly ventilated space.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean up.[5]

    • Contain the spill using an inert absorbent material like sand or vermiculite.[5]

    • Collect the absorbed material into a suitable, closed container for disposal.[2]

    • Clean the spill area with soap and water.[5]

  • Skin Contact:

    • Immediately take off all contaminated clothing.[1]

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1]

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush the eyes with pure water for at least 15 minutes, holding the eyelids open.[1]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the victim to fresh air.[1]

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.

  • Ingestion:

    • Rinse the mouth with water.[1]

    • Do NOT induce vomiting.

    • Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all this compound waste, including unused product and contaminated disposables (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling :

    • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Disposal Procedure :

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.[2]

  • Empty Containers :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The clean, rinsed container can then be disposed of according to institutional guidelines.

References

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Reactant of Route 1
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。